3-Bromo-4-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKNRDHSHYMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437886 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-39-6 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-methylphenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-methylphenol
Abstract
This compound, a halogenated derivative of p-cresol, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom meta to a strongly activating hydroxyl group, presents both synthetic challenges and opportunities for targeted functionalization. This guide provides a comprehensive analysis of its chemical properties, a detailed examination of a plausible, regioselective synthetic route, and its application in modern cross-coupling reactions. Furthermore, it explores the compound's potential as an antimicrobial agent, grounding its utility in the established biological activity of related bromophenol compounds. This document is intended to serve as a technical resource, blending established data with mechanistic insights to support advanced research and development.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound. The strategic placement of the bromine atom, hydroxyl group, and methyl group on the benzene ring dictates its reactivity and physical properties. While the hydroxyl group is a potent ortho-, para- director for electrophilic aromatic substitution, the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making it a valuable building block in synthetic chemistry.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene | [1][2] |
| CAS Number | 60710-39-6 | [1] |
| Molecular Formula | C₇H₇BrO | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 244.6 ± 20.0 °C (at 760 Torr) | [4] |
| Solubility | Slightly soluble in water. Soluble in alcohols and ethers. | [2] |
| InChI Key | GMZKNRDHSHYMHG-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1)O)Br | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectral data for this compound is not widely available in public repositories, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.
2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic/hydroxyl region.
-
δ ~ 7.25 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C2. It appears as a doublet due to coupling with the proton at C6. The deshielding is caused by the adjacent bromine atom.
-
δ ~ 6.90 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at C5. It appears as a doublet due to coupling with the proton at C6.
-
δ ~ 6.70 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal corresponds to the proton at C6. It appears as a doublet of doublets due to coupling with both the C5 and C2 protons.
-
δ ~ 5.0-5.5 ppm (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton. Its chemical shift can vary with concentration and solvent.
-
δ ~ 2.20 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at C4.
2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum is expected to display seven unique signals.
-
δ ~ 152 ppm: C1 (carbon bearing the hydroxyl group).
-
δ ~ 133 ppm: C5.
-
δ ~ 131 ppm: C4 (carbon bearing the methyl group).
-
δ ~ 130 ppm: C2.
-
δ ~ 116 ppm: C6.
-
δ ~ 115 ppm: C3 (carbon bearing the bromine atom).
-
δ ~ 20 ppm: C7 (methyl carbon).
Synthesis and Mechanistic Considerations
The synthesis of this compound is non-trivial and highlights key principles of regioselectivity in electrophilic aromatic substitution.
3.1. The Challenge of Direct Bromination
A naive approach involving the direct electrophilic bromination of the readily available precursor, 4-methylphenol (p-cresol), is synthetically unviable for producing the desired 3-bromo isomer. The hydroxyl group is a powerful activating, ortho, para-directing group. Since the para position is blocked by the methyl group, electrophilic attack will overwhelmingly occur at the electronically enriched ortho positions (C2 and C6), yielding 2-bromo-4-methylphenol as the major product. Bromination at the meta position (C3) is electronically disfavored. This inherent electronic preference necessitates a more strategic, multi-step approach.
3.2. A Plausible Multi-Step Synthetic Route via Sandmeyer Reaction
To circumvent the directing effects of the hydroxyl group, a robust strategy involves introducing the bromine atom via a Sandmeyer reaction on a suitably substituted aniline precursor. This method allows for the installation of the bromine atom in a position that would be inaccessible through direct electrophilic attack on the final phenol structure.
The proposed three-step synthesis begins with 3-nitro-4-methylphenol.
3.3. Experimental Protocol: Synthesis of this compound
This protocol is a composite of established procedures for each individual step.[5][6][7]
Step 1: Synthesis of 3-Amino-4-methylphenol (Reduction)
-
Setup: In a Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stirrer and a balloon of hydrogen, add 3-nitro-4-methylphenol (1 equivalent).
-
Solvent & Catalyst: Add a suitable solvent such as tetrahydrofuran (THF) or ethanol, followed by a catalytic amount of Raney Nickel (approx. 2-3% by weight) or an alternative reduction system like iron powder in acidic ethanol.[7]
-
Reaction: Pressurize the vessel with hydrogen gas (approx. 50-60 psi) or ensure a positive pressure with the balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 3-5 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like ether to yield pure 3-amino-4-methylphenol.[7]
Step 2 & 3: Synthesis of this compound (Diazotization & Sandmeyer Reaction)
-
Diazotization:
-
In a beaker, dissolve 3-amino-4-methylphenol (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, approx. 4-8 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.[5]
-
Heat this solution to approximately 40-50 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the mixture at 40-50 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science for the construction of C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a prime example of its utility.
4.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general framework for the coupling of this compound with phenylboronic acid.
-
Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the biaryl product, 5-methyl-[1,1'-biphenyl]-2-ol.
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can improve reaction rates and yields.
-
Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for maintaining catalytic activity.
Applications in Drug Development: Antimicrobial Potential
Halogenated phenols are a well-documented class of compounds with significant biological activity. Bromophenols, in particular, are prevalent in marine organisms and have demonstrated potent antimicrobial properties, including activity against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
The proposed mechanism of action for these compounds involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the brominated aromatic ring facilitates partitioning into the bacterial lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, some brominated compounds have been shown to inhibit biofilm formation, a key virulence factor in many chronic bacterial infections.[8]
This compound fits this structural class and represents a promising scaffold for the development of new antibacterial agents. Its dual reactive sites (the hydroxyl group and the bromine atom) allow for the synthesis of diverse libraries of derivatives through etherification, esterification, and cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
References
- 1. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 761440-16-8 | 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | Ceritinib Related | Ambeed.com [ambeed.com]
- 4. 60710-39-6 | this compound | Ceritinib Related | Ambeed.com [ambeed.com]
- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. prepchem.com [prepchem.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
3-Bromo-4-methylphenol CAS number 60710-39-6
An In-Depth Technical Guide to 3-Bromo-4-methylphenol (CAS: 60710-39-6)
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile halogenated aromatic compound. It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, and critical safety protocols, offering field-proven insights into its practical use.
Introduction and Strategic Importance
This compound (also known as 2-Bromo-4-hydroxytoluene) is a significant chemical intermediate widely utilized in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group, a methyl group, and a bromine atom on an aromatic ring, provides multiple reactive sites, making it a valuable building block for more complex molecules.[3] This compound is a key raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Notably, it has also been identified as a component of the marine alga Polysiphonia sphaerocarpa.[1] The strategic placement of the bromine atom and the activating methyl and hydroxyl groups dictates its reactivity and utility in various synthetic pathways.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 60710-39-6 | [1][4][5][6][7] |
| Molecular Formula | C₇H₇BrO | [8][4][5][7] |
| Molecular Weight | 187.03 g/mol | [4][5] |
| Appearance | White to cream or off-white crystalline powder | [7] |
| Melting Point | 52.0 - 58.0 °C | [7] |
| Solubility | Slightly soluble in water. | [1] |
| IUPAC Name | This compound | [4][7] |
| SMILES | CC1=C(C=C(C=C1)O)Br | [4][9] |
| InChI | InChI=1S/C₇H₇BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | [4][9] |
| InChIKey | GMZKNRDHSHYMHG-UHFFFAOYSA-N | [4][7][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. Comprehensive spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are publicly available through databases such as PubChem and ChemicalBook.[4][10] This data is indispensable for researchers to verify the identity and purity of the material before its use in sensitive synthetic applications.
Synthesis and Reaction Pathways
The synthesis of brominated phenols requires careful control of regioselectivity. While a direct synthesis protocol for this compound from p-cresol is not explicitly detailed in the provided search results, a common and analogous method involves the electrophilic bromination of the corresponding cresol. Another established route involves the diazotization of a brominated aminotoluene.
Logical Synthesis Workflow
The diagram below outlines a logical workflow for the synthesis and purification of a brominated methylphenol, adaptable for the target compound.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 60710-39-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CAS 60710-39-6: this compound | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]
- 10. This compound(60710-39-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methylphenol
This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the chemical structure of 3-Bromo-4-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of key spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow to unambiguously determine the molecular architecture of this important chemical intermediate.[1][2][3]
Introduction
This compound, a substituted aromatic compound, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] Its precise molecular structure, characterized by the specific arrangement of the hydroxyl, bromine, and methyl substituents on the benzene ring, is critical to its reactivity and utility in these applications. The presence of constitutional isomers, such as 2-Bromo-4-methylphenol and 4-Bromo-3-methylphenol, necessitates a robust and systematic approach to structure verification to ensure the identity and purity of the intended molecule.[4][5] This guide will demonstrate such an approach, focusing on the interpretation of spectral data to differentiate this compound from its isomers.
Core Analytical Strategy: A Multi-faceted Approach
The cornerstone of modern structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides all the necessary information, but together, they offer a complete picture of the molecule's connectivity and composition. Our strategy involves a logical progression of analyses, where each step builds upon the last to systematically piece together the structural puzzle.
Caption: Figure 1: Integrated Workflow for Structure Elucidation
Section 1: Mass Spectrometry – Determining the Molecular Blueprint
Principle and Rationale: Mass spectrometry is the initial and indispensable step in structure elucidation. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight with high precision. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a characteristic isotopic pattern that serves as a key diagnostic feature.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume of the sample is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation and Insights:
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M⁺). Due to the presence of a single bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).
| Feature | Expected Observation for C₇H₇BrO | Rationale |
| Molecular Ion (M⁺) | m/z 186 | Corresponding to the molecule with the ⁷⁹Br isotope. |
| Molecular Ion (M+2) | m/z 188 | Corresponding to the molecule with the ⁸¹Br isotope. |
| Isotopic Abundance | ~1:1 ratio for M⁺ and M+2 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br. |
| Key Fragment Ion | m/z 107 | Loss of a bromine radical (•Br) from the molecular ion. |
| Other Fragments | m/z 77, 79 | Further fragmentation of the aromatic ring. |
The observation of this characteristic M/M+2 isotopic pattern immediately confirms the presence of one bromine atom in the molecule and provides the nominal molecular weight. High-resolution mass spectrometry (HRMS) could further be used to confirm the elemental composition (C₇H₇BrO) by providing a highly accurate mass measurement.
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
Principle and Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H) group, the aromatic ring (C=C and C-H), and the carbon-oxygen (C-O) bond.[6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: An infrared beam is passed through the crystal in such a way that it interacts with the sample at the surface.
-
Detection: The detector measures the amount of light that is absorbed by the sample at each wavelength, generating the IR spectrum.
Data Interpretation and Insights:
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Significance |
| 3200-3600 | O-H stretch (hydroxyl) | Broad and strong | Confirms the presence of the phenolic hydroxyl group, broadened due to hydrogen bonding.[7][8] |
| 3000-3100 | Aromatic C-H stretch | Sharp, medium intensity | Indicates the presence of an aromatic ring.[7] |
| ~2920 | Aliphatic C-H stretch | Sharp, weak to medium | Corresponds to the methyl group. |
| 1500-1600 | Aromatic C=C stretch | Multiple sharp bands | Confirms the aromatic backbone.[7] |
| ~1220 | C-O stretch (phenolic) | Strong | Differentiates from aliphatic alcohols.[7] |
| 750-850 | C-H out-of-plane bend | Varies | Can provide clues about the substitution pattern on the benzene ring.[7] |
The presence of a broad absorption in the 3200-3600 cm⁻¹ region is strong evidence for the hydroxyl group, a key feature of a phenol.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
Principle and Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to deduce the substitution pattern on the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected.
-
Data Acquisition: The resulting signals are processed to generate the NMR spectrum.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the methyl protons, and the aromatic protons. The chemical shifts, integration, and splitting patterns of the aromatic protons are particularly informative for determining the substitution pattern.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 | d | 1H | H-2 | Doublet due to coupling with H-6. Deshielded by the adjacent bromine. |
| ~6.9 | d | 1H | H-6 | Doublet due to coupling with H-2. |
| ~6.7 | dd | 1H | H-5 | Doublet of doublets due to coupling with H-2 and H-6. |
| ~5.0 | s (broad) | 1H | -OH | Broad singlet, exchangeable with D₂O. |
| ~2.3 | s | 3H | -CH₃ | Singlet, as there are no adjacent protons. |
Note: Predicted chemical shifts are estimates and may vary slightly in an experimental spectrum.
Comparison with Isomers: The splitting pattern of the aromatic protons is key to distinguishing this compound from its isomers. For example, 2-Bromo-4-methylphenol would show three distinct aromatic signals with different splitting patterns.[9][10]
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 (-OH) | Carbon attached to the electronegative oxygen is deshielded. |
| ~133 | C-4 (-CH₃) | Quaternary carbon attached to the methyl group. |
| ~132 | C-2 | Aromatic CH. |
| ~128 | C-6 | Aromatic CH. |
| ~116 | C-5 | Aromatic CH. |
| ~110 | C-3 (-Br) | Carbon attached to bromine, deshielded. |
| ~20 | -CH₃ | Aliphatic carbon of the methyl group. |
Note: Predicted chemical shifts are estimates.
The number of signals in the aromatic region (four) and the distinct chemical shifts for the carbon atoms bearing the substituents provide strong evidence for the 1,3,4-substitution pattern.
Section 4: Integrated Data Analysis and Structure Confirmation
The final step is to synthesize all the spectroscopic data to build a cohesive and self-validating argument for the structure of this compound.
Caption: Figure 2: Data Integration for Structure Confirmation
By combining the evidence:
-
MS confirms the molecular formula C₇H₇BrO.
-
IR confirms the presence of a phenolic hydroxyl group and an aromatic ring.
-
NMR defines the connectivity, showing a methyl group and three protons on the aromatic ring with a splitting pattern consistent with a 1,3,4-substitution, and specifically placing the bromine at position 3 and the methyl group at position 4 relative to the hydroxyl group at position 1.
This collective evidence allows for the unambiguous assignment of the structure as this compound.
References
- 1. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 60710-39-6 [chemicalbook.com]
- 4. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methylphenol
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-methylphenol (CAS No. 60710-39-6), a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.
Introduction to this compound
This compound, also known as 3-bromo-p-cresol, is an aromatic organic compound with the molecular formula C₇H₇BrO.[3][4][5] Its structure consists of a phenol ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern gives rise to a unique set of spectroscopic signatures that are critical for its identification and quality control.
Chemical Structure:
Physical Properties:
| Property | Value |
| Molecular Weight | 187.03 g/mol [3] |
| Appearance | Light yellow to yellow powder or crystals |
| Melting Point | 52-58 °C[5] |
| Solubility | Slightly soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-2 |
| ~6.85 | dd | 1H | H-6 |
| ~6.65 | d | 1H | H-5 |
| ~5.0 (variable) | s (broad) | 1H | -OH |
| ~2.25 | s | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ 6.5-7.5): The aromatic region will display signals for the three protons on the benzene ring.
-
H-2: This proton is ortho to the hydroxyl group and meta to the bromine, and will appear as a doublet.
-
H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet of doublets due to coupling with both H-2 and H-5.
-
H-5: This proton is ortho to the methyl group and meta to the bromine. It will appear as a doublet.
-
-
Hydroxyl Proton (δ ~5.0, variable): The phenolic proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. This peak will disappear upon the addition of a few drops of D₂O, a technique known as a "D₂O shake," which confirms its assignment.
-
Methyl Protons (δ ~2.25): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 averages to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-1 (C-OH) |
| ~136 | C-4 (C-CH₃) |
| ~132 | C-2 |
| ~129 | C-6 |
| ~116 | C-5 |
| ~115 | C-3 (C-Br) |
| ~20 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
C-1 (ipso-carbon to -OH, δ ~152): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.[6][7][8]
-
C-4 (ipso-carbon to -CH₃, δ ~136): The carbon bearing the methyl group.
-
C-2 and C-6 (δ ~132 and ~129): These are the aromatic CH carbons. Their exact assignment can be confirmed with 2D NMR techniques.
-
C-5 (δ ~116): Another aromatic CH carbon.
-
C-3 (ipso-carbon to -Br, δ ~115): The carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence its chemical shift.
-
Methyl Carbon (δ ~20): The carbon of the methyl group appears in the typical upfield region for alkyl carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Parameters (for a 125 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Assign the signals based on their chemical shifts and comparison with predicted values or spectral databases.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1230 | Strong | C-O stretch (phenolic) |
| ~820 | Strong | C-H out-of-plane bend |
| ~650 | Medium | C-Br stretch |
Interpretation of the IR Spectrum:
-
O-H Stretch (3500-3200 cm⁻¹): A prominent, broad absorption in this region is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
-
C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those below 3000 cm⁻¹ correspond to the methyl group's C-H stretching.
-
C=C Aromatic Ring Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O Stretch (~1230 cm⁻¹): A strong band in this region is indicative of the C-O stretching vibration of the phenol.
-
C-H Out-of-plane Bend (~820 cm⁻¹): The position of this band can sometimes give clues about the substitution pattern of the aromatic ring.
-
C-Br Stretch (~650 cm⁻¹): The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data (EI, 70 eV):
| m/z | Relative Intensity (%) | Assignment |
| 188/186 | ~98/100 | [M]⁺˙ (Molecular Ion) |
| 107 | High | [M - Br]⁺ |
| 79/81 | Moderate | [Br]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺˙, m/z 186/188): The presence of a pair of peaks with approximately equal intensity, separated by two mass units, is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.
-
Loss of Bromine ([M - Br]⁺, m/z 107): A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, leading to a prominent peak at m/z 107.
-
Other Fragments: Other significant fragments may arise from the cleavage of the aromatic ring or the loss of other small molecules. The peak at m/z 77 is characteristic of a phenyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a radical cation (the molecular ion).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a synergistic process where information from each spectroscopic technique is combined to build a complete picture of the molecule.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of the power of modern analytical techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and the presence of the bromine atom. By integrating the data from these techniques, an unambiguous structural assignment can be made, which is essential for its use in research and development.
References
- 1. CAS 60710-39-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 60710-39-6 [chemicalbook.com]
- 3. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylphenol from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-methylphenol from p-cresol, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. This document delves into the mechanistic underpinnings of the regioselective bromination of p-cresol, offers a detailed, field-proven experimental protocol, and outlines critical safety considerations. The synthesis is presented not merely as a series of steps, but as a self-validating system, emphasizing the rationale behind each procedural choice to ensure reproducibility and high yield. This guide is intended to be an authoritative resource for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound, also known as 2-bromo-4-hydroxytoluene, is a vital building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, an aromatic ring amenable to further substitution, and a bromine atom that can participate in a variety of coupling reactions. These structural features make it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] The controlled, regioselective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
Synthetic Strategy: The Chemistry of Regioselective Bromination
The synthesis of this compound from p-cresol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group.[2] In the case of p-cresol, the para position is occupied by a methyl group, thus directing the incoming electrophile, the bromine, to the ortho position.
The Reaction Mechanism
The bromination of p-cresol proceeds via the following steps:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent or a Lewis acid catalyst, creating a more electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of p-cresol attacks the electrophilic bromine atom. This attack is directed to the position ortho to the hydroxyl group due to its powerful activating and directing effect. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base, which can be the solvent or another molecule in the reaction mixture, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and yields the final product, this compound.
The choice of solvent is critical in this reaction. A non-polar solvent like chloroform or carbon disulfide is often preferred to moderate the reactivity of the bromine and prevent over-bromination, which can lead to the formation of di- and tri-brominated products.
Experimental Protocol: A Validated Approach
This protocol is a synthesis of established methods, designed for both clarity and reproducibility.[3][4][5]
Materials and Equipment
| Material | Grade | Supplier |
| p-Cresol | Reagent Grade, ≥99% | Sigma-Aldrich |
| Bromine | Reagent Grade, ≥99.5% | Fisher Scientific |
| Chloroform | ACS Grade, ≥99.8% | VWR |
| Sodium Bicarbonate | ACS Grade | J.T. Baker |
| Sodium Thiosulfate | ACS Grade | Carolina Biological |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
| Diethyl Ether | ACS Grade | Macron |
| Hydrochloric Acid | ACS Grade | BDH |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Safety First: This reaction involves the use of bromine, which is highly corrosive, toxic, and a strong oxidizing agent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[6][7][8][9] Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[6]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 21.6 g (0.2 mol) of p-cresol in 200 mL of chloroform.
-
Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of chloroform.
-
Reaction: Cool the p-cresol solution to 0-5 °C using an ice bath. While stirring vigorously, add the bromine solution dropwise from the dropping funnel over a period of approximately 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The disappearance of the reddish-brown color of bromine is an indication that the reaction is nearing completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 100 mL of a 5% aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Next, wash with 100 mL of a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Finally, wash with 100 mL of water.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the chloroform using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexanes.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: 55-58 °C
-
Boiling Point: 115-117 °C at 15 mmHg
-
¹H NMR (CDCl₃): δ 7.25 (d, 1H), 7.05 (d, 1H), 6.75 (dd, 1H), 4.85 (s, 1H, -OH), 2.25 (s, 3H, -CH₃)
-
¹³C NMR (CDCl₃): δ 151.2, 133.5, 130.1, 125.9, 115.8, 110.2, 15.7
-
IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 3100-3000 (aromatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-O stretch)
Process Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the electrophilic bromination of p-cresol.
Concluding Remarks
The synthesis of this compound from p-cresol is a robust and well-understood transformation that is fundamental to many areas of chemical research and development. By carefully controlling the reaction conditions, particularly temperature and the rate of bromine addition, high yields of the desired product can be achieved with excellent regioselectivity. The protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely perform this important synthesis. Adherence to the safety precautions outlined is paramount to ensure a safe and successful outcome.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 3-Bromo-4-methylphenol: Properties, Synthesis, and Applications
Introduction
3-Bromo-4-methylphenol, also known as 3-bromo-p-cresol, is a halogenated phenolic compound of significant interest in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique molecular architecture, featuring a hydroxyl group, a methyl group, and a bromine atom on a benzene ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, an exploration of its reactivity and key applications, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who seek a thorough understanding of this valuable chemical intermediate.
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2] It is slightly soluble in water but shows good solubility in organic solvents such as alcohols and ethers.[3] The presence of the bromine atom and the phenolic hydroxyl group makes it a key intermediate in the synthesis of more complex molecules.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene | [4][5] |
| CAS Number | 60710-39-6 | [4] |
| Molecular Formula | C₇H₇BrO | [4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to off-white/light yellow crystalline solid | [2][5] |
| Melting Point | 54-57 °C | [5] |
| Boiling Point | 244.6 ± 20.0 °C at 760 Torr | [5] |
| Density | 1.554 ± 0.06 g/cm³ (20 °C) | [5] |
| pKa | 9.30 ± 0.18 (Predicted) | [5] |
| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate | [3][5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Spectral Data Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would be expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region will show a characteristic splitting pattern based on the substitution. The methyl protons will appear as a singlet, and the phenolic hydroxyl proton will typically be a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by the attached functional groups, with the carbon attached to the hydroxyl group appearing at a lower field and the carbon bonded to the bromine atom also showing a characteristic shift.[4][6] The methyl carbon will appear at a higher field.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol will be observed around 1200-1260 cm⁻¹, and the C-Br stretching vibration will be present at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 186 and a characteristic M+2 peak of nearly equal intensity at m/z 188, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns for phenols include the loss of CO and CHO radicals.[8]
Synthesis and Purification
The most common method for the synthesis of this compound is through the electrophilic bromination of 4-methylphenol (p-cresol).[9] The directing effects of the hydroxyl and methyl groups influence the position of bromination.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a procedure for the synthesis of a related isomer and should be optimized for the synthesis of this compound.[1]
Materials:
-
4-Methylphenol (p-cresol)
-
Bromine
-
Dichloroethane (or another suitable inert solvent)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., hexane, toluene)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methylphenol (1.0 equivalent) in dichloroethane.
-
Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.
-
In a separate vessel, prepare a solution of bromine (1.0 equivalent) in dichloroethane and cool it to the same temperature.
-
Slowly add the bromine solution to the 4-methylphenol solution via the dropping funnel, maintaining the reaction temperature below -5 °C. The rate of addition should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude this compound.[10][11][12]
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a toluene/hexane mixture.[13]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Reactivity and Applications
This compound is a versatile intermediate due to its multiple reactive sites.[14][15] The phenolic hydroxyl group can undergo etherification and esterification, while the bromine atom is susceptible to various cross-coupling reactions.[16][17]
Caption: Key reactions of this compound.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.[2]
-
Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[5]
-
Antimicrobial Agents: The compound itself exhibits antimicrobial activity against various bacteria and fungi, making it useful in the formulation of disinfectants and preservatives.[2]
-
Dyes and Fragrances: It is also employed in the manufacturing of certain dyes and fragrances.[2]
Representative Reaction Protocol: Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound is a suitable substrate.[18][19][20][21][22]
Materials:
-
This compound
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
A base (e.g., K₂CO₃)
-
A solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[23]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
References
- 1. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 60710-39-6 [chemicalbook.com]
- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
- 20. youtube.com [youtube.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 3-Bromo-4-methylphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 3-Bromo-4-methylphenol, a versatile halogenated aromatic compound. Intended for professionals in research and development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the development of novel chemical entities.
Compound Identification and Nomenclature
Precise identification of chemical compounds is fundamental in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section aims to provide a clear and comprehensive list of these identifiers to ensure accurate communication and sourcing.
The most common synonym for this compound is 3-Bromo-p-cresol . The "p-cresol" part of the name indicates a phenol ring with a methyl group at the para-position (position 4) relative to the hydroxyl group. The "3-Bromo" prefix specifies the location of the bromine atom. Another frequently used alternative name is 2-Bromo-4-hydroxytoluene .[1][2]
The IUPAC name for this compound is This compound .[2]
A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 60710-39-6 |
| PubChem CID | 10307913 |
| EC Number | 677-834-2 |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol |
| InChI | InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 |
| InChIKey | GMZKNRDHSHYMHG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)O)Br |
| Common Synonyms | 3-Bromo-p-cresol, 2-Bromo-4-hydroxytoluene, Phenol, 3-bromo-4-methyl- |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 244.6 ± 20.0 °C at 760 Torr | [3] |
| Density | 1.554 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |
| pKa | 9.30 ± 0.18 (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [3][4][5] |
| Appearance | Off-white to light yellow crystalline solid/powder. | [3][4] |
Spectroscopic data is vital for the structural confirmation of this compound. Key spectral information is available through various databases.[2][6][7][8][9][10][11]
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound is through the electrophilic bromination of p-cresol (4-methylphenol). The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing. Since the para position is blocked by the methyl group, electrophilic substitution is directed to the ortho positions (2 and 6) and the meta position (3 and 5) relative to the hydroxyl group. The hydroxyl group is a stronger activating group than the methyl group, thus directing the incoming electrophile primarily to its ortho positions. However, the steric hindrance from the adjacent methyl group at position 4 can influence the regioselectivity of the bromination.
Common brominating agents for this reaction include molecular bromine (Br₂) in a suitable solvent like chloroform or the H₂O₂-HBr system.[12][13] The choice of solvent and reaction conditions is critical to control the regioselectivity and minimize the formation of di- and poly-brominated byproducts.
A general workflow for the synthesis of this compound is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Bromination of p-Cresol
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound. This protocol is based on established procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
p-Cresol
-
Chloroform
-
Bromine
-
10% Sodium bicarbonate solution
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, dissolve p-cresol in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the cooled p-cresol solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and then with a 10% sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and extract the phenolic product with a 10% sodium hydroxide solution.
-
Acidify the alkaline aqueous layer with concentrated hydrochloric acid, with cooling, to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the presence of three key functional groups: the phenolic hydroxyl group, the bromine atom, and the methyl group, which can all be further functionalized.
It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][3] The compound has also been identified as a component of the marine alga Polysiphonia sphaerocarpa.[1][3]
In the context of drug discovery, halogenated phenols are common pharmacophores. The bromine atom can act as a site for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity. The phenolic hydroxyl group can be readily converted into ethers or esters, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Harmful if swallowed. [2]
-
Harmful in contact with skin. [2]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[14][15]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[14]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[14]
-
Keep the container tightly closed.
-
Avoid formation of dust and aerosols.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[14] Chemical waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its nomenclature, properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding of this important chemical intermediate, empowering scientists to leverage its potential in the creation of novel and complex molecules.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound(60710-39-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR [m.chemicalbook.com]
- 8. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3-methylphenol(14472-14-1) IR Spectrum [m.chemicalbook.com]
- 11. 2-Bromo-4-methylphenol(6627-55-0) IR Spectrum [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. cochise.edu [cochise.edu]
Natural occurrence of 3-Bromo-4-methylphenol in marine algae
An In-Depth Technical Guide to the Natural Occurrence and Significance of 3-Bromo-4-methylphenol in Marine Algae
Introduction: The Marine Biome as a Chemical Reservoir
The marine environment, covering over 70% of the Earth's surface, is a vast and largely untapped reservoir of biodiversity and chemical novelty. Marine algae, in particular, are prolific producers of secondary metabolites, compounds not essential for primary life functions but crucial for survival, defense, and communication in competitive ecosystems.[1][2] Among these, bromophenols represent a significant class of halogenated natural products found across red, brown, and green algae.[1][2][3] These compounds are characterized by a phenolic ring substituted with one or more bromine atoms and exhibit a wide spectrum of biological activities. This guide focuses specifically on this compound, a simple yet noteworthy bromophenol, providing a technical overview of its natural occurrence, biosynthesis, isolation, and potential applications for researchers and drug development professionals.
Chemical Profile and Natural Distribution
This compound (also known as 2-Bromo-4-hydroxytoluene) is an aromatic organic compound with the chemical formula C₇H₇BrO.[4] Its structure consists of a phenol ring where the hydrogen atom at position 3 is substituted by a bromine atom, and a methyl group is attached at position 4. This specific substitution pattern is critical to its chemical properties and biological function.
While a vast number of complex bromophenols have been isolated from marine algae, simpler structures like this compound are also part of this chemical diversity. Its presence has been specifically reported in the marine red alga Polysiphonia sphaerocarpa.[5][6] The family to which this species belongs, Rhodomelaceae, is particularly renowned for its production of brominated phenols.[3][7]
Table 1: Selected Marine Algae Genera Known for Bromophenol Production
| Algal Genus | Major Algal Division | Notable Bromophenols Identified | Reference(s) |
| Polysiphonia | Rhodophyta (Red Algae) | This compound , Lanosol derivatives | [5][6][8] |
| Rhodomela | Rhodophyta (Red Algae) | Lanosol, 3-bromo-4,5-dihydroxybenzaldehyde | [1][7][8] |
| Symphyocladia | Rhodophyta (Red Algae) | 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives | [2][7] |
| Gracilaria | Rhodophyta (Red Algae) | Various simple and complex bromophenols | [3][7] |
| Osmundaria | Rhodophyta (Red Algae) | Lanosol derivatives | [9] |
| Ulva | Chlorophyta (Green Algae) | Simple bromophenols | [10] |
Biosynthesis and Ecological Significance
The Enzymatic Basis of Bromination
The biosynthesis of bromophenols in marine algae is an elegant example of enzymatic halogenation. The process is primarily mediated by vanadium-dependent bromoperoxidase (v-BPO) enzymes.[1][2] Although the complete biosynthetic pathway for this compound is not fully elucidated, a generally accepted mechanism can be proposed.[2][7] The enzyme utilizes bromide ions (Br⁻), which are readily available in seawater, and hydrogen peroxide (H₂O₂) as an oxidant to generate a highly reactive brominating species (e.g., hypobromous acid, HOBr, or an enzyme-bound equivalent). This electrophilic bromine species then attacks an electron-rich aromatic precursor, such as p-cresol (4-methylphenol), leading to regioselective bromination to yield this compound. The causality here is clear: the enzyme's active site architecture directs the bromine to a specific position on the precursor molecule.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 60710-39-6 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
An In-depth Technical Guide to the Biological Activity of 3-Bromo-4-methylphenol Derivatives
Foreword: The Therapeutic Potential of Halogenated Phenols
The ever-evolving landscape of drug discovery continually seeks novel scaffolds that offer both chemical tractability and potent biological activity. Among these, halogenated phenols, particularly bromophenol derivatives, have emerged as a promising class of compounds. The introduction of a bromine atom onto a phenolic ring significantly alters its electronic and lipophilic properties, often enhancing its interaction with biological targets. This guide focuses on the multifaceted biological activities of derivatives of a specific scaffold: 3-Bromo-4-methylphenol. Sourced from a comprehensive review of contemporary scientific literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, mechanisms of action, and experimental evaluation of these compelling molecules. Our exploration will delve into their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties, supported by field-proven insights and detailed experimental protocols.
The Synthetic Landscape: From Core Scaffold to Bioactive Derivatives
The journey to unlocking the therapeutic potential of this compound derivatives begins with their synthesis. The parent compound, this compound, serves as a versatile starting material for a variety of chemical modifications, including the formation of ethers, esters, and Schiff bases.[1][2] The synthesis of the core scaffold itself is typically achieved through the regioselective bromination of m-cresol.[3][4]
Synthesis of 4-Bromo-3-methylphenol
A common synthetic route involves the direct bromination of m-cresol using bromine in a suitable solvent like acetic acid.[3][4] Careful control of reaction conditions is crucial to favor the formation of the desired 4-bromo isomer.
Caption: Synthesis of 4-Bromo-3-methylphenol.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized by the condensation of an amino-substituted this compound derivative with an appropriate aldehyde or ketone.[5][6] For instance, 3-bromo-4-aminophenol can be reacted with various substituted benzaldehydes to yield a library of Schiff base derivatives.[7]
Caption: General synthesis of Schiff base derivatives.
Synthesis of Ether and Ester Derivatives
The phenolic hydroxyl group of this compound is a prime site for derivatization. Ether derivatives can be synthesized via Williamson ether synthesis, reacting the phenoxide with an alkyl halide. Ester derivatives are formed through esterification with a carboxylic acid or its derivative. These modifications allow for the fine-tuning of lipophilicity and steric properties, which can significantly impact biological activity.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromophenol derivatives have demonstrated significant potential as a new class of antimicrobial agents.[8] Derivatives of this compound, particularly Schiff bases and pyrazine carboxamides, have shown promising activity against a range of bacteria, including clinically relevant strains.[9][10]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of bromophenol derivatives is often multifaceted. They are known to disrupt bacterial communication pathways, such as quorum sensing, and inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to antibiotics.[8][11] The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.
Caption: Antimicrobial mechanisms of bromophenol derivatives.
Quantitative Antimicrobial Data
The antimicrobial efficacy of novel compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative data for bromophenol derivatives against various microbial strains.
| Derivative Type | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pyrazine Carboxamide (5d) | XDR S. Typhi | 6.25 | 12.5 | [9] |
| Pyrazine Carboxamide (5c) | XDR S. Typhi | 12.5 | 25 | [9] |
| Pyrazine Carboxamide (5b) | XDR S. Typhi | 25 | 50 | [9] |
| 1,3,4-Thiadiazole (ST16) | S. epidermidis ATCC 12228 | 31.25 | - | [12] |
| 1,3,4-Thiadiazole (ST16) | M. luteus ATCC 10240 | 15.63 | - | [12] |
| 3-Bromo-2,6-dihydroxyacetophenone | S. aureus | 12 | - | [11] |
| 3,5-Dibromo-2,6-dihydroxyacetophenone | S. aureus | 24 | - | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
1. Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity: Targeting Malignant Proliferation
Bromophenol derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[13][14][15][16][17] Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle.[18][19][20]
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which bromophenol derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic (mitochondrial) apoptotic pathway.[13][19][21] Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the activation of executioner caspases like caspase-3, leading to PARP cleavage and ultimately, cell death.[18][21]
Furthermore, some bromophenol derivatives can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.[18][19] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[18]
Caption: Anticancer mechanisms of bromophenol derivatives.
Quantitative Anticancer Data
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Methyl-4-phenoxypicolinamide (8e) | A549 (Lung) | 3.6 | [22] |
| N-Methyl-4-phenoxypicolinamide (8e) | H460 (Lung) | 1.7 | [22] |
| N-Methyl-4-phenoxypicolinamide (8e) | HT29 (Colon) | 3.0 | [22] |
| BOS-102 | A549 (Lung) | 4.29 ± 0.79 | |
| BOS-102 | HepG2 (Liver) | 13.87 ± 1.40 | [18] |
| BOS-102 | PANC-1 (Pancreatic) | 12.48 ± 1.66 | [18] |
| Bromophenol Hybrid (17a) | A549 (Lung) | 5-20 µg/mL (Induces Apoptosis) | [13][21] |
| Bromophenol Hybrid (17a) | HCT116 (Colon) | 2.51 (for related compound) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Antioxidant and Enzyme Inhibitory Activities
Beyond their antimicrobial and anticancer properties, this compound derivatives have also demonstrated potential as antioxidants and enzyme inhibitors.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity to these compounds. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[23]
Enzyme Inhibition
Certain bromophenol derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA).[23][24][25][26][27] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while CA inhibitors are used to treat conditions like glaucoma and epilepsy. The inhibitory activity is quantified by IC50 and Ki (inhibition constant) values.
| Derivative | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Bromophenol (21) | AChE | - | 6.54 ± 1.03 | Competitive | [24] |
| Bromophenol (18) | AChE | - | 7.92 ± 1.38 | Competitive | [24] |
| Bromophenol (20) | AChE | - | 8.32 ± 0.69 | Competitive | [24] |
| Bromophenol (13) | hCA II | 7.45 | 1.63 ± 0.11 | Competitive | [24] |
| Bromophenol (14) | hCA I | - | 2.53 ± 0.25 | Competitive | [24] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the colorimetric determination of AChE inhibitory activity.
1. Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare a stock solution of AChE in the buffer.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of the test compound.
2. Assay Procedure (96-well plate):
-
To each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the reaction (except in the blank wells).
-
Incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Add the ATCI solution to all wells to start the enzymatic reaction.
3. Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
The type of inhibition (competitive, non-competitive, etc.) can be determined by constructing Lineweaver-Burk plots from kinetic data.[27][28]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Position and Number of Bromine Atoms: The degree and position of bromination on the phenolic ring significantly influence antimicrobial and anticancer activity.[8][11]
-
Nature of Substituents: The type of derivative (e.g., Schiff base, ether, ester) and the nature of the substituents on appended aromatic rings can dramatically alter potency and selectivity.[13][29][30]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and interact with intracellular targets.
The findings presented in this guide underscore the significant therapeutic potential of this compound derivatives. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Further exploration of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical applications.
References
- 1. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]
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- 10. [PDF] Synthesis, Characterization and Biological Screening of Schiff Bases Derived From 2-Amino- 4 ́-Bromo Benzophenone | Semantic Scholar [semanticscholar.org]
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- 13. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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IUPAC Nomenclature and Structural Elucidation
An In-depth Technical Guide to 3-Bromo-4-methylphenol
Prepared by a Senior Application Scientist
This guide offers a comprehensive technical overview of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's nomenclature, properties, synthesis, and applications, grounding all claims in authoritative sources.
The formal name, this compound, is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted aromatic compounds.[1][2][3]
Rationale for Nomenclature:
-
Parent Structure Identification : The core structure is a hydroxyl group (-OH) directly attached to a benzene ring, which is named "phenol".[1][4][5] The carbon atom bearing this hydroxyl group is assigned the number 1 position (locant 1).[1][6]
-
Numbering of Substituents : The benzene ring is numbered to assign the lowest possible locants to the other substituents, which are a bromo (-Br) group and a methyl (-CH₃) group.[1][7] Numbering clockwise from C1 places the bromo group at C3 and the methyl group at C4. This "1, 3, 4" numbering scheme is preferred over the counter-clockwise alternative which would result in "1, 5, 4".
-
Alphabetical Prioritization : The substituents are listed alphabetically before the parent name. "Bromo" precedes "methyl".[1][3]
Therefore, the systematic name is This compound .
Caption: IUPAC numbering for this compound.
Physicochemical and Spectroscopic Properties
This compound is an off-white crystalline solid.[8] It serves as a vital raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[8][9][10]
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| Synonyms | 2-Bromo-4-hydroxytoluene, 3-Bromo-p-cresol | [10][11] |
| CAS Number | 60710-39-6 | [9][11] |
| Molecular Formula | C₇H₇BrO | [11][12] |
| Molecular Weight | 187.03 g/mol | [11] |
| Melting Point | 59-61 °C | [13][14] |
| Boiling Point | 142-145 °C at 23 mmHg | [13][15] |
| Solubility | Slightly soluble in water | [9][10] |
| SMILES | CC1=C(C=C(C=C1)O)Br | [11][12] |
| InChIKey | GMZKNRDHSHYMHG-UHFFFAOYSA-N | [11][12] |
Spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound. PubChem provides access to reference spectra for this compound.[11]
Synthesis and Reactivity
The synthesis of substituted phenols requires careful control of regioselectivity. This compound is typically synthesized via the electrophilic bromination of 4-methylphenol (p-cresol).
Causality of the Synthetic Route : The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators for electrophilic aromatic substitution. In 4-methylphenol, the positions ortho to the powerful hydroxyl activator (C2 and C6) and the position ortho to the methyl group (C3) are activated. The position para to the methyl group is occupied by the hydroxyl group. Steric hindrance from the methyl group at C4 can influence the site of substitution, favoring bromination at the less hindered C3 position (ortho to the methyl group and meta to the hydroxyl group) under controlled conditions, though formation of the 2-bromo isomer is also common.[16]
Experimental Protocol: Synthesis of 2-Bromo-4-methylphenol
While a specific protocol for the 3-bromo isomer is less common in readily available literature, a representative procedure for the bromination of 4-methylphenol to its 2-bromo isomer is illustrative of the general methodology.[16] Achieving the 3-bromo isomer would require specialized conditions or a multi-step synthesis not detailed here.
Objective : To synthesize 2-bromo-4-methylphenol by brominating 4-methylphenol.
Materials :
-
4-methylphenol (p-cresol)
-
Bromine (Br₂) or another suitable brominating agent (e.g., HBr/H₂O₂)[16]
-
Solvent (e.g., methylene chloride, chloroform, or dichloroethane)[16]
-
Lewis acid catalyst (optional)[16]
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure :
-
Reaction Setup : In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylphenol in the chosen solvent. The reaction should be conducted in the absence of light.[16]
-
Cooling : Cool the reaction mixture to a temperature between -5°C and 10°C using an ice bath.
-
Bromination : Slowly add a solution of bromine in the same solvent dropwise to the cooled mixture while stirring vigorously. Maintain the temperature throughout the addition.
-
Reaction Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the product into an organic layer. Wash the organic layer with water.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography or recrystallization to obtain the pure 2-bromo-4-methylphenol.
Caption: General workflow for the bromination of 4-methylphenol.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block due to its distinct reactive sites.[14][17]
-
Phenolic Hydroxyl Group : This group can be readily converted into ethers or esters, allowing for the modification of a molecule's solubility, lipophilicity, and metabolic stability.[18][19] This is a key strategy in medicinal chemistry for optimizing drug candidates.[19]
-
Bromo Substituent : The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[18] These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[18][19]
-
Aromatic Ring : The phenol ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.
This trifecta of functionality makes the compound a valuable starting point for synthesizing a wide array of more complex molecules for pharmaceuticals and agrochemicals.[14][17]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.
GHS Hazard Classifications :[11][20]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11][20]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[11][20]
-
Skin Irritation (Category 2) : Causes skin irritation.[11][21]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[11][21]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[11]
Recommended Handling Procedures :
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[21] Ensure eyewash stations and safety showers are readily accessible.[21]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[21][22] For dusty conditions, a NIOSH-approved respirator may be necessary.[22]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[21] Do not eat, drink, or smoke in the work area.[21]
-
Storage : Store in a dry, cool, and well-ventilated place.[22] Keep containers tightly closed and store locked up.[21]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[20][21]
References
- 1. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. byjus.com [byjus.com]
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- 7. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 11. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. nbinno.com [nbinno.com]
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- 22. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Bromo-4-methylphenol: Properties, Analysis, and Synthetic Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and organic synthesis. It provides a detailed exploration of 3-Bromo-4-methylphenol, from its fundamental molecular properties to its practical applications as a key chemical intermediate. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a thorough understanding for effective application in a laboratory setting.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound (CAS No: 60710-39-6) is a substituted aromatic compound that serves as a versatile building block in chemical synthesis.[1] Its utility stems from the specific arrangement of its functional groups: a hydroxyl group, a methyl group, and a bromine atom on a benzene ring. This unique structure dictates its reactivity and physical properties.
Unpacking the Molecular Weight: From Theory to Experimental Verification
The concept of molecular weight is fundamental to all stoichiometric calculations in synthesis and analysis. For this compound, a nuanced understanding requires acknowledging both its theoretical (average) molecular weight and its precise monoisotopic mass, which is observed experimentally via mass spectrometry.
Theoretical Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula, C₇H₇BrO.[1] Atomic weights from the periodic table are weighted averages of the natural abundances of an element's stable isotopes.[2]
-
Carbon (C): 7 atoms × 12.011 amu = 84.077 amu
-
Hydrogen (H): 7 atoms × 1.008 amu = 7.056 amu
-
Bromine (Br): 1 atom × 79.904 amu = 79.904 amu
-
Oxygen (O): 1 atom × 16.000 amu = 16.000 amu
Summing these values yields the average molecular weight of approximately 187.04 g/mol .[1][3][4]
The Isotopic Signature of Bromine: A critical insight for scientists working with this compound is the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which exist in a roughly 1:1 ratio.[5][6] This has a profound and predictable effect on the mass spectrum of this compound.
Instead of a single molecular ion peak (M⁺), the spectrum will exhibit two distinct peaks of nearly equal intensity:
-
One peak for the molecule containing ⁷⁹Br.
-
A second peak, two mass units higher (M+2), for the molecule containing ⁸¹Br.[5]
This characteristic M/M+2 isotopic pattern is a definitive signature for the presence of a single bromine atom in a molecule and is invaluable for structural confirmation.
Experimental Determination via Mass Spectrometry: High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ionized molecules, providing the monoisotopic mass—the mass of the molecule calculated using the mass of the most abundant isotope of each element.[4] For C₇H₇BrO, the monoisotopic mass is calculated using ¹²C, ¹H, ⁷⁹Br, and ¹⁶O, resulting in a precise mass of 185.968 Da .[7] This experimentally determined value is a crucial parameter for confirming the elemental composition of a synthesized compound.[4]
The diagram below illustrates the workflow for determining and verifying the molecular identity of this compound.
Caption: Workflow for Molecular Weight Determination and Structural Confirmation.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 60710-39-6 | [3][8] |
| Molecular Formula | C₇H₇BrO | [1][8] |
| Average Molecular Weight | 187.04 g/mol | [1][3][4] |
| Monoisotopic Mass | 185.968 Da | [8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 50-57 °C | [1] |
| Solubility | Slightly soluble in water | |
| IUPAC Name | This compound | [8] |
Section 2: Synthesis and Purification Protocol
The primary route for synthesizing this compound is the electrophilic aromatic substitution of a cresol precursor. The specific isomer, this compound, is synthesized from p-cresol (4-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Bromination occurs at the position ortho to the strongly activating hydroxyl group.
Mechanism of Synthesis: Electrophilic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group of p-cresol strongly activates the aromatic ring, making it susceptible to attack by an electrophile (Br⁺).
Caption: Mechanism of Electrophilic Bromination of p-Cresol.
Step-by-Step Laboratory Protocol
This protocol describes a representative method for the synthesis and purification of this compound.
Materials:
-
p-Cresol (4-methylphenol)
-
Glacial Acetic Acid
-
Liquid Bromine
-
Diethyl ether or Ethyl acetate
-
10% Sodium bicarbonate solution
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Heptane (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a dropping funnel and magnetic stirrer, dissolve p-cresol in glacial acetic acid under an inert atmosphere (e.g., nitrogen). Cool the mixture to approximately 15°C using an ice bath.
-
Bromination: Slowly add liquid bromine dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 15°C throughout the addition. The reaction is exothermic; careful control of the addition rate is crucial to prevent the formation of dibrominated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15°C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a larger beaker containing cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Washing: Separate the organic layer and wash it sequentially with water, 10% sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.
-
Phenol Extraction: Extract the phenol from the organic layer using a 10% sodium hydroxide solution. The this compound will deprotonate to form the sodium phenoxide salt, which is soluble in the aqueous layer.
-
Acidification and Isolation: Cool the aqueous alkaline layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the solution is acidic (pH ~2). The phenol will precipitate out of the solution. Extract the phenol back into an organic solvent like diethyl ether.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a solvent such as heptane to yield the final product as a white or off-white powder.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile compounds like this compound.[9][10]
-
Gas Chromatography (GC): Separates the compound from any remaining starting material, solvent, or byproducts based on its boiling point and affinity for the column's stationary phase.
-
Mass Spectrometry (MS): Provides structural information. Key features to observe in the mass spectrum include:
Spectroscopic Confirmation (NMR & FTIR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[7][11] The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete map of the carbon-hydrogen framework.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[14] Key absorbances to look for include a broad peak around 3200-3600 cm⁻¹ (O-H stretch of the phenol) and various peaks in the 1400-1600 cm⁻¹ region (C=C stretching of the aromatic ring).
Section 4: Applications in Drug Development and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[15] Its value lies in the reactivity of its functional groups, which allows for its incorporation into more complex molecular scaffolds.[16][17]
-
Phenolic Hydroxyl Group: Can be readily converted into ethers or esters, which is a common strategy in medicinal chemistry to modulate a drug's solubility, lipophilicity, and metabolic stability.
-
Bromine Atom: The C-Br bond is a versatile synthetic handle. It is an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.[17][18] This is a cornerstone of modern drug discovery for building molecular complexity.[16]
The strategic placement of the bromine and methyl groups also influences the electronic properties and steric environment of the molecule, making it a valuable precursor for creating analogues of biologically active compounds.[16]
Section 5: Safety and Handling
As a hazardous chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety and handling information before use.[5][6]
References
- 1. thoughtco.com [thoughtco.com]
- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound(60710-39-6) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylphenol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-4-methylphenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Recognizing the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its dissolution in various organic solvents. We will explore the molecule's physicochemical properties, the role of intermolecular forces, and provide a predictive framework for its behavior in different solvent classes. Critically, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable data tailored to their specific applications. The content herein is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility optimization for this compound.
Section 1: Characterization of this compound
Chemical Identity and Structure
This compound, also known as 3-bromo-p-cresol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom at position 3 and a methyl group at position 4. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, including its solubility profile.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 187.03 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 54-57 °C | [1] |
| Boiling Point | 244.6 ± 20.0 °C (Predicted) | [1] |
| pKa | 9.30 ± 0.18 (Predicted) | [1] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [3][6][7] |
| Hydrogen Bond Acceptor Count | 1 (from the oxygen atom) | [3][6][7] |
| Topological Polar Surface Area | 20.2 Ų | [3][7] |
The presence of both a hydrogen-bonding hydroxyl group and a nonpolar brominated aromatic ring gives the molecule an amphiphilic character, suggesting a nuanced solubility across a spectrum of solvents.
Section 2: Theoretical Foundations of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[8][9] This means a solute's ability to dissolve in a solvent is determined by the similarity of their intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Intermolecular Forces at Play
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is the most significant contributor to the polarity of this compound. It can act as a hydrogen bond donor, interacting strongly with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF).[10]
-
Dipole-Dipole Interactions: The electronegativity difference between the oxygen, bromine, and carbon atoms creates a net dipole moment, allowing for favorable interactions with other polar solvent molecules like dichloromethane.
-
Van der Waals Forces (London Dispersion Forces): The benzene ring, methyl group, and bromine atom provide a significant nonpolar surface area. These regions interact via weaker van der Waals forces, which are the primary mechanism for dissolution in nonpolar solvents such as hexane and toluene.[9]
Predicting Solubility Based on Structure
The dual nature of this compound's structure allows it to be soluble, to varying degrees, in a wide range of solvents.
-
High Solubility Expected in: Solvents that can engage in hydrogen bonding and have moderate polarity, such as lower-chain alcohols (methanol, ethanol) and ketones (acetone). These solvents can interact with both the polar -OH group and the nonpolar ring.
-
Moderate Solubility Expected in: Polar aprotic solvents like ethyl acetate and dichloromethane. These can engage in dipole-dipole interactions and, in the case of ethyl acetate, accept hydrogen bonds. Solubility in aromatic solvents like toluene may also be moderate due to π-π stacking interactions with the benzene ring.
-
Low Solubility Expected in: Highly nonpolar aliphatic solvents like hexane. While van der Waals forces exist, they may not be sufficient to overcome the strong solute-solute hydrogen bonding in the crystal lattice.
-
Slight Solubility in Water: As reported, the compound is only slightly soluble in water.[1][2][11] The large, nonpolar brominated ring counteracts the solubilizing effect of the single hydroxyl group. As a weak acid, its aqueous solubility is expected to increase significantly in basic solutions (pH > pKa) due to the formation of the highly polar 3-bromo-4-methylphenolate anion.[12]
Section 3: Predictive Solubility Profile
While quantitative data is limited, we can construct a predictive profile based on the theoretical principles discussed. The following table serves as a practical guide for initial solvent screening.
| Solvent Class | Example Solvent | Key Interaction | Predicted Solubility |
| Nonpolar Aliphatic | n-Hexane | Van der Waals | Low |
| Nonpolar Aromatic | Toluene | Van der Waals, π-π Stacking | Moderate |
| Halogenated | Dichloromethane (DCM) | Dipole-Dipole | Moderate to High |
| Polar Aprotic (Ester) | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor | High |
| Polar Aprotic (Ketone) | Acetone | Dipole-Dipole, H-Bond Acceptor | High |
| Polar Protic (Alcohol) | Methanol, Ethanol | Hydrogen Bonding | Very High |
| Polar Protic (Aqueous) | Water | Hydrogen Bonding | Low / Slight |
Section 4: Experimental Determination of Solubility
To overcome the lack of published data, researchers must be equipped to perform their own quantitative measurements. The Isothermal Saturation Method followed by gravimetric analysis is a robust and reliable technique for this purpose.[13]
Workflow for Solubility Determination
The overall process for experimentally determining solubility is outlined in the diagram below.
Caption: Experimental workflow for the Isothermal Saturation Method.
Detailed Protocol: Isothermal Saturation (Gravimetric)
This protocol is a self-validating system, as achieving a consistent result across multiple measurements confirms that equilibrium was reached.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum desiccator
-
Glass syringes and vials for sample collection
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. Causality: Using excess solute ensures that the solution will become saturated at the target temperature.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Constant temperature is critical as solubility is temperature-dependent.[8] Prolonged agitation ensures the dissolution rate equals the precipitation rate, defining equilibrium.
-
Phase Separation: Allow the vial to rest at the set temperature for several hours to let undissolved solids settle. Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a solvent-compatible filter. Causality: Filtration is crucial to remove all microscopic undissolved particles, which would otherwise artificially inflate the final measured solubility.
-
Sample Collection: Dispense the filtered, saturated solution into a clean, pre-weighed (tared) vial. Immediately seal it and record the total mass of the vial plus the solution.
-
Solvent Evaporation: Uncap the vial and place it in a drying oven at a moderate temperature (e.g., 40-50 °C) or under vacuum until all the solvent has evaporated. Causality: The temperature must be well below the solute's melting point to avoid degradation or loss of material.
-
Final Weighing: Cool the vial containing the dry solute residue in a desiccator to prevent moisture absorption, then weigh it on the analytical balance.
-
Calculation:
-
Mass of Saturated Solution = (Mass of vial + solution) - (Tare mass of vial)
-
Mass of Dissolved Solute = (Mass of vial + dry residue) - (Tare mass of vial)
-
Mass of Solvent = Mass of Saturated Solution - Mass of Dissolved Solute
-
Solubility = (Mass of Dissolved Solute / Mass of Solvent) * 100 (Result in g / 100 g solvent)
-
Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.
Section 5: Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires controlling several key variables.
Caption: Key experimental factors that influence measured solubility.
-
Temperature: As an endothermic process for most solids, the solubility of this compound is expected to increase with temperature.[8][15] Precise temperature control is therefore non-negotiable for accurate measurements.
-
Purity: The presence of impurities in either the solute or the solvent can alter the intermolecular interactions and lead to erroneous results. Always use high-purity materials.
-
Solid-State Properties: The crystalline form (polymorph) of the solute can impact solubility. Different polymorphs have different lattice energies that must be overcome for dissolution. While less common for simple molecules, it is a critical consideration in pharmaceutical development.
Section 6: Practical Applications in the Laboratory
An understanding of solubility is not merely academic; it directly informs experimental design.
-
Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on our predictions, solvents like ethanol or ethyl acetate/hexane mixtures could be excellent candidates.
-
Chromatography: For normal-phase chromatography, where the stationary phase is polar (silica gel), solvent systems with low to moderate polarity (e.g., hexane/ethyl acetate mixtures) are used. The solubility profile helps in selecting the "strong" solvent (ethyl acetate) and the "weak" solvent (hexane) for the mobile phase.
-
Reaction Chemistry: Ensuring that reactants are sufficiently soluble in the reaction solvent is critical for achieving optimal reaction rates. For reactions involving this compound, solvents like THF, acetone, or dichloromethane are often suitable choices, depending on the other reagents and reaction conditions.
Section 7: Conclusion
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-4-chloro-5-methylphenol | C7H6BrClO | CID 84788273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 60710-39-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 4-溴-3-甲基酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to 3-Bromo-4-methylphenol: From Discovery to Modern Applications
Abstract
3-Bromo-4-methylphenol, a halogenated derivative of p-cresol, has emerged as a versatile and crucial intermediate in the landscape of organic synthesis. Its unique structural features, combining the reactivity of a phenol with the strategic placement of a bromine atom and a methyl group, have made it an invaluable building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of this compound, delving into its historical context, synthesis methodologies, physicochemical properties, and key applications. With a focus on scientific integrity, this document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical compound.
Historical Context and Discovery
The story of this compound is intrinsically linked to the broader history of phenols and their halogenated derivatives. Phenol, first isolated in its pure form in 1834, quickly garnered attention for its potent antiseptic properties, famously pioneered by Joseph Lister in the 1860s to revolutionize surgical practices. This discovery spurred widespread investigation into substituted phenols, with the aim of modulating their efficacy and reducing their toxicity.
While a singular moment of "discovery" for this compound is not clearly documented in seminal literature, its synthesis can be traced back to early explorations of electrophilic aromatic substitution on cresols. One of the earliest relevant methods is the diazotization of 3-bromo-4-aminotoluene, followed by hydrolysis of the resulting diazonium salt. This multi-step process was a common strategy for introducing hydroxyl groups onto aromatic rings in a controlled manner before more direct oxidation methods became widespread. Another historical approach involves the direct bromination of p-cresol (4-methylphenol). Early 20th-century studies by chemists such as Zincke and Wiederhold explored the bromination of cresols, laying the groundwork for understanding the regioselectivity of such reactions. These foundational studies were critical in developing methods to synthesize specific isomers of brominated cresols, including this compound.
Physicochemical and Spectroscopic Properties
This compound, also known by its synonyms 2-Bromo-p-cresol and 3-Bromo-4-hydroxytoluene, is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol [1] |
| CAS Number | 6627-55-0 |
| Appearance | Feather-like needle crystals[2] |
| Melting Point | 56-57 °C[2] |
| Boiling Point | 213-214 °C[2] |
| Solubility | Slightly soluble in water, soluble in ether[2][3] |
| Refractive Index (n20/D) | 1.578[2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants are influenced by the electronic effects of the hydroxyl, bromo, and methyl substituents on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct peaks for each of the seven carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
MS (Mass Spectrometry): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5] Common fragmentation patterns involve the loss of the bromine atom or other small fragments.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the electrophilic bromination of a cresol precursor or a multi-step synthesis from a substituted toluene. The choice of method often depends on the desired purity, scale, and available starting materials.
Electrophilic Bromination of p-Cresol
The direct bromination of p-cresol (4-methylphenol) is a common method for preparing this compound. The hydroxyl and methyl groups are both ortho-, para-directing activators. In p-cresol, the positions ortho to the powerful activating hydroxyl group are targeted for electrophilic substitution.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Bromo-4-methylphenol Derivatives for Pharmaceutical Applications
Abstract
This document provides a detailed guide for the synthesis of 3-bromo-4-methylphenol, a pivotal intermediate in pharmaceutical development. We will explore the strategic considerations behind synthetic route selection, focusing on regioselectivity and yield optimization. The primary method detailed is the robust diazotization of 3-bromo-4-aminotoluene, which offers excellent control over isomer formation. Furthermore, this guide outlines subsequent derivatization strategies, including etherification and palladium-catalyzed cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific research and development goals.
Introduction: The Pharmaceutical Significance of Bromophenols
Bromophenol moieties are a class of halogenated secondary metabolites that are instrumental in medicinal chemistry. The incorporation of a bromine atom onto a phenol ring significantly alters the molecule's physicochemical properties, including its lipophilicity and electronic character.[1][2] This often leads to enhanced biological activity, with bromophenol derivatives demonstrating a wide spectrum of therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3][4]
Specifically, this compound (also known as 3-bromo-p-cresol) serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][5] Its structure provides two key reactive sites for further functionalization: the nucleophilic hydroxyl group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. This dual reactivity allows for the systematic construction of compound libraries for screening and lead optimization in drug development programs.
Strategic Synthesis of this compound
The primary challenge in synthesizing substituted phenols is achieving the desired regioselectivity. The hydroxyl group of a phenol is a potent ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination of 4-methylphenol (p-cresol) would overwhelmingly yield 2-bromo-4-methylphenol. To achieve the 3-bromo isomer, a more strategic, multi-step approach is required. The most reliable and well-documented method involves the diazotization of an appropriately substituted aniline precursor.
Methodology: Synthesis via Diazotization of 3-Bromo-4-aminotoluene
This classic route provides unambiguous regiochemical control. It begins with 3-bromo-4-aminotoluene, where the functional groups are already in the desired positions. The amino group is converted into a diazonium salt, an excellent leaving group, which is subsequently displaced by a hydroxyl group.
Experimental Protocol: Diazotization and Hydrolysis
This protocol is adapted from established procedures found in Organic Syntheses.[6]
Step 1: Preparation of the Diazonium Salt Solution
-
In a 2-liter beaker, combine 75 g (0.4 mol) of 3-bromo-4-aminotoluene with a hot solution of 72 mL of concentrated sulfuric acid in 200 mL of water. Stir until a clear solution is obtained.
-
Cool the solution to approximately 15°C and add 180 g of crushed ice. The amine sulfate may precipitate at this stage.
-
Ensure the temperature of the stirred mixture drops below 5°C. This is critical to ensure the stability of the diazonium salt.
-
Slowly add a solution of 32.2 g (0.47 mol) of sodium nitrite in 88 mL of water. The tip of the addition funnel should be kept below the surface of the liquid to ensure immediate reaction. Maintain the temperature below 5°C throughout the addition.
Rationale: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) forms a diazonium salt. Low temperatures are essential to prevent premature decomposition of this salt and to minimize side reactions.
Step 2: Hydrolysis of the Diazonium Salt
-
The resulting diazonium salt solution is added in a steady stream to a flask containing 200 mL of boiling water, set up for steam distillation.
-
Continue the distillation by passing steam through the reaction mixture until a total of approximately 200 mL of distillate has been collected. This process typically takes 3 to 3.5 hours.[6]
Rationale: The diazonium group is displaced by water (hydrolysis) at elevated temperatures to form the desired phenol. Steam distillation allows the volatile phenol product to be continuously removed from the reaction mixture, preventing potential side reactions like tar formation.
Step 3: Isolation and Purification of this compound
-
Extract the distillate with two 150-mL portions of diethyl ether.
-
Combine the ether extracts and wash them successively with 100 mL of water and 150 mL of 10% sodium bicarbonate solution to remove any acidic impurities.
-
Extract the phenol from the ether layer by washing with one 200-mL portion and two 50-mL portions of 10% sodium hydroxide solution. The phenol will deprotonate to form the water-soluble sodium phenoxide salt.[6]
-
Combine the alkaline aqueous extracts and acidify, with cooling, using concentrated hydrochloric acid until the solution is acidic to litmus paper. The phenol will precipitate out of the solution.
-
Extract the phenol product with one 200-mL and two 100-mL portions of ether.
-
Wash the combined ether extracts with 100 mL of water and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation. The resulting crude product is then purified by vacuum distillation, collecting the fraction at 102–104°C / 20 mmHg.[6]
Data Summary: Synthesis via Diazotization
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-aminotoluene | [6] |
| Key Reagents | H₂SO₄, NaNO₂, H₂O | [6] |
| Reaction Type | Diazotization-Hydrolysis | [6] |
| Distillation B.P. | 102–104°C / 20 mmHg | [6] |
| Expected Yield | 80–92% | [6] |
Workflow Diagram: Synthesis of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Phenols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 3-Bromo-4-methylphenol is a key building block, and its successful coupling provides access to a diverse range of substituted biaryl phenols, which are important intermediates in drug discovery and development.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers. We will delve into the critical parameters that govern the success of this transformation, with a special focus on the implications of the free phenolic hydroxyl group.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][5] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][6]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1][7]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
The Role of the Phenolic Hydroxyl Group: A Key Consideration
A primary concern when working with this compound is the presence of the acidic phenolic proton. This functional group can potentially interfere with the reaction in several ways:
-
Deprotonation: The base used in the reaction can deprotonate the phenol, forming a phenoxide. While this may not always be detrimental, it can alter the electronic properties of the substrate and potentially coordinate to the palladium center.
-
Catalyst Inhibition: The resulting phenoxide could act as a ligand for the palladium catalyst, potentially inhibiting its activity.
-
Side Reactions: In some cases, the phenoxide might participate in undesired side reactions.
Despite these potential challenges, the Suzuki-Miyaura coupling of halophenols can often be performed without the need for a protecting group, provided the reaction conditions are carefully chosen.[8] A systematic investigation of the Suzuki-Miyaura couplings of halophenols has shown that these reactions are indeed feasible, although the position of the substituents can significantly impact the outcome.[8]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific substrates is highly recommended.
Protocol 1: Standard Conditions with a Buchwald Ligand
This protocol is suitable for a wide range of arylboronic acids and employs a highly active palladium-ligand system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and Cs₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (0.75 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of reaction components. The following table summarizes key parameters and their typical ranges.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of precatalyst can influence the rate of formation of the active Pd(0) species.[10][11] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PPh₃ | Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination, which is often beneficial for electron-rich aryl bromides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | The base is crucial for activating the boronic acid. Stronger bases may be required for less reactive substrates. The choice of base can also influence the state of the phenolic proton.[1][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A biphasic system with water often improves the solubility of the base and can facilitate the catalytic cycle.[5][13] |
| Temperature | 80-120 °C (conventional heating), 120-150 °C (microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol esters), Potassium aryltrifluoroborates | Boronic acids are most common, but esters and trifluoroborates can offer enhanced stability and are less prone to protodeboronation.[7][14][15] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base. | Ensure proper degassing to prevent catalyst oxidation. Screen different palladium catalysts and ligands. Increase the reaction temperature. Try a stronger base (e.g., Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen, decomposition of the palladium catalyst. | Thoroughly degas all solvents and the reaction vessel. Use a fresh, high-quality palladium catalyst. |
| Protodeboronation | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents and minimize the amount of water. Consider using a boronic ester or trifluoroborate salt which are more stable.[16] |
| Complex Mixture of Products | Side reactions involving the phenol group, decomposition of starting materials. | Consider protecting the phenol group if other optimization strategies fail. Screen different solvents and bases to minimize side reactions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable biaryl phenol derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can achieve high yields and purity. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-4-methylphenol in Modern Agrochemical Synthesis
Introduction: The Role of 3-Bromo-4-methylphenol as a Core Building Block
This compound, also known as 3-bromo-4-cresol or 2-bromo-4-hydroxytoluene, is a highly versatile aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of agrochemicals.[1][2][3][4] Its unique molecular architecture, featuring a phenolic hydroxyl group, a methyl group, and a bromine atom, presents multiple reactive sites for strategic chemical modifications.[3][5] This allows for its incorporation into more complex molecules designed to exhibit specific biological activities, making it an invaluable precursor in the production of herbicides, fungicides, and other crop protection agents.[1][6]
The strategic placement of the bromine atom and the activating hydroxyl group on the phenol ring enhances its reactivity, particularly for electrophilic substitution and coupling reactions.[5] This application note provides an in-depth guide for researchers and development scientists on the properties, key synthetic applications, and detailed protocols involving this compound in the agrochemical sector.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis, ensuring accurate stoichiometric calculations and appropriate reaction conditions.
| Property | Value | Source |
| CAS Number | 60710-39-6 | [3][7] |
| Molecular Formula | C₇H₇BrO | [3][7] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 50-57 °C | [2][3] |
| Boiling Point | 244.6 ± 20.0 °C at 760 Torr | [2] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [2][8] |
| pKa | 9.30 ± 0.18 (Predicted) | [2] |
| Synonyms | 3-Bromo-4-cresol, 2-Bromo-4-hydroxytoluene | [3][7] |
Core Synthesis Pathways in Agrochemical Development
This compound is a foundational component in the synthesis of several key agrochemicals. Its structure allows for a sequence of reactions to build more complex and potent active ingredients. A primary application is in the synthesis of photosystem II (PSII) inhibitor herbicides, such as those in the bromoxynil family.
The general synthetic logic involves leveraging the existing substitutions to direct further functionalization. The hydroxyl group can be esterified, and the aromatic ring can undergo further halogenation or other substitutions to produce the final active molecule.
Caption: Synthetic pathways from this compound to key agrochemicals.
Detailed Application Protocol: Synthesis of a Bromoxynil Precursor
This protocol details the synthesis of 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), a potent herbicide, starting from a related phenolic precursor, demonstrating a key transformation pathway. While this specific example starts with 4-cyanophenol for clarity of the bromination and esterification steps often seen in this class of chemistry, the principles are directly applicable to derivatives of this compound. The synthesis of bromoxynil octanoate typically involves two main steps: the synthesis of bromoxynil (dibromination and cyanation of a phenol) and its subsequent esterification.[9]
Objective:
To synthesize a key intermediate for a contact-killing herbicide.[9]
Causality and Scientific Rationale:
The synthesis of bromoxynil-type herbicides relies on the creation of a 3,5-dihalo-4-hydroxybenzonitrile core structure. This structure is a known inhibitor of photosystem II in plants, disrupting photosynthesis and leading to rapid tissue death.[10] The subsequent esterification, for example to bromoxynil octanoate, enhances the compound's stability and lipophilicity, improving its penetration through the waxy cuticle of plant leaves.[9]
Materials:
-
4-Cyanophenol (p-hydroxybenzonitrile)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Bromine (Br₂)
-
Sodium Chlorate solution
-
Deionized Water
Equipment:
-
250 mL three-neck or four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a brominated cyanophenol.
Step-by-Step Procedure:
This procedure is adapted from established synthesis methodologies for bromoxynil.[11]
-
Reaction Setup: In a 250 mL four-neck flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 11-12 g of p-hydroxybenzonitrile (4-cyanophenol), 35-45 mL of 95% ethanol, 10-20 mL of water, and 0.05-0.15 g of concentrated hydrochloric acid.[11]
-
Rationale: The ethanol/water mixture serves as the reaction solvent, while the hydrochloric acid acts as a catalyst to activate the aromatic ring for electrophilic substitution.
-
-
Dissolution: Stir the mixture until the p-hydroxybenzonitrile is fully dissolved.[11]
-
Initial Heating: Gently heat the solution to a temperature of 30-40 °C.[11]
-
Rationale: A slightly elevated temperature increases the reaction rate without promoting significant side product formation.
-
-
Bromination: Slowly add 16-17 g of bromine (Br₂) dropwise from the dropping funnel over a period of 55-65 minutes. Maintain the reaction temperature within the 30-40 °C range.[11]
-
Rationale: Slow, controlled addition of bromine is critical to manage the exothermic reaction and prevent the formation of over-brominated byproducts. The bromine acts as the electrophile in the aromatic substitution reaction.
-
-
Oxidation and Completion: After the color of the reaction solution fades, add a solution of 3.5-4.5 g of sodium chlorate in 5-7 mL of water. Continue the reaction for an additional 180 minutes.[11]
-
Rationale: Sodium chlorate is used to oxidize any bromide ions (HBr byproduct) back to bromine, ensuring the complete utilization of the brominating agent and driving the reaction to completion.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter the resulting solid precipitate. Wash the filter cake with a suitable solvent (e.g., hot melt agent as described in the patent, or cold water) to remove impurities.[11]
-
Purification and Analysis: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The final product should be dried under vacuum.
-
Self-Validation: The identity and purity of the synthesized bromoxynil should be confirmed using analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The results should be compared against literature values for validation.
-
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. This experiment must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
The reaction can be exothermic. Careful monitoring and control of the temperature are essential.
-
Handle concentrated acids with care.
Conclusion
This compound is a cornerstone intermediate in agrochemical synthesis due to its favorable reactivity and versatile chemical nature.[1][12] The protocols and pathways outlined in this document demonstrate its utility in constructing complex, biologically active molecules like bromoxynil-based herbicides. By understanding the underlying chemical principles and adhering to rigorous, well-validated experimental procedures, researchers can effectively leverage this building block to innovate and develop the next generation of crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103787918A - Production technology for synthesizing bromoxynil - Google Patents [patents.google.com]
- 12. This compound | 60710-39-6 [chemicalbook.com]
Application Note: Selective Bromination of 4-Methylphenol to 3-Bromo-4-methylphenol
Abstract
This application note provides a comprehensive and detailed protocol for the selective synthesis of 3-bromo-4-methylphenol through the electrophilic bromination of 4-methylphenol (p-cresol). This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this key chemical intermediate. The protocol emphasizes mechanistic understanding, safety, and product purity, offering insights into the rationale behind experimental choices to ensure reproducibility and high yield.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the presence of multiple reactive sites—the phenolic hydroxyl group, the bromine atom, and the methyl group—which allow for diverse subsequent chemical modifications.[3] The selective introduction of a bromine atom at the 3-position (ortho to the hydroxyl group) of 4-methylphenol is a critical transformation that requires careful control of reaction conditions to avoid the formation of isomeric byproducts and polybrominated species.
The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[4][5] This is due to the lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the intermediate arenium ion.[6] In the case of 4-methylphenol, the para position is blocked by the methyl group, thus directing electrophilic attack primarily to the two ortho positions (positions 2 and 6). However, the methyl group, being a weakly activating group, also influences the regioselectivity. The challenge lies in achieving mono-bromination selectively at one of the two available ortho positions.
This guide details a robust protocol for the selective synthesis of this compound, discusses the underlying chemical principles, and provides essential safety and handling information.
Reaction Mechanism and Selectivity
The bromination of 4-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species. The choice of solvent and brominating agent is crucial for controlling the reaction's selectivity and preventing over-bromination.
In polar protic solvents like water, the bromine molecule becomes polarized, facilitating the generation of a potent electrophile.[4][6] This high reactivity often leads to the formation of polybrominated products.[5] Therefore, to achieve mono-bromination, less polar solvents and controlled reaction conditions are preferred. The use of solvents like chloroform or carbon tetrachloride at low temperatures can moderate the reactivity of bromine and enhance the selectivity for the desired mono-brominated product.[7][8]
The directing effects of the hydroxyl and methyl groups on the aromatic ring govern the position of bromination. The hydroxyl group strongly directs ortho and para. Since the para position is occupied by the methyl group, the substitution occurs at the ortho positions (2 and 6). The methyl group is also an ortho, para-director, albeit weaker than the hydroxyl group. The formation of this compound (bromination at position 3, which is ortho to the hydroxyl group) is generally favored.
Experimental Protocol
This protocol is adapted from established methods for the selective mono-bromination of phenols.[8][9]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Methylphenol (p-cresol) | C₇H₈O | 108.14 | >99% |
| Bromine | Br₂ | 159.81 | >99% |
| Chloroform | CHCl₃ | 119.38 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 10% (w/v) Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Gas absorption trap (e.g., containing sodium thiosulfate solution)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Connect the third neck to a gas absorption trap to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.
-
Reagent Preparation: Dissolve 10.8 g (0.1 mol) of 4-methylphenol in 150 mL of chloroform in the reaction flask. Stir the mixture until the phenol is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 50 mL of chloroform. Add this bromine solution dropwise to the stirred 4-methylphenol solution over a period of 1-2 hours.[9] It is crucial to maintain the reaction temperature below 5 °C during the addition to ensure selectivity and minimize side reactions.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of water to remove any remaining HBr.
-
100 mL of 10% sodium thiosulfate solution to quench any unreacted bromine (the reddish-brown color of bromine should disappear).
-
100 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
100 mL of brine (saturated NaCl solution) to facilitate phase separation.
-
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the chloroform using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
Chemical Hazards:
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes, and is harmful if inhaled.[10] All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10] In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11]
-
4-Methylphenol (p-cresol): Toxic and corrosive. Can be absorbed through the skin and may cause severe irritation or burns.[12] Handle with appropriate PPE.
-
Chloroform (CHCl₃): A suspected carcinogen and is harmful if inhaled or swallowed. Use in a fume hood and avoid contact with skin and eyes.
-
Hydrogen Bromide (HBr): A corrosive gas that is produced as a byproduct of the reaction. The reaction must be equipped with a gas trap to neutralize HBr.
General Safety:
-
Always review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[13]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[12]
-
Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The identity and purity of the final product should be confirmed using appropriate analytical techniques:
-
Gas Chromatography (GC): To assess the purity of the product and identify the presence of any starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the synthesized compound. The number of signals, their chemical shifts, and splitting patterns will provide definitive structural information.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point: The melting point of pure this compound is typically in the range of 59-61 °C.[3]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC/GC. |
| Loss of product during work-up | Ensure proper phase separation and minimize transfers. | |
| Formation of Dibrominated Product | Reaction temperature too high | Maintain the reaction temperature strictly below 5 °C. |
| Excess bromine used | Use a stoichiometric amount of bromine. | |
| Presence of Starting Material | Insufficient bromine | Ensure the correct stoichiometry of bromine is used. |
| Reaction time too short | Increase the reaction time. |
Conclusion
This application note provides a detailed and reliable protocol for the selective bromination of 4-methylphenol to yield this compound. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reagents, high selectivity and yield can be achieved. Adherence to the outlined safety procedures is paramount due to the hazardous nature of the chemicals involved. The successful synthesis and purification of this compound provide a crucial building block for further synthetic applications in various fields of chemical research and development.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. Khan Academy [khanacademy.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 8. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]
- 9. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. fishersci.com [fishersci.com]
Analytical methods for the characterization of 3-Bromo-4-methylphenol
An Application Guide: Comprehensive Analytical Characterization of 3-Bromo-4-methylphenol
Introduction
This compound, also known as 3-Bromo-p-cresol, is a key halogenated aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its precise chemical structure and purity are critical determinants of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. Therefore, a robust and multi-faceted analytical approach is not merely a quality control checkpoint but a fundamental component of process development and validation.
This guide provides a detailed framework for the comprehensive characterization of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind procedural choices, offering protocols that are both scientifically sound and practically validated. The methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals who require definitive identification, structural confirmation, and accurate purity assessment of this vital chemical entity.
Physicochemical and Spectroscopic Overview
A foundational understanding of a molecule's properties is the starting point for any analytical strategy. These characteristics influence the selection of chromatographic conditions, solvents, and spectroscopic parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO | [2][3] |
| Molecular Weight | 187.03 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 60710-39-6 | [2][3] |
| Appearance | White to brown powder/crystals | [4] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point | 213-214 °C | [5] |
| Solubility | Slightly soluble in water. | [1][2] |
Table 1: Key Physicochemical Properties of this compound.
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of organic compounds, capable of separating the analyte of interest from starting materials, by-products, and degradants.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the premier technique for the purity analysis of non-volatile, polar-to-moderately nonpolar compounds like phenols. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. This compound, with its moderate polarity, is well-retained on a C18 column and can be effectively eluted with a water/acetonitrile mobile phase. The inclusion of a small amount of acid, such as trifluoroacetic acid (TFA), sharpens peak shape by suppressing the ionization of the phenolic hydroxyl group.[6][7] UV detection is ideal due to the strong chromophore of the substituted benzene ring.
Experimental Protocol: HPLC Purity Assay
1. Objective: To determine the purity of a this compound sample by percentage area and to quantify it against a reference standard.
2. Instrumentation & Materials:
- HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
- Reference Standard: this compound (≥99.5% purity).
- Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Lichrospher 100 RP-18).[8]
- Mobile Phase A: 0.05% TFA in Water.
- Mobile Phase B: 0.05% TFA in Acetonitrile.
- Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard & Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility of retention times. |
| Detection λ | 286 nm | Wavelength of significant absorbance for bromophenols.[8] |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | A gradient is used to elute any potential impurities with different polarities and ensure the column is clean for the next injection. |
5. System Suitability & Analysis:
- Inject the diluent (blank) to ensure no system contamination.
- Make five replicate injections of the Working Standard. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
- Inject the Sample Solution in duplicate.
6. Data Analysis:
- Purity (Area %): Calculate the percentage of the main peak area relative to the total area of all peaks in the sample chromatogram (excluding blank peaks).
- Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
- Assay vs. Standard:
- Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
HPLC Analysis Workflow
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography (GC)
Principle & Rationale: GC is a powerful technique for separating volatile compounds. For phenols, analysis can be performed directly (underivatized) or after derivatization.[9][10] Direct analysis using a Flame Ionization Detector (FID) is robust and suitable for purity screening. The choice of a mid-polarity column (e.g., a 5% phenyl-polysiloxane phase like DB-5) provides good selectivity for aromatic compounds. A temperature gradient is essential to ensure that the analyte elutes with a good peak shape and that any less volatile impurities are also eluted from the column.
Experimental Protocol: GC Purity Assay
1. Objective: To determine the purity of this compound by GC-FID.
2. Instrumentation & Materials:
- Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
- Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen.
- Sample Solvent: Methylene Chloride or Acetone.
3. Sample Preparation:
- Sample Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 280 °C | Prevents condensation and ensures a stable signal. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier for transporting the sample through the column. |
| Injection Mode | Split (50:1) | Prevents column overloading for a concentrated sample. |
| Injection Vol. | 1 µL | |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C | The temperature program separates compounds based on their boiling points and interaction with the stationary phase. |
5. Analysis:
- Inject the solvent blank to check for system impurities.
- Inject the Sample Solution.
6. Data Analysis:
- Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
GC Analysis Workflow
Caption: Workflow for GC purity analysis.
Part 2: Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this compound, NMR can confirm the substitution pattern on the aromatic ring.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Methyl Protons (-CH₃): A singlet at ~2.3 ppm (3H).
-
Aromatic Protons:
-
One proton will be ortho to the -OH group, appearing as a doublet.
-
One proton will be ortho to the -Br group, appearing as a doublet of doublets.
-
One proton will be meta to both -OH and -Br, appearing as a doublet.
-
The exact shifts (likely in the 6.8-7.5 ppm range) and coupling constants will confirm the 1,2,4-substitution pattern.
-
-
Hydroxyl Proton (-OH): A broad singlet, variable shift (~5-6 ppm), which is D₂O exchangeable.
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Transfer to an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and invert several times to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.
Mass Spectrometry (MS)
Principle & Rationale: MS provides the molecular weight of a compound and, through fragmentation patterns, clues about its structure. When coupled with GC (GC-MS), it offers both separation and identification. The most critical diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.
Expected Mass Spectrum Features (Electron Ionization):
-
Molecular Ion (M⁺): A pair of peaks at m/z 186 and 188 of approximately equal height, corresponding to [C₇H₇⁷⁹BrO]⁺ and [C₇H₇⁸¹BrO]⁺.
-
Key Fragments: Loss of Br (m/z 107), and other fragments characteristic of cresol derivatives.
Protocol: GC-MS Analysis
-
Prepare the sample as described in the GC protocol (Section 1.2).
-
Use the same GC conditions to ensure separation.
-
Configure the mass spectrometer to scan a mass range of m/z 40-300.
-
Analyze the mass spectrum of the eluting peak corresponding to this compound, focusing on the molecular ion region to confirm the bromine isotopic pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and reliable fingerprinting technique to confirm the presence of key structural motifs.
Protocol: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-500 cm⁻¹.[12]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 2850-3000 | C-H Stretch | Methyl and Aromatic |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Phenol |
| 500-600 | C-Br Stretch | Aryl Bromide |
Table 2: Expected FTIR Absorption Bands for this compound.
Summary & Conclusion
The characterization of this compound requires an orthogonal set of analytical techniques. HPLC and GC provide robust and accurate data on purity and can be used for quantification, while NMR, MS, and FTIR collectively offer unambiguous confirmation of the molecule's identity and structure. By employing the detailed protocols and understanding the scientific rationale presented in this guide, researchers and analysts can ensure the quality, integrity, and suitability of this compound for its intended downstream applications.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. 2-ブロモ-4-メチルフェノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. settek.com [settek.com]
- 10. epa.gov [epa.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Bot Verification [rasayanjournal.co.in]
Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-methylphenol for Structural Verification
Introduction: The Imperative for Structural Certainty
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. 3-Bromo-4-methylphenol, a substituted cresol, serves as a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and agrochemicals. Its substitution pattern dictates its reactivity and ultimate utility. Therefore, precise and reliable analytical techniques are required to verify its identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and relative abundance of different atoms. This application note provides a comprehensive guide to the acquisition, analysis, and interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in established scientific principles and field-proven protocols.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-standard numbering system is adopted for the this compound molecule. This numbering will be used consistently for all spectral assignments.
Caption: IUPAC numbering for this compound.
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is inextricably linked to the rigor of the experimental procedure. The following protocols are designed to ensure high-resolution, artifact-free spectra.
NMR Sample Preparation
The primary objective is to create a magnetically homogeneous solution free from paramagnetic impurities and solid particulates, which can severely degrade spectral resolution.
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 30-50 mg for ¹³C NMR analysis and place it in a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single residual peak at δ ~7.26 ppm.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS). Most commercially available deuterated solvents are supplied with TMS, which serves as the internal reference standard, defining the 0.0 ppm point on the chemical shift scale.[6]
-
Homogenization & Filtration: Gently vortex the vial to ensure complete dissolution. Draw the solution into a Pasteur pipette plugged with a small piece of Kimwipe or glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube.[7][8]
-
Trustworthiness: This filtration step is critical. Suspended solid particles disrupt the local magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.
-
-
Final Volume & Capping: The final solution height in the tube should be approximately 4-5 cm (~0.6 mL).[1] Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Instrument Configuration & Data Acquisition
The parameters below are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard field strength for high resolution. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 240 ppm (-20 to 220 ppm) | Encompasses all expected chemical shifts for the compound.[2] |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Longer time for ¹H improves resolution. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete spin-lattice relaxation. |
| Number of Scans (ns) | 8-16 | 256-1024 | Higher number for ¹³C compensates for low sensitivity.[1] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
graph TD { A[Start: this compound Sample] --> B{Sample Preparation}; subgraph B B1[Weigh 10-50 mg Analyte] --> B2[Dissolve in 0.6 mL Deuterated Solvent e.g., CDCl₃ with TMS]; B2 --> B3[Vortex to Homogenize]; B3 --> B4[Filter through Pipette into NMR Tube]; end B --> C{Data Acquisition}; subgraph C C1[Insert Sample into Spectrometer] --> C2[Lock, Tune, and Shim]; C2 --> C3[Acquire ¹H Spectrum]; C2 --> C4[Acquire ¹³C Spectrum]; end C --> D{Data Processing & Analysis}; subgraph D D1[Fourier Transform] --> D2[Phase & Baseline Correction]; D2 --> D3[Calibrate to TMS (0 ppm)]; D3 --> D4[Peak Picking & Integration (¹H)]; D4 --> D5[Assign Signals to Structure]; end D --> E[End: Final Spectral Report];style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
}
Caption: Standard workflow for NMR spectral analysis.
Spectral Interpretation: Decoding the Molecular Signature
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting). For this compound, we expect five distinct signals.
-
Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons (H-2, H-5, H-6) are in unique chemical environments and will give rise to three separate signals.
-
H-2: This proton is ortho to the electron-donating -OH group and meta to the electron-donating -CH₃ group and the electron-withdrawing -Br group. It is expected to be a singlet or a narrow doublet due to a small four-bond coupling to H-6. Its chemical shift will be significantly influenced by the adjacent hydroxyl group.
-
H-5: This proton is meta to the -OH group and ortho to the -CH₃ group. It is coupled to the adjacent H-6, and will therefore appear as a doublet.
-
H-6: This proton is ortho to the -OH group and meta to the -CH₃ group. It is coupled to H-5, appearing as a doublet. The electron-donating hydroxyl group will shield this proton, shifting it upfield relative to unsubstituted benzene (7.34 ppm).
-
-
Methyl Region (δ 2.0-2.5 ppm):
-
H-7 (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any adjacent protons. They will appear as a sharp singlet, integrating to 3H. Its chemical shift is typical for an aryl methyl group.[9]
-
-
Hydroxyl Proton (δ 4.5-7.0 ppm, variable):
-
-OH: This proton's signal is often broad due to chemical exchange with trace amounts of water in the solvent.[10] Its chemical shift is highly variable. To confirm its identity, a D₂O exchange experiment can be performed: after adding a drop of D₂O to the NMR tube and reshaking, the -OH signal will disappear as the proton is replaced by deuterium.[10]
-
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~7.2 - 7.4 | s (or d) | 1H | N/A (or J ≈ 2-3 Hz) |
| H-6 | ~6.9 - 7.1 | d | 1H | J ≈ 8-9 Hz |
| H-5 | ~6.7 - 6.9 | d | 1H | J ≈ 8-9 Hz |
| OH | ~4.5 - 6.0 (variable) | br s | 1H | N/A |
| H-7 (-CH₃) | ~2.2 - 2.4 | s | 3H | N/A |
Analysis of the ¹³C NMR Spectrum
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically non-equivalent, and seven distinct signals are expected.
-
Aromatic Region (δ 110-160 ppm):
-
C-1 (C-OH): The carbon directly attached to the electronegative oxygen atom is significantly deshielded and will appear furthest downfield in the aromatic region, typically around δ 150-155 ppm.[11]
-
C-4 (C-CH₃): The ipso-carbon bearing the methyl group will be found around δ 130-140 ppm.
-
C-3 (C-Br): The carbon bonded to bromine experiences a moderate deshielding effect, but less than that of oxygen. This signal is expected in the δ 110-120 ppm range. This is often referred to as the "heavy atom effect".
-
C-2, C-5, C-6: These protonated carbons will appear in the typical aromatic region of δ 115-135 ppm. Their precise shifts are determined by the combined electronic effects of the three substituents.
-
-
Aliphatic Region (δ 15-25 ppm):
-
C-7 (-CH₃): The methyl carbon is highly shielded and will appear far upfield, typically in the δ 15-25 ppm range.[9]
-
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~150 - 155 |
| C-4 | ~135 - 140 |
| C-6 | ~130 - 135 |
| C-2 | ~125 - 130 |
| C-5 | ~115 - 120 |
| C-3 | ~110 - 115 |
| C-7 (-CH₃) | ~18 - 22 |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The subsequent analysis of chemical shifts, multiplicities, and integration values allows for the complete and confident assignment of all proton and carbon signals, confirming the molecular structure and providing a baseline for purity assessment. This analytical workflow is essential for ensuring the quality and identity of key chemical intermediates in research and development.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. rsc.org [rsc.org]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Strategic Use of 3-Bromo-4-methylphenol in the Synthesis of Azo Dyes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-Bromo-4-methylphenol as a key intermediate in the manufacturing of azo dyes. This document elucidates the chemical principles, provides detailed experimental protocols, and discusses the significance of this particular precursor in the synthesis of novel colorants.
Introduction: The Role of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heteroaromatic rings. The color of these compounds arises from the extended π-conjugated system created by the azo linkage between the aromatic moieties. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, with applications ranging from textiles and food coloring to advanced materials and analytical indicators.
The versatility of azo dyes stems from the modularity of their synthesis, which typically involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component. This compound is a valuable coupling component in this context. Its phenolic hydroxyl group is a strong activating group, directing the electrophilic attack of the diazonium ion to the positions ortho and para to it. The presence of the methyl and bromo substituents on the aromatic ring offers several advantages:
-
Steric Hindrance and Regioselectivity: The methyl group at position 4 and the bromo group at position 3 provide steric hindrance, which can influence the regioselectivity of the coupling reaction, favoring substitution at the less hindered position ortho to the hydroxyl group.
-
Modulation of Electronic Properties: The electron-donating nature of the methyl group and the electron-withdrawing, yet ortho-para directing, nature of the bromo group can fine-tune the electronic properties of the resulting dye molecule. This, in turn, influences its absorption maximum (λmax) and, consequently, its color.
-
Enhanced Fastness Properties: The presence of a halogen atom like bromine can improve the lightfastness and sublimation fastness of the dye, which are critical properties for textile applications.
These attributes make this compound a strategic choice for the synthesis of specialized azo dyes with desired shades and performance characteristics.
The Chemistry of Azo Dye Synthesis with this compound
The synthesis of an azo dye using this compound as the coupling component follows the well-established mechanism of electrophilic aromatic substitution. The overall process can be divided into two primary stages, as depicted below.
Stage 1: Diazotization of a Primary Aromatic Amine
In the first stage, a primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] The reaction is performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[1]
General Reaction: Ar-NH₂ + NaNO₂ + 2HCl (0-5 °C) → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O
Stage 2: Azo Coupling with this compound
The second stage involves the electrophilic aromatic substitution reaction between the diazonium salt (the electrophile) and this compound (the nucleophile). As a phenol, this compound is a highly activated aromatic compound, and the coupling reaction is typically carried out in a slightly alkaline medium (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl group to form a phenoxide ion, which is an even more powerful activating group, thus facilitating the electrophilic attack by the diazonium ion.[1]
The coupling reaction with this compound is expected to occur at the position ortho to the hydroxyl group that is not substituted, as the para position is blocked by the methyl group.
Reaction Workflow Visualization
Caption: Experimental workflow for the synthesis of an azo dye.
Detailed Experimental Protocol: Synthesis of a Representative Azo Dye
This section provides a detailed, step-by-step protocol for the synthesis of a novel monoazo dye using this compound as the coupling component. This protocol is based on well-established methodologies for azo dye synthesis.[2] As an illustrative example, we will use p-nitroaniline as the primary aromatic amine (diazo component).
Materials and Equipment
| Reagents | Equipment |
| p-Nitroaniline | 250 mL Beakers |
| This compound | 100 mL Beakers |
| Concentrated Hydrochloric Acid (HCl) | Magnetic Stirrer and Stir Bar |
| Sodium Nitrite (NaNO₂) | Graduated Cylinders |
| Sodium Hydroxide (NaOH) | Pipettes |
| Deionized Water | Ice Bath |
| Ice | Büchner Funnel and Flask |
| Ethanol (for recrystallization) | Vacuum Filtration System |
| pH indicator paper | Desiccator or Vacuum Oven |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] Avoid inhalation and contact with skin and eyes.
-
Azo dyes are intensely colored and can stain skin and clothing.
Part 1: Diazotization of p-Nitroaniline
-
Preparation of Amine Solution: In a 100 mL beaker, prepare a solution by dissolving 0.69 g (5 mmol) of p-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Cooling: Cool the solution to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15–20 minutes in the ice bath to ensure the diazotization reaction is complete. The resulting clear, cold solution contains the p-nitrobenzenediazonium chloride and should be used promptly.
Part 2: Azo Coupling with this compound
-
Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 0.935 g (5 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the alkaline solution of this compound. A colored precipitate of the azo dye is expected to form immediately.
-
pH Control: Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed. Check the pH periodically with indicator paper.
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Drying: Dry the crude dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Recrystallization (Optional): The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.
Overall Reaction Pathway
References
Leveraging 3-Bromo-4-methylphenol as a Strategic Precursor for Biologically Active Compounds
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-4-methylphenol
In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This compound (CAS No: 60710-39-6) has emerged as a highly valuable and versatile building block for the construction of complex, biologically active molecules.[1][2] Its utility stems from a unique trifecta of functional handles on a simple aromatic core: a nucleophilic phenolic hydroxyl group, a bromine atom amenable to a wide array of cross-coupling reactions, and a methyl group that provides a steric and electronic anchor.
This guide provides an in-depth exploration of this compound as a precursor, offering both the strategic rationale behind its use and detailed, field-proven protocols for its conversion into advanced intermediates. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery, agrochemical development, and material science to unlock the full synthetic potential of this key intermediate.[2]
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its effective use. All experimental work should begin with a confirmation of the material's identity and purity.
| Property | Value | Source |
| CAS Number | 60710-39-6 | [3][4] |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 62-64 °C | N/A |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, dichloromethane, ethyl acetate. | [3] |
Safety & Handling: this compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Synthetic Strategies & Applications
The true power of this compound lies in its capacity for selective, sequential functionalization at two distinct positions: the hydroxyl group (O-functionalization) and the bromine-substituted carbon (C-functionalization).
Diagram of Synthetic Versatility
The following diagram illustrates the primary synthetic pathways accessible from this compound, transforming it from a simple starting material into a scaffold for diverse and complex molecular architectures.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of Phenolic Ether Derivatives
Context & Rationale: The conversion of the phenolic hydroxyl to an ether is a cornerstone of medicinal chemistry. This modification is frequently employed to enhance metabolic stability by masking a site of phase II conjugation, to modulate lipophilicity (LogP) for improved cell permeability, or to introduce a new vector for molecular interactions within a biological target. The Williamson ether synthesis is the most common and reliable method for this transformation.
Protocol 1: General Procedure for O-Alkylation
Principle: This protocol details the deprotonation of the weakly acidic phenol with a mild base (potassium carbonate) to form a phenoxide intermediate, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1-1.2 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.87 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 4.15 g, 30.0 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous acetone (e.g., 50 mL). The choice of solvent is critical; acetone is suitable for reactive alkyl halides, while DMF may be required for less reactive ones, albeit with a more challenging workup.
-
Reagent Addition: Add the alkyl halide (e.g., 1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting phenol spot indicates reaction completion (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
If DMF was used, dilute the residue with a large volume of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure phenolic ether.
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired transformation has occurred without unintended side reactions.
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Context & Rationale: The bromine atom on the aromatic ring is a powerful handle for creating carbon-carbon bonds, a key step in building molecular complexity. The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with a boronic acid or ester, is particularly valuable due to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[2] This enables the synthesis of biaryl structures, which are privileged motifs in many classes of drugs, including anti-inflammatory and anti-cancer agents.[5][6]
Protocol 2: Synthesis of a Biaryl Compound via Suzuki Coupling
Principle: This protocol uses a palladium catalyst, typically in its Pd(0) oxidation state (often generated in situ from a Pd(II) precatalyst), to catalytically couple this compound with an arylboronic acid in the presence of a base.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki cross-coupling experiment.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂) (2-4x moles of Pd)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System: Toluene/Ethanol/Water or Dioxane/Water (e.g., 4:1:1 ratio)
-
Ethyl Acetate
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Experimental Procedure:
-
Degassing: The success of cross-coupling reactions is highly dependent on the exclusion of oxygen. All solvents must be rigorously degassed before use by sparging with nitrogen or argon for at least 30 minutes.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the starting bromide is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.
Causality and Trustworthiness: The choice of catalyst, ligand, base, and solvent system is interdependent and must be optimized for specific substrates. For example, electron-rich boronic acids may require a more active catalyst system. The protocol's trustworthiness is ensured by the in-process monitoring (TLC/LC-MS) and the final analytical validation, which confirms that the desired C-C bond has formed.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the efficient construction of novel molecular entities. Its predictable reactivity at both the hydroxyl and bromo positions allows for a logical and stepwise approach to building complex structures. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of new pharmaceuticals, agrochemicals, and functional materials, underscoring the compound's pivotal role in modern chemical innovation.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of 3-Bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Regioselective Bromination of p-Cresol for Scalable Synthesis
3-Bromo-4-methylphenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility stems from the specific arrangement of the hydroxyl, methyl, and bromo substituents on the aromatic ring, which allows for diverse subsequent chemical modifications. The primary challenge in its synthesis lies in achieving high regioselectivity during the electrophilic bromination of the readily available precursor, p-cresol. Direct bromination of p-cresol typically yields the ortho-substituted product, 2-bromo-4-methylphenol, as the major isomer.[3] This guide provides a comprehensive experimental framework for the scaled-up synthesis of this compound, focusing on strategies to favor the formation of the meta-bromo isomer, process safety, and purification.
The protocols and methodologies detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern the reaction. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the procedure to their specific laboratory or pilot plant environment.
Reaction Chemistry and Mechanistic Considerations
The synthesis of this compound from p-cresol is an electrophilic aromatic substitution reaction. The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This electronic preference strongly favors bromination at the positions ortho to the hydroxyl group (positions 2 and 6). To achieve bromination at the position meta to the hydroxyl group (position 3), a strategy involving isomerization of the initially formed 2-bromo-4-methylphenol is employed.
One effective approach involves the use of a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), which can facilitate the isomerization and disproportionation of bromophenols.[3] The mechanism is thought to proceed through the formation of a bromodienone intermediate, which can then rearrange to the thermodynamically more stable 3-bromo isomer.[3]
Experimental Workflow for Scaled-Up Synthesis
The following diagram outlines the key stages in the scaled-up synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Process Parameters and Reagent Quantities for a 100g Scale Synthesis
The following table provides a summary of the key process parameters and reagent quantities for a laboratory-scale synthesis aiming for approximately 100 grams of the final product.
| Parameter | Value | Rationale |
| Reactants | ||
| p-Cresol | 108.14 g (1.0 mol) | Starting material. |
| Bromine | 160.0 g (1.0 mol, 51.3 mL) | Brominating agent. A slight excess may be used to ensure complete conversion, but this can also lead to the formation of dibrominated byproducts.[4][5] |
| Solvent | ||
| Chlorobenzene | 500 mL | A suitable solvent that is relatively inert to the reaction conditions.[4] |
| Catalyst | ||
| Trifluoromethanesulfonic acid | 150.1 g (1.0 mol, 89.2 mL) | Strong acid catalyst to promote isomerization to the desired 3-bromo isomer.[3] |
| Reaction Conditions | ||
| Initial Bromination Temp. | 0 - 5 °C | To control the initial exothermic reaction and minimize side reactions. |
| Isomerization Temp. | Room Temperature (20-25 °C) | Allows for the isomerization to proceed at a controlled rate. |
| Reaction Time | 24 hours | Sufficient time for the isomerization to reach equilibrium.[3] |
| Work-up | ||
| Quenching Solution | Saturated sodium bisulfite solution | To neutralize any unreacted bromine. |
| Neutralization | Saturated sodium bicarbonate solution | To neutralize the acidic catalyst. |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | To extract the product from the aqueous layer. |
| Purification | ||
| Method | Vacuum Distillation or Recrystallization | To isolate the pure this compound from isomers and byproducts.[4][6] |
| Expected Yield | 60-70% | The yield is dependent on the efficiency of the isomerization and purification steps. |
Detailed Experimental Protocol
Safety First: Bromine is a highly corrosive, toxic, and volatile substance. All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8][9][10] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of a spill.[9]
1. Reactor Setup:
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium thiosulfate solution to capture any evolving hydrogen bromide gas.
-
Place the flask in an ice-water bath to maintain the initial reaction temperature.
2. Reagent Preparation:
-
In the 2 L flask, dissolve 108.14 g (1.0 mol) of p-cresol in 500 mL of chlorobenzene.
-
In the dropping funnel, carefully place 160.0 g (1.0 mol) of bromine.
3. Bromination:
-
Cool the p-cresol solution to 0-5 °C with stirring.
-
Add the bromine dropwise from the dropping funnel to the stirred p-cresol solution over a period of 2-3 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
4. Isomerization:
-
Remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
Slowly and carefully add 150.1 g (1.0 mol) of trifluoromethanesulfonic acid to the reaction mixture. The addition may be exothermic, so cooling may be necessary to maintain the temperature around 20-25 °C.
-
Stir the mixture at room temperature for 24 hours.
5. Work-up and Neutralization:
-
After 24 hours, cool the reaction mixture in an ice-water bath.
-
Slowly add a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the trifluoromethanesulfonic acid. Be cautious as this will generate a significant amount of CO2 gas. Ensure adequate venting.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 100 mL portions of dichloromethane or ethyl acetate.
-
Combine all the organic layers and wash with 200 mL of water, followed by 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product, a dark oil, can be purified by vacuum distillation.[6] Collect the fraction boiling at approximately 102-104 °C at 20 mmHg.[6]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as hexane.
7. Product Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and determination of its melting point.
Safety and Hazard Management
The scaled-up synthesis of this compound involves several significant hazards that must be carefully managed.
-
Bromine: As previously stated, bromine is extremely hazardous.[7][8][9][10] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.[8][10] Always handle bromine in a fume hood and wear appropriate PPE.[8][9] Engineering controls such as dedicated storage with a scrubber facility are recommended for larger quantities.[7]
-
Trifluoromethanesulfonic Acid: This is a very strong and corrosive acid. Handle with care, avoiding contact with skin and eyes.
-
Hydrogen Bromide: This is a corrosive gas that is a byproduct of the reaction. The gas trap is essential to prevent its release into the laboratory.
-
Exothermic Reaction: The initial bromination and the neutralization of the acid are exothermic. Proper temperature control is crucial to prevent the reaction from running away.
-
Waste Disposal: All waste, including aqueous layers and contaminated materials, should be disposed of according to institutional and local environmental regulations. Brominated organic waste requires special handling.
Conclusion
The successful scaled-up synthesis of this compound hinges on the careful control of reaction conditions to promote the isomerization of the initially formed 2-bromo-4-methylphenol. The use of a strong acid catalyst like triflic acid is a key enabler for this transformation.[3] Adherence to stringent safety protocols, particularly when handling bromine, is paramount to ensure a safe and successful outcome. The detailed protocol provided in this application note serves as a robust starting point for researchers and drug development professionals, offering a clear path to obtaining this important chemical intermediate on a larger scale.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 60710-39-6 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. tatachemicals.com [tatachemicals.com]
Leveraging 3-Bromo-4-methylphenol for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for Researchers
Abstract
Heterocyclic compounds form the backbone of modern medicinal chemistry and materials science, with over 85% of all biologically active molecules containing a heterocyclic core.[1] The strategic selection of starting materials is paramount for the efficient construction of these complex scaffolds. 3-Bromo-4-methylphenol has emerged as a particularly valuable building block due to its dual reactive sites: a nucleophilic phenolic hydroxyl group and an aryl bromide handle amenable to a wide array of cross-coupling reactions.[2][3] This guide provides an in-depth exploration of synthetic strategies that leverage this compound to create novel heterocyclic compounds. We will delve into the mechanistic rationale behind key transformations, including the synthesis of benzofurans and diaryl ethers, and provide detailed, field-tested protocols for researchers in drug development and organic synthesis.
Introduction: The Strategic Advantage of this compound
The molecular architecture of this compound offers a unique combination of reactivity and positional selectivity. The phenolic hydroxyl group can be readily deprotonated to form a potent oxygen nucleophile, while the bromine atom serves as a versatile leaving group for transition metal-catalyzed reactions.[2][3] This duality allows for a stepwise and controlled approach to building complex molecular frameworks.
-
The Phenolic Core: The hydroxyl group is the gateway to forming oxygen-containing heterocycles like benzofurans, chromenes, and their derivatives. Its nucleophilicity is central to classical reactions such as O-alkylation, a key step in many cyclization strategies.[4][5]
-
The Aryl Bromide Handle: The bromine atom is strategically positioned for powerful bond-forming reactions, most notably Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and Copper-catalyzed Ullmann condensations.[6][7][8][9] This enables the introduction of carbon, nitrogen, and other heteroatom linkages, paving the way for a diverse range of fused and substituted heterocyclic systems.
This document serves as a practical guide to harnessing this potential, moving from theoretical reaction mechanisms to actionable laboratory protocols.
Physicochemical Properties and Safe Handling
Before commencing any synthesis, a thorough understanding of the starting material's properties is crucial for safety and reproducibility.
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 60710-39-6 | [10] |
| Molecular Formula | C₇H₇BrO | [2][10] |
| Molecular Weight | 187.03 g/mol | [2][10] |
| Appearance | White to brown powder | [2][3] |
| Melting Point | 59-61 °C | [2][3] |
Safety Note: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.
Core Synthetic Strategies & Mechanistic Insights
The true power of this compound is realized through its application in robust and versatile synthetic strategies. Below, we explore the foundational reactions that enable the construction of key heterocyclic cores.
Strategy 1: Synthesis of Substituted Benzofurans via Annulation
Benzofurans are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[11] The synthesis from phenols is a classic and highly effective approach. The process typically involves two key steps: O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclodehydration to form the furan ring.[4][5]
Causality of Experimental Choices:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the phenoxide in situ. This enhances the nucleophilicity of the oxygen atom for the initial Sₙ2 reaction without competing in the alkylation itself.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilic attack of the phenoxide.
-
Lewis Acid Catalysis: For a one-pot synthesis, a Lewis acid such as titanium tetrachloride (TiCl₄) can promote both the initial Friedel-Crafts-like alkylation and the subsequent intramolecular cyclodehydration, offering a more streamlined process.[4]
Caption: General workflow for the two-step synthesis of benzofurans.
Strategy 2: C-O Cross-Coupling via Ullmann Condensation
The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, which are not only valuable final products but also key intermediates for more complex, fused oxygen heterocycles like dibenzofurans.[6][12] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[13][14]
Causality of Experimental Choices:
-
Catalyst: While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols use catalytic amounts of a copper(I) source, such as CuI.[6][13] This improves yields and functional group tolerance.
-
Ligand: The addition of a ligand, often a diamine or phosphine, accelerates the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step.[6] This allows the reaction to proceed at lower temperatures.
-
Solvent: High-boiling polar aprotic solvents like NMP or DMF are traditionally used, but newer methods have been developed for non-polar solvents like toluene or xylene, which can simplify product isolation.[6][14]
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Strategy 3: C-C Bond Formation via Palladium-Catalyzed Suzuki Coupling
The Suzuki cross-coupling reaction is one of the most powerful methods for forming C-C bonds, recognized by the 2010 Nobel Prize in Chemistry.[8][9] It allows for the coupling of the bromine atom on this compound with a wide variety of organoboron reagents (boronic acids or esters). This strategy is ideal for synthesizing biaryl compounds, which can be precursors to nitrogen-containing heterocycles like carbazoles or serve as scaffolds for further functionalization.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is the active catalyst.[15]
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. The choice of ligand is often critical for coupling sterically hindered or electronically challenging substrates.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[9]
Caption: The catalytic cycle for the Palladium-catalyzed Suzuki coupling.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of 6-Bromo-2-(4-methoxyphenyl)-5-methylbenzofuran
This protocol utilizes the two-step annulation strategy to construct a substituted benzofuran.
Materials:
-
This compound (1.0 eq)
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (Phenacyl bromide derivative) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Polyphosphoric acid (PPA)
-
Ethyl acetate, Hexanes, Brine, Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: O-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) portion-wise.
-
Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-phenoxy ketone intermediate. Proceed to the next step without further purification.
Step 2: Cyclodehydration
-
To the crude α-phenoxy ketone intermediate from Step 1, add polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate).
-
Heat the viscous mixture to 100-110 °C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to approximately 60 °C and carefully quench by pouring it onto crushed ice.
-
Extract the resulting suspension three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound as a solid.
Protocol 2: Synthesis of 3-Bromo-4-methyl-1,1'-biphenyl-2-ol via Suzuki Coupling
This protocol demonstrates the functionalization of the bromide for C-C bond formation.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, 1M HCl, Brine, Magnesium Sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 8-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation & Expected Outcomes
Proper characterization is essential for validating the successful synthesis of the target compounds.
| Compound | Synthetic Strategy | Expected Yield | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 6-Bromo-2-(4-methoxyphenyl)-5-methylbenzofuran | Annulation | 60-75% | 7.8-7.0 (Ar-H), 6.8 (furan H-3), 3.8 (OCH₃), 2.4 (Ar-CH₃) |
| 3-Bromo-4-methyl-1,1'-biphenyl-2-ol | Suzuki Coupling | 75-90% | 7.6-7.1 (Ar-H), 5.5 (phenolic -OH), 2.3 (Ar-CH₃) |
Note: The NMR data presented are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.
Conclusion and Future Outlook
This compound is a powerful and cost-effective starting material for accessing a wide variety of heterocyclic structures. The orthogonal reactivity of its phenolic hydroxyl and aryl bromide functionalities allows for diverse and creative synthetic planning. The protocols detailed herein for the synthesis of benzofurans and biaryls represent foundational pathways that can be readily adapted by researchers. Future applications could involve multi-step syntheses where both reactive sites are functionalized sequentially to build highly complex, polycyclic systems of interest in pharmaceutical and materials science discovery.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. mdpi.com [mdpi.com]
Application Note: Derivatization of 3-Bromo-4-methylphenol as a Scaffold for Novel Antimicrobial Agents
Abstract
Amid the escalating threat of antimicrobial resistance, the imperative to discover novel chemical scaffolds for antibiotic development is more critical than ever. Phenolic compounds, particularly halogenated phenols, have long been recognized for their antimicrobial properties. This application note details a strategic framework and validated protocols for the derivatization of 3-Bromo-4-methylphenol. We present methodologies for synthesizing ether and ester derivatives to modulate the compound's physicochemical properties and enhance its biological activity. Furthermore, we provide comprehensive, step-by-step protocols for the antimicrobial evaluation of these novel compounds using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines, to determine Minimum Inhibitory Concentrations (MIC). This guide is intended for researchers in drug discovery, medicinal chemistry, and microbiology engaged in the development of new antimicrobial agents.
Introduction: The Rationale for a New Phenolic Scaffold
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, with projections suggesting it could cause over 10 million deaths annually by 2050 if unaddressed[1]. This crisis necessitates a departure from modifying existing antibiotic classes and a move towards exploring novel chemical entities.
Phenolic compounds represent a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including antimicrobial effects[1][2]. Their mechanism often involves membrane disruption, enzyme inhibition, or interference with bacterial communication pathways like quorum sensing[1]. The this compound scaffold was selected for several strategic reasons:
-
The Phenolic Hydroxyl Group: This functional group is crucial for antimicrobial activity but also serves as a prime handle for chemical modification to fine-tune activity and reduce potential toxicity.
-
Bromine Substitution: Halogenation, particularly with bromine, is known to enhance the antimicrobial potency of phenolic compounds. The bromine atom increases the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes[1][3].
-
Methyl Group: The methyl group at the para-position can influence electronic properties and steric interactions with biological targets.
This guide focuses on derivatizing the phenolic hydroxyl group to systematically explore the structure-activity relationship (SAR) of this scaffold.
Strategy for Derivatization: Modulating Physicochemical Properties
The primary goal of derivatization is to mask the acidic phenolic proton and modify the molecule's polarity, lipophilicity, and steric profile. By converting the phenol into ethers and esters, we can probe how these changes affect antimicrobial efficacy and spectrum.
-
Ether Derivatives: Synthesis via Williamson ether synthesis introduces alkyl or benzyl groups. This modification significantly increases lipophilicity and removes the ionizable proton, which can drastically alter membrane transport and target interaction.
-
Ester Derivatives: Acylation of the phenol via Steglich esterification introduces carbonyl functionality. Esters can act as prodrugs, being hydrolyzed by bacterial esterases to release the active phenol intracellularly, or they may possess intrinsic activity themselves.
The logical relationship for this strategic approach is outlined below.
Caption: Logical workflow for derivatization and SAR studies.
Synthetic Protocols and Methodologies
Safety Precaution: All synthetic procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound using a primary alkyl halide. The Williamson ether synthesis is a robust Sₙ2 reaction where a phenoxide ion acts as the nucleophile.[4][5] A moderately strong base like potassium carbonate is sufficient for deprotonation of the acidic phenol.[4][6]
Materials:
-
This compound (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Alkyl halide (e.g., Benzyl bromide, 1.2 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile (approx. 10 mL per mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the stirring solution.
-
Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise to the suspension at room temperature.[6]
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate (20 mL). Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ether product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure ether derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. A key indicator of success is the disappearance of the broad phenolic -OH peak in the FT-IR spectrum.
Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification
The Steglich esterification is an exceptionally mild method for forming ester bonds, making it suitable for substrates with sensitive functional groups.[7][8] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9]
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (e.g., Acetic acid, 1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the chosen carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (approx. 15 mL per mmol of phenol).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the reaction exotherm and minimize side product formation.
-
Coupling Agent: Add a solution of DCC (1.1 eq.) in a small amount of DCM dropwise to the cold reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small volume of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), deionized water (1 x 15 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 15 mL).[10] The acid wash removes unreacted DMAP, and the base wash removes unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the resulting crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, FT-IR (noting the appearance of a strong C=O stretch around 1760 cm⁻¹), and Mass Spectrometry.
Antimicrobial Evaluation Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07, which provides a standardized method for determining the antimicrobial susceptibility of aerobic bacteria.[11][12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Materials:
-
Synthesized derivatives and control antibiotics (e.g., Ampicillin, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Procedure:
-
Prepare Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: a. From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (e.g., at 256 µg/mL in broth) to the first column of wells, creating a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL). d. Column 11 serves as the growth control (no compound). e. Column 12 serves as the sterility control (broth only, no bacteria).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2c) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 110 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density (OD) at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Data Interpretation and Expected Outcomes
The derivatization process is expected to yield a series of novel compounds with varying antimicrobial activities. The results should be tabulated to facilitate the analysis of structure-activity relationships. A hypothetical data table is presented below.
| Compound ID | R-Group | Derivative Type | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BMP-01 | -H (Parent) | Phenol | N/A | 64 | 128 |
| BMP-Ether-01 | -CH₂Ph (Benzyl) | Ether | 85 | 16 | 32 |
| BMP-Ether-02 | -CH₂CH₃ (Ethyl) | Ether | 78 | 32 | 64 |
| BMP-Ester-01 | -C(O)CH₃ (Acetyl) | Ester | 91 | 32 | 64 |
| BMP-Ester-02 | -C(O)Ph (Benzoyl) | Ester | 88 | 8 | 16 |
| Ciprofloxacin | N/A | Control | N/A | 1 | 0.5 |
This table contains hypothetical data for illustrative purposes only.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the synthesis and antimicrobial evaluation of novel derivatives based on the this compound scaffold. The detailed protocols for Williamson ether synthesis, Steglich esterification, and CLSI-guided MIC determination offer a validated workflow for researchers in the field.
The data generated from these studies will be crucial for establishing clear structure-activity relationships, guiding the design of a second generation of more potent analogues. Future work should include cytotoxicity testing against mammalian cell lines to determine the therapeutic index of promising compounds, as well as mechanistic studies to elucidate their mode of action.[3][15]
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 3-Bromo-4-methylphenol as a Cornerstone Intermediate in Complex Molecular Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Phenolic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials and key intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 3-Bromo-4-methylphenol has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional nature—a nucleophilic hydroxyl group, an electrophilic aromatic ring activated by the bromine atom, and a methyl group amenable to further transformations—renders it a powerful tool in the hands of synthetic chemists. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in total synthesis, with a focus on detailed protocols for key transformations. It is an important raw material and intermediate used in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1]
Core Applications in Total Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around three key types of transformations: carbon-carbon bond formation, carbon-nitrogen bond formation, and etherification. These reactions allow for the elaboration of the simple phenolic core into a wide array of more complex structures, including those found in medicinally relevant compounds.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The bromine atom of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the formation of a new carbon-carbon bond between the phenolic ring and a variety of organoboron reagents, opening avenues to biaryl structures and other extended aromatic systems.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.
Diagram: The Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Quantitative Data Summary:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines, providing access to substituted anilines which are prevalent in pharmaceuticals.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial and often substrate-dependent.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Williamson Ether Synthesis: Expanding the Molecular Framework
The phenolic hydroxyl group of this compound is readily deprotonated to form a phenoxide, which is an excellent nucleophile for Williamson ether synthesis.[3][4][5][6][7] This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom, a key step in the synthesis of many bioactive molecules, including analogues of the analgesic drug Tramadol.
The synthesis of Tramadol and its analogues often involves the coupling of a Grignard or organolithium reagent derived from a 3-bromoalkoxybenzene with a cyclohexanone derivative.[8][9][10][11] this compound can serve as a key starting material for the synthesis of the required 3-bromo-4-methylanisole precursor via a simple Williamson ether synthesis.
Diagram: Synthesis of a Tramadol Precursor from this compound
Caption: Williamson ether synthesis to form a key Tramadol precursor.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (10.0 g, 53.5 mmol), anhydrous potassium carbonate (14.8 g, 107 mmol), and anhydrous acetone (100 mL).
-
Stir the suspension and add methyl iodide (5.0 mL, 80.2 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-Bromo-4-methylanisole as a colorless oil.
Conclusion: A Versatile and Indispensable Synthetic Intermediate
This compound stands as a testament to the power of strategically functionalized small molecules in the construction of complex and biologically relevant targets. Its ability to participate in a diverse array of high-yielding and well-understood chemical transformations, including palladium-catalyzed cross-coupling reactions and classical etherification, makes it an indispensable tool for synthetic chemists. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the full synthetic potential of this versatile intermediate in their pursuit of novel molecular entities.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 11. scielo.org.mx [scielo.org.mx]
Advanced Chromatographic Strategies for the Analysis of 3-Bromo-4-methylphenol: A Guide to HPLC and GC-MS Methodologies
Abstract: This technical guide provides comprehensive application notes and detailed protocols for the analysis of 3-Bromo-4-methylphenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Recognizing the critical need for robust and reliable analytical methods in research, development, and quality control, this document outlines two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to deliver high sensitivity, selectivity, and accuracy, catering to the needs of researchers, scientists, and drug development professionals. Each section delves into the scientific rationale behind the chosen parameters, offering field-proven insights to ensure methodological integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (also known as 3-bromo-p-cresol) is a substituted phenol of significant interest in organic synthesis.[1][2] Its role as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and other specialty chemicals necessitates precise and accurate analytical methods to monitor reaction progress, assess purity, and ensure the quality of final products. The inherent characteristics of this compound, including its aromatic nature and the presence of a bromine atom and a hydroxyl group, inform the selection of appropriate analytical techniques.
This guide presents two powerful and complementary chromatographic methods for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique ideal for the routine quantification and purity assessment of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for the identification and quantification of volatile and semi-volatile compounds, offering an additional layer of confirmation through mass spectral data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C7H7BrO | [1][4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 244.6 ± 20.0 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, chloroform, and ethyl acetate. | [1][3][5] |
| pKa | 9.30 ± 0.18 (Predicted) | [3] |
The slight solubility in water and good solubility in common organic solvents make this compound amenable to both reversed-phase HPLC and solvent extraction for GC-MS analysis. Its predicted pKa suggests that the phenolic proton is weakly acidic, a factor to consider in controlling peak shape in HPLC by adjusting the mobile phase pH.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the method of choice for the routine analysis of this compound due to its robustness and suitability for polar aromatic compounds. The following protocol has been developed to ensure optimal separation and quantification.
Scientific Rationale for Method Development
The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the moderately nonpolar this compound. An acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is incorporated to suppress the ionization of the phenolic hydroxyl group.[6] This ensures a single, sharp chromatographic peak by preventing tailing that can occur when the analyte exists in both ionized and non-ionized forms. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.
HPLC Experimental Protocol
Objective: To achieve baseline separation and accurate quantification of this compound.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase initial conditions (50:50 Water:Acetonitrile with 0.1% TFA).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in methanol to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For applications requiring higher sensitivity and specificity, or for the analysis of this compound in complex matrices, GC-MS is the preferred technique. The inherent polarity of the phenolic group can lead to poor peak shape in GC; therefore, a derivatization step is often employed to improve chromatographic performance.[7]
Scientific Rationale for Method Development
Direct injection of phenols can result in peak tailing due to their interaction with active sites in the GC system. Derivatization to a less polar ether or ester derivative mitigates this issue. Acetylation, using acetic anhydride, is a simple and effective method for converting the polar hydroxyl group into a nonpolar acetate ester. This enhances volatility and improves peak symmetry. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is well-suited for the separation of these derivatized compounds. Electron Ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
GC-MS Experimental Protocol
Objective: To achieve sensitive and selective detection and quantification of this compound following derivatization.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate (GC grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Derivatization Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
In a vial, combine 100 µL of the stock solution (or a sample extract), 50 µL of anhydrous pyridine, and 100 µL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of ethyl acetate and 1 mL of 5% sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The dried organic layer is ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80 °C, hold 1 min; ramp to 280 °C at 15 °C/min; hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis:
-
The derivatized product, 3-bromo-4-methylphenyl acetate, will have a molecular ion corresponding to its molecular weight.
-
Quantification is typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the molecular ion and key fragment ions.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high sensitivity and structural confirmation (favoring GC-MS). By following the protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently implement these methods for quality control, stability testing, and reaction monitoring, ensuring the integrity of their work.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 60710-39-6 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Application Notes and Protocols: Synthetic Routes to Functionalized 3-Bromo-4-methylphenol Analogs
Introduction: The Strategic Importance of Functionalized Phenols in Medicinal Chemistry
Phenolic scaffolds are privileged structures in drug discovery, appearing in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Their ability to participate in hydrogen bonding and act as a scaffold for further molecular elaboration makes them a cornerstone of medicinal chemistry. The strategic introduction of a bromine atom, as in the 3-bromo-4-methylphenol core, provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space around the phenolic core.[4][5] This guide provides a detailed overview of robust synthetic strategies to access this compound and its subsequent functionalization into a diverse library of analogs for applications in drug development and chemical biology.
Part I: Synthesis of the this compound Core
The regioselective synthesis of this compound is a critical first step. Two primary and reliable strategies are presented here: electrophilic bromination of p-cresol and the Sandmeyer reaction starting from 3-amino-4-methylphenol.
Strategy 1: Electrophilic Aromatic Bromination of p-Cresol
Direct bromination of p-cresol (4-methylphenol) is a common approach. However, the powerful activating and ortho-, para-directing nature of the hydroxyl and methyl groups can lead to a mixture of products.[6] Controlling the regioselectivity to favor the desired 3-bromo isomer is paramount.
Causality of Experimental Choices:
-
Solvent System: Glacial acetic acid is a common solvent for this reaction as it can moderate the reactivity of bromine.[7]
-
Brominating Agent: Molecular bromine (Br₂) is a readily available and effective brominating agent for activated aromatic rings.[8]
-
Temperature Control: Maintaining a low temperature during the bromine addition is crucial to minimize over-bromination and side reactions.[7]
-
Isomerization: It's important to note that under certain acidic conditions, isomerization and disproportionation of bromophenols can occur, which can be leveraged to obtain the desired isomer.[9]
Experimental Protocol: Synthesis of this compound via Electrophilic Bromination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing cold water and ice.
-
Workup: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Starting Material | p-Cresol | Readily available and inexpensive. |
| Brominating Agent | Br₂ in Acetic Acid | Controlled delivery of electrophilic bromine. |
| Temperature | 0-5 °C | Minimizes side products and over-bromination. |
| Typical Yield | 50-70% | Dependent on reaction scale and purification method. |
| Purification | Recrystallization/Chromatography | To isolate the desired 3-bromo isomer. |
Strategy 2: The Sandmeyer Reaction
The Sandmeyer reaction offers an alternative and often cleaner route to aryl bromides from the corresponding anilines.[10][11][12] This multi-step process involves the diazotization of an aromatic amine followed by a copper(I) bromide-mediated displacement of the diazonium group.[13][14]
Causality of Experimental Choices:
-
Diazotization: This step requires cold, acidic conditions (typically with HCl or HBr) and sodium nitrite to generate the crucial diazonium salt intermediate. Low temperatures are essential as diazonium salts are unstable at higher temperatures.
-
Copper(I) Bromide: CuBr acts as a catalyst to facilitate the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[11]
-
Acidic Conditions: The presence of HBr provides the bromide nucleophile for the reaction.
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
In a beaker, dissolve 3-amino-4-methylphenol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3-4 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Part II: Functionalization of the this compound Scaffold
The synthesized this compound is a versatile intermediate with two key reactive sites: the phenolic hydroxyl group and the carbon-bromine bond.[4]
A. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[15][16][17] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[18]
Mechanism Overview: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Component | Example | Function |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. |
| Boron Reagent | Phenylboronic acid | Source of the new carbon substituent. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[15][16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents.[15] |
B. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20][21] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.[22]
Mechanism Overview: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction, quench with water or a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
| Component | Example | Function |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst.[23] |
| Ligand | Xantphos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle.[19][23] |
| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine, facilitating its coordination to palladium.[23] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent required for the reaction. |
C. Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group of this compound can be readily functionalized through reactions such as Williamson ether synthesis or esterification, providing another avenue for analog synthesis.[1]
Example Protocol: O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) and stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1-1.2 eq) to the mixture.
-
Heating: Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, pour it into water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. Through a combination of regioselective bromination or the Sandmeyer reaction, the core structure can be efficiently prepared. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, along with functionalization of the phenolic hydroxyl group, provide a powerful toolkit for medicinal chemists and drug development professionals to generate novel analogs with tailored properties. The protocols outlined in this guide are robust, well-established, and offer a solid foundation for the exploration of this important chemical space.
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Buchwald-Hartwig_reaction [chemeurope.com]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-Bromo-4-methylphenol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methylphenol. As a critical intermediate in the development of pharmaceuticals and other advanced materials, achieving high yield and purity of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the electrophilic bromination of p-cresol.
Question 1: My reaction yields are consistently low for this compound, with the major product being the 2-Bromo-4-methylphenol isomer. How can I improve the regioselectivity for the desired meta-bromo product?
Answer:
This is the most common challenge in this synthesis. The hydroxyl group of p-cresol is a strong ortho-, para-director, making the formation of 2-Bromo-4-methylphenol the kinetically favored outcome. To optimize the yield of the 3-bromo isomer, a thermodynamic approach involving an isomerization step is necessary.
Causality: The direct bromination of p-cresol proceeds via electrophilic aromatic substitution, where the bromine electrophile is directed to the positions activated by the hydroxyl group (ortho and para). Since the para position is blocked by the methyl group, the primary product is the ortho-isomer, 2-Bromo-4-methylphenol. The formation of the 3-bromo isomer is thermodynamically favored but kinetically slower.
Solution: Two-Step Synthesis Involving Isomerization
A robust strategy is to first synthesize the 2-bromo isomer and then isomerize it to the desired 3-bromo product using a strong acid catalyst.
-
Step 1: Synthesis of 2-Bromo-4-methylphenol:
-
Control the Reaction Conditions: To favor mono-bromination and minimize side products in the initial step, use a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[1][2] These solvents do not significantly polarize the bromine molecule, thus reducing its reactivity and preventing over-bromination.[3]
-
Low Temperature: Conduct the reaction at a low temperature (e.g., 0-5 °C) to further control the reaction rate and improve selectivity for mono-bromination.[1]
-
Slow Addition of Bromine: Add the bromine solution dropwise to the p-cresol solution to maintain a low concentration of bromine in the reaction mixture, which helps to prevent di-bromination.
-
-
Step 2: Acid-Catalyzed Isomerization:
-
Strong Acid Catalyst: The key to shifting the equilibrium towards the 3-bromo isomer is the use of a very strong acid, such as trifluoromethanesulfonic acid (triflic acid).[4] In the presence of triflic acid, the initially formed 2-Bromo-4-methylphenol can undergo a reversible ipso-bromination, leading to a dienone intermediate that can rearrange to the more thermodynamically stable 3-bromo isomer.[4]
-
Reaction Time: The isomerization is an equilibrium process. It may require several hours at room temperature to reach a favorable ratio of the 3-bromo isomer. Monitor the reaction progress using techniques like GC-MS or ¹H NMR.
-
Question 2: I am observing a significant amount of di-brominated byproducts (e.g., 2,6-Dibromo-4-methylphenol) in my reaction mixture. How can I prevent this?
Answer:
The formation of di-brominated products is a classic example of over-reaction in electrophilic aromatic substitution of highly activated rings.[5]
Causality: The hydroxyl group of p-cresol is a powerful activating group, making the mono-brominated product also susceptible to further bromination. Using highly reactive brominating agents or polar solvents can exacerbate this issue.[1][3]
Solutions:
-
Milder Brominating Agents: Instead of elemental bromine, consider using a milder brominating agent like N-bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, which can significantly reduce the incidence of di-bromination.[1]
-
Stoichiometry Control: Use a slight excess of p-cresol relative to the brominating agent (e.g., 1:0.9 molar ratio of p-cresol to Br₂). This ensures that the bromine is the limiting reagent, reducing the likelihood of a second bromination event.
-
Solvent Choice: As mentioned previously, non-polar solvents like carbon tetrachloride or chloroform are crucial for tempering the reactivity of the brominating agent.[1][2]
-
Low Temperature: Maintaining a low reaction temperature (0-5 °C) is essential to slow down the reaction rate and favor mono-substitution.[1]
Question 3: My reaction seems to stall and does not go to completion, leaving a significant amount of unreacted p-cresol. What could be the cause and how do I fix it?
Answer:
A stalled reaction can be due to several factors, often related to the reagents or reaction conditions.
Possible Causes and Solutions:
-
Inactive Brominating Agent: Bromine solutions can degrade over time, especially if exposed to light or moisture. Ensure you are using a fresh, high-quality brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place.
-
Insufficient Activation: While p-cresol is an activated ring, certain conditions might require a catalyst. However, for bromination of phenols, a Lewis acid catalyst is generally not needed and can sometimes lead to undesired side reactions.
-
Low Temperature Inhibition: While low temperatures are recommended to control selectivity, a temperature that is too low might significantly slow down the reaction rate to a point where it appears to have stalled. If you suspect this is the case, you can try slowly raising the temperature by a few degrees (e.g., from 0 °C to 10 °C) while carefully monitoring the reaction progress by TLC or GC.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reactants. Ensure vigorous and consistent stirring throughout the reaction.
Question 4: I have a mixture of 2-Bromo-4-methylphenol and this compound. What is the best way to separate them?
Answer:
The separation of these isomers is notoriously difficult due to their very similar physical properties, including boiling points and polarity.
Causality: The structural similarity of the two isomers results in very close retention times in chromatographic methods and similar volatilities, making techniques like distillation challenging for achieving high purity.
Separation Strategies:
-
Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation using a long, efficient fractionating column under high vacuum can sometimes achieve partial separation. However, obtaining high purity of the 3-bromo isomer is often difficult.
-
Preparative Gas Chromatography (GC): For small-scale purifications, preparative GC can be an effective, albeit slow and resource-intensive, method for separating the isomers.[4]
-
Crystallization: If a solid, the mixture of isomers can sometimes be separated by fractional crystallization from a suitable solvent. This requires careful screening of solvents and conditions.
-
Derivatization followed by Separation: In some cases, the isomers can be derivatized (e.g., by converting the hydroxyl group to an ester or ether) to create derivatives with more distinct physical properties that are easier to separate. The desired isomer can then be regenerated after separation.
Given the difficulty in separation, the most effective approach is to optimize the reaction conditions to maximize the formation of the desired 3-bromo isomer, thereby minimizing the need for extensive purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of triflic acid in the synthesis of this compound?
A1: Triflic acid (trifluoromethanesulfonic acid) serves as a very strong acid catalyst that facilitates the isomerization of the kinetically favored 2-Bromo-4-methylphenol to the thermodynamically more stable this compound.[4] It protonates the brominated ring, leading to the formation of a dienone intermediate which can then rearrange.[4]
Q2: Can I use other strong acids for the isomerization step?
A2: While other strong acids like sulfuric acid have been investigated, they are often less effective and can lead to side reactions such as sulfonation.[4] Triflic acid is generally the reagent of choice for this specific transformation due to its high acidity and non-nucleophilic counter-ion.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any bromine spills. Triflic acid is also highly corrosive and should be handled with extreme care.
Q4: Is it possible to directly brominate p-cresol to get this compound as the major product without the isomerization step?
A4: Direct bromination to achieve a high yield of the 3-bromo isomer is very challenging due to the strong ortho-, para-directing nature of the hydroxyl group.[6][7] The reaction conditions would need to be carefully controlled to favor the thermodynamic product, which typically involves higher temperatures and longer reaction times, but this can also lead to more side products. The isomerization route is generally more reliable for obtaining the 3-bromo isomer in higher yields.
Q5: What is the mechanism of electrophilic bromination of p-cresol?
A5: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule becomes polarized, and the electron-rich aromatic ring of p-cresol attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (which can be the bromide ion or a solvent molecule) then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. The hydroxyl group's lone pairs of electrons stabilize the carbocation intermediate, particularly when the attack is at the ortho or para positions.[6][7]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Bromination of p-Cresol
| Solvent | Predominant Product | Tendency for Polysubstitution | Reference |
| Carbon Tetrachloride (CCl₄) | 2-Bromo-4-methylphenol | Low | [1] |
| Chloroform (CHCl₃) | 2-Bromo-4-methylphenol | Low | [2] |
| Water (H₂O) | 2,6-Dibromo-4-methylphenol | High | [1][3] |
| Triflic Acid (CF₃SO₃H) | Mixture of 2- and this compound (favors 3-bromo at equilibrium) | Moderate | [4] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Isomerization
This protocol is designed to maximize the yield of this compound by first synthesizing the 2-bromo isomer and then inducing its isomerization.
Step 1: Synthesis of 2-Bromo-4-methylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of carbon tetrachloride.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 15.2 g (4.9 mL, 0.095 mol) of bromine in 50 mL of carbon tetrachloride. Add this solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour. Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the carbon tetrachloride by rotary evaporation to obtain crude 2-Bromo-4-methylphenol.
Step 2: Isomerization to this compound
-
Reaction Setup: In a clean, dry flask, dissolve the crude 2-Bromo-4-methylphenol in 50 mL of triflic acid. Caution: Triflic acid is extremely corrosive. Handle with appropriate safety precautions in a fume hood.
-
Isomerization: Stir the solution at room temperature for 24 hours. The progress of the isomerization can be monitored by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by GC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of 2- and 3-bromo isomers, can be purified by fractional distillation under reduced pressure or by preparative chromatography to isolate the this compound.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Bromination of p-Cresol
Welcome to the technical support center for the bromination of p-cresol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important electrophilic aromatic substitution reaction. Here, we address frequently encountered issues in a practical Q&A format, grounding our advice in reaction kinetics and mechanistic principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when brominating p-cresol to synthesize 2-bromo-4-methylphenol?
When performing a mono-bromination of p-cresol, the primary byproduct of concern is the over-brominated species, 2,6-dibromo-4-methylphenol .[1] Due to the high reactivity of the phenolic ring, it is challenging to stop the reaction cleanly after a single substitution. Another common impurity is unreacted p-cresol , which can be particularly difficult to separate from the desired mono-brominated product due to similar physical properties.[2] Under specific, typically strongly acidic conditions, minor amounts of isomeric byproducts such as 3-bromo-4-methylphenol can also be formed through rearrangement mechanisms.[3]
Q2: My reaction is producing a large amount of 2,6-dibromo-4-methylphenol. What is the chemical reason for this, and how can I prevent it?
The formation of 2,6-dibromo-4-methylphenol is a direct consequence of the powerful activating nature of the hydroxyl (-OH) group on the aromatic ring. The lone pairs on the oxygen atom donate electron density into the ring, making the ortho and para positions highly nucleophilic and thus very susceptible to electrophilic attack.[4][5] Since the para position is already occupied by the methyl group, the two ortho positions are highly activated.
Causality: Once the first bromine atom is added at one ortho position to form 2-bromo-4-methylphenol, the ring remains highly activated and can readily react with any excess brominating agent in the mixture to form the di-brominated product.[6]
Troubleshooting & Prevention:
-
Control Stoichiometry: This is the most critical factor. Use a precise molar equivalent of your brominating agent (e.g., Br₂) to p-cresol. An excess of even 5-10 mol% bromine can significantly increase di-bromination. Aim for a 1.0 to 1.05 molar ratio of bromine to p-cresol.[2]
-
Slow, Controlled Addition: Instead of adding the brominating agent all at once, add it dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-bromination of the more abundant p-cresol over the subsequent bromination of the product.[6]
-
Low Temperature: Perform the reaction at reduced temperatures (e.g., -10 to 5 °C).[7] Lowering the kinetic energy of the system increases the selectivity of the reaction, as the second bromination step typically has a slightly higher activation energy.
Q3: How does my choice of solvent impact byproduct formation and selectivity?
The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing the reaction pathway.[4][8]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[8] This dramatically increases the reaction rate but often leads to poor selectivity and significant over-bromination.[4][9] Using bromine water, for instance, can lead to the formation of tri-substituted phenols.[8]
-
Non-Polar/Halogenated Solvents (e.g., Carbon Disulfide (CS₂), Chloroform, Dichloroethane, Carbon Tetrachloride): These are the preferred solvents for selective mono-bromination. They do not significantly polarize the bromine molecule, resulting in a less reactive electrophile.[4][8] This "tamed" reactivity allows for much greater control, minimizing the formation of di-bromo byproducts.[7][10]
The table below summarizes the effect of solvent choice.
| Solvent Type | Examples | Effect on Bromine | Reaction Rate | Selectivity for Mono-bromination |
| Polar Protic | Water, Acetic Acid | High polarization (Br⁺ character) | Fast | Low (High risk of over-bromination) |
| Non-Polar | CS₂, CCl₄, Chloroform | Low polarization | Slower | High (Favors mono-substitution) |
Q4: I've identified an unexpected bromo-cresol isomer in my GC-MS analysis. Is it possible to form this compound?
Yes, while less common, the formation of meta-brominated products like this compound is possible, particularly when the reaction is conducted in very strong acids like trifluoromethanesulfonic acid (triflic acid).[3]
Mechanism: This occurs via a process called ipso-attack, where the electrophile (bromine) attacks the carbon atom already bearing the methyl group (the C4 position). This forms an unstable intermediate (a bromocyclohexadienone). This intermediate can then rearrange, involving the migration of the bromine atom to an adjacent position, which can result in the thermodynamically stable this compound isomer upon rearomatization.[3] This pathway is generally not significant when using standard conditions with non-polar solvents.
Troubleshooting Guide
Problem 1: Low yield of 2-bromo-4-methylphenol with high levels of 2,6-dibromo-4-methylphenol.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excess Brominating Agent | Carefully check the stoichiometry. Use no more than 1.0 to 1.05 molar equivalents of bromine or NBS.[2] | Any excess electrophile will readily react with the highly activated mono-brominated product. |
| Rapid Addition of Reagents | Add the brominating agent solution dropwise to the p-cresol solution over 1-2 hours. | Slow addition keeps the concentration of the brominating agent low, ensuring it preferentially reacts with the starting material.[6] |
| Reaction Temperature Too High | Maintain the reaction temperature between -10 °C and 5 °C using an ice-salt or acetone-dry ice bath.[7] | Lower temperatures increase selectivity by disfavoring the higher activation energy pathway of the second bromination. |
| Inappropriate Solvent | Use a non-polar or halogenated solvent like chloroform, dichloroethane, or carbon tetrachloride.[7][10] | Non-polar solvents reduce the electrophilicity of bromine, slowing the reaction and enhancing control.[4][8] |
Problem 2: Formation of dark, colored impurities in the reaction mixture.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Oxidation of Phenol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and light.[11] | Phenols and their brominated derivatives can be susceptible to oxidation, forming highly colored quinone-type structures. |
| Reaction Temperature Too High | Ensure strict temperature control. High temperatures can accelerate decomposition and oxidation side reactions.[11] | Thermal energy can promote undesired oxidative pathways. |
Problem 3: Difficulty separating unreacted p-cresol from the 2-bromo-4-methylphenol product.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC analysis. Ensure the reaction goes to completion (disappearance of the p-cresol spot/peak).[2] | Driving the reaction to completion consumes the starting material, simplifying purification. |
| Similar Physical Properties | If separation by distillation is challenging, use column chromatography on silica gel.[12] | The slight difference in polarity between p-cresol and 2-bromo-4-methylphenol is often sufficient for effective separation by chromatography. |
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic bromination of p-cresol, showing the pathway to the desired mono-brominated product and the common over-bromination byproduct.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]
Technical Support Center: Suzuki Coupling with 3-Bromo-4-methylphenol
This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-4-methylphenol. Designed for researchers and professionals in drug development, it addresses common experimental challenges with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling reaction can often be traced back to a few critical parameters. Given that this compound is an electron-rich aryl bromide, certain aspects of the reaction setup are particularly sensitive.
-
Catalyst System and Ligand Choice: The oxidative addition step can be challenging for electron-rich aryl halides.[1] Standard catalysts like Pd(PPh₃)₄ might not be efficient enough. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for such substrates.[2]
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[3][4] For phenolic substrates, the choice is even more critical to avoid side reactions. While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if the boronic acid is sterically hindered.[2]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through oxidative processes.[5] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity: The purity of both the this compound and the boronic acid is paramount. Boronic acids, in particular, can undergo degradation over time.[5]
Q2: I'm observing a significant amount of a byproduct that appears to be 4-methylphenol (dehalogenation). What causes this, and how can I minimize it?
A2: The formation of 4-methylphenol is a result of a dehalogenation side reaction. After the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated product.[6]
Potential Hydride Sources & Solutions:
-
Amine bases or alcohol solvents: If you are using an amine-based ligand or an alcohol as a co-solvent, these can sometimes act as hydride donors.
-
Water: Trace amounts of water can also contribute to this side reaction.
Troubleshooting Steps:
-
Choice of Base: Switch to a non-hydridic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent System: Ensure you are using high-purity, anhydrous solvents. Common choices include dioxane, THF, or toluene, often with a small, controlled amount of water.[6]
-
Ligand Selection: Using bulky ligands can sometimes disfavor the hydride transfer pathway.
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[7] This is a common sign of catalyst deactivation. While a color change to black is normal for many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often signifies poor catalyst stability and leads to incomplete conversion.[1][7] This agglomeration drastically reduces the available catalytic surface area.[7]
Causality and Mitigation Strategies:
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to unprotected Pd(0) species that aggregate.
-
Solution: Employ more robust ligands that bind strongly to the palladium, such as bulky biarylphosphines (e.g., SPhos, XPhos) or NHC ligands. These ligands help to stabilize the active Pd(0) catalyst.[8][9]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. While Suzuki couplings often require heating (typically 80-110 °C), it is crucial to find the optimal temperature that promotes the reaction without significant catalyst degradation.[2] Consider running a temperature screen to identify the ideal conditions.
Q4: I am seeing homocoupling of my boronic acid starting material. How can I prevent this unwanted side reaction?
A4: Homocoupling of the boronic acid to form a biaryl species is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[6] During this process, two boronic acid molecules are coupled, and the Pd(II) is reduced to the active Pd(0) catalyst.
Preventative Measures:
-
Thorough Degassing: The most critical step is to eliminate oxygen from the reaction mixture. Use techniques like freeze-pump-thaw cycles for the solvent or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) present, although in-situ reduction of Pd(II) sources is common.[6]
-
Reaction Conditions: Higher oxygen levels have been shown to increase the rate of homocoupling.[6] Ensure a well-sealed reaction vessel under a positive pressure of inert gas.
Experimental Protocols & Data
Optimized Parameters for Suzuki Coupling of this compound
The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.[10]
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate with cost and potential for side reactions. |
| Base Equivalents | 1.5 - 3.0 equiv. | Ensures complete activation of the boronic acid for transmetalation. |
| Temperature | 80 - 110 °C | Provides sufficient energy for oxidative addition and reductive elimination without excessive catalyst decomposition. |
| Solvent System | Dioxane/H₂O (4:1 to 10:1) | Aprotic polar solvent solubilizes reactants, while water aids in dissolving the base and facilitating transmetalation.[3] |
Standard Protocol for Suzuki Coupling
This protocol provides a general procedure that can be adapted for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[11]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Subsequently, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[11]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
Visualizing the Suzuki Coupling and Troubleshooting
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13]
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
A systematic approach is key to resolving issues in Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: NMR Spectroscopic Analysis of 3-Bromo-4-methylphenol
Welcome to the technical support center for the analysis of 3-Bromo-4-methylphenol (CAS No: 60710-39-6)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the quality control and impurity profiling of this important chemical intermediate. This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[2][4][5]. Ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final product.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The content is grounded in established spectroscopic principles and field-proven insights to help you navigate the common challenges encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the reference spectrum of your target compound is the first critical step. While a publicly available, fully assigned spectrum for this compound can be elusive, we can predict the chemical shifts with high confidence based on the analysis of its constituent parts and data from similar structures.
The structure of this compound features a phenolic hydroxyl group, a methyl group, and a bromine atom on a benzene ring. These substituents electronically influence the chemical environment of each proton and carbon, leading to a characteristic NMR fingerprint.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| -OH | ~4.5 - 6.0 | Broad Singlet | N/A | Position is concentration and solvent dependent. Can be confirmed with a D₂O shake.[6][7] |
| H-2 | ~7.1 - 7.3 | Doublet | ~2-3 Hz | This proton is ortho to the bromine and will show a small meta-coupling to H-6. |
| H-5 | ~6.8 - 7.0 | Doublet of Doublets | ~8-9 Hz, ~2-3 Hz | This proton is ortho to the hydroxyl group and will show a large ortho-coupling to H-6 and a smaller meta-coupling to H-2. |
| H-6 | ~6.9 - 7.1 | Doublet | ~8-9 Hz | This proton is meta to the hydroxyl group and will show a large ortho-coupling to H-5. |
| -CH₃ | ~2.2 - 2.4 | Singlet | N/A | The methyl group protons are not coupled to any other protons. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-1 (C-OH) | ~150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded.[7] |
| C-2 | ~130 - 135 | |
| C-3 (C-Br) | ~110 - 115 | The carbon attached to bromine will be shifted upfield due to the heavy atom effect. |
| C-4 (C-CH₃) | ~130 - 135 | |
| C-5 | ~115 - 120 | |
| C-6 | ~128 - 132 | |
| -CH₃ | ~20 - 22 | Typical chemical shift for a methyl group on an aromatic ring.[8] |
Q2: I see extra peaks in my ¹H NMR spectrum. What are the likely impurities and how can I identify them?
A2: The presence of unexpected signals in your NMR spectrum indicates impurities. The nature of these impurities is often related to the synthetic route used to prepare the this compound. A common synthesis involves the bromination of 4-methylphenol (p-cresol).
Common Impurities and Their Identification:
-
Unreacted Starting Material (4-Methylphenol / p-Cresol):
-
¹H NMR Signature: You will see a characteristic AA'BB' system for the aromatic protons due to the symmetry of p-cresol. Expect two doublets in the aromatic region (~6.7-7.1 ppm) and a singlet for the methyl group (~2.3 ppm). The hydroxyl proton will also be present.[9][10][11]
-
Confirmation: Compare your spectrum with a reference spectrum of p-cresol. The symmetrical pattern is a key indicator.
-
-
Isomeric Impurities (e.g., 2-Bromo-4-methylphenol):
-
¹H NMR Signature: Isomers will have a different substitution pattern, leading to a different set of chemical shifts and coupling constants. For 2-Bromo-4-methylphenol, you would expect three distinct aromatic proton signals with different splitting patterns compared to your target molecule.[8][12]
-
Confirmation: Detailed analysis of the coupling constants and multiplicities in the aromatic region is crucial. 2D NMR techniques like COSY can help establish the connectivity between protons.
-
-
Over-brominated Products (e.g., Dibromo-4-methylphenols):
-
¹H NMR Signature: These impurities will have fewer aromatic protons. For example, 2,3-Dibromo-4-methylphenol would show only two aromatic protons, likely as two doublets.
-
Confirmation: The integration of the aromatic region will be lower than expected relative to the methyl signal.
-
-
Residual Solvents:
-
¹H NMR Signature: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane) have very characteristic and well-documented chemical shifts.[13][14][15]
-
Confirmation: Refer to a standard table of NMR solvent impurities. These are often sharp singlets or simple multiplets.
-
Troubleshooting Workflow for Impurity Identification:
Caption: A troubleshooting workflow for identifying common impurities in this compound via ¹H NMR.
Q3: The hydroxyl (-OH) proton signal is very broad and its chemical shift seems to vary between samples. How can I confirm this signal and why does it behave this way?
A3: The phenolic hydroxyl proton is an "exchangeable" proton, and its appearance in the NMR spectrum is highly dependent on factors like solvent, concentration, temperature, and the presence of water.
-
Causality of Broadening and Shift Variance: The -OH proton can undergo rapid chemical exchange with other exchangeable protons in the sample (like traces of water) or through hydrogen bonding with the solvent or other phenol molecules.[16] This rapid exchange on the NMR timescale leads to a broadening of the signal. The extent of hydrogen bonding, which is concentration-dependent, affects the electron density around the proton, causing its chemical shift to vary.[16]
-
Confirmation with a D₂O Shake: This is a definitive and simple experiment to identify the -OH signal.[7][17]
Experimental Protocol: D₂O Exchange
-
Dissolve your this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signal corresponding to the phenolic -OH proton will disappear or be significantly reduced in intensity. This occurs because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR spectroscopy.[7][17]
-
Q4: The aromatic signals in my spectrum are overlapping, making it difficult to assign the structure and identify impurities. What can I do to resolve these signals?
A4: Overlapping signals in the aromatic region are a common challenge, especially with substituted phenols. Here are several strategies you can employ:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent due to different anisotropic effects. Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often induce significant changes in the chemical shifts of your analyte, potentially resolving the overlapping signals.[13][18]
-
Increase the Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals. The chemical shift in Hz increases with the field strength, effectively spreading the peaks out and improving resolution.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is invaluable for tracing the connectivity of the aromatic protons and confirming their relative positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It can help in assigning both the ¹H and ¹³C spectra simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely useful for confirming the overall structure and identifying impurities by establishing long-range connectivities.
-
Workflow for Resolving Overlapping Signals:
Caption: A logical workflow for resolving overlapping signals in the NMR spectrum of this compound.
Summary of Key NMR Data for Impurity Profiling
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) |
| This compound | ~7.1-7.3 (d), ~6.8-7.1 (m), ~2.2-2.4 (s) | ~150-155, ~130-135, ~110-115, ~20-22 |
| 4-Methylphenol (p-Cresol) | ~7.03 (d), ~6.75 (d), ~2.25 (s)[9] | ~155.7, ~132.2, ~130.3, ~116.3, ~21.4[9] |
| 2-Bromo-4-methylphenol | ~7.27 (s), ~7.01 (d), ~6.90 (d), ~2.27 (s)[8] | ~150.0, ~132.1, ~131.4, ~129.8, ~115.7, ~109.8, ~20.2[8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound | 60710-39-6 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. p-Cresol(106-44-5) 1H NMR [m.chemicalbook.com]
- 12. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR [m.chemicalbook.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. epfl.ch [epfl.ch]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Reactivity of 3-Bromo-4-methylphenol
Welcome to the comprehensive technical support guide for 3-Bromo-4-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and anticipate side reactions when utilizing this versatile chemical intermediate. As a substituted phenol, this compound possesses a nuanced reactivity profile governed by the interplay of its hydroxyl, methyl, and bromo substituents. Understanding these electronic and steric influences is paramount to achieving high-yield, selective transformations.
This guide is structured in a practical question-and-answer format, directly addressing common challenges encountered in the laboratory. We will delve into the causality behind these side reactions and provide actionable protocols to mitigate their formation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Electrophilic Aromatic Substitution
-
Q1: I'm attempting a nitration/halogenation and observing multiple products. Why is this happening and how can I improve selectivity?
-
Q2: My Friedel-Crafts alkylation is giving me a complex mixture, including some O-alkylation. How can I favor C-alkylation and prevent poly-alkylation?
-
-
Reactions at the Hydroxyl Group
-
Q3: I'm trying to perform an O-alkylation (e.g., Williamson ether synthesis), but I'm getting low yields and some ring-substituted byproducts. What are the critical parameters?
-
-
Cross-Coupling Reactions
-
Q4: In my Suzuki/Heck coupling, I'm seeing significant amounts of 4-methylphenol (dehalogenation) and homocoupling byproducts. What is causing this and how can I minimize it?
-
-
General Stability and Handling
-
Q5: My reaction mixture is turning dark brown/black, and I'm isolating very little of my desired product. What could be the cause?
-
-
-
Troubleshooting Summary Tables
-
Experimental Protocols
-
Protocol 1: Selective Monobromination of this compound at the 6-position.
-
Protocol 2: Optimized O-Alkylation of this compound.
-
-
References
Frequently Asked Questions (FAQs)
Electrophilic Aromatic Substitution
The phenol moiety is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group.[1] In this compound, the positions ortho to the -OH group are C2 and C6. The C4 position is blocked by the methyl group, and the C3 position is occupied by the bromine atom. Therefore, electrophilic attack will predominantly occur at the C2 and C6 positions.
Q1: I'm attempting a nitration/halogenation and observing multiple products. Why is this happening and how can I improve selectivity?
A1: Causality and Troubleshooting
The high reactivity of the phenol ring often leads to poly-substitution, especially under harsh reaction conditions.[2] The hydroxyl group strongly activates the ring, making it difficult to stop the reaction after a single substitution.
-
Over-Reaction: In reactions like bromination with bromine water, the reaction can proceed rapidly to give poly-halogenated products.[1] For instance, you might be forming 2,6-dibromo-4-methylphenol or even displacing other groups under forcing conditions.
-
Isomer Formation: The C2 and C6 positions are electronically favored for attack. However, the bromine at C3 and the methyl at C4 exert steric hindrance, which can influence the ratio of C2 versus C6 substitution. The C6 position is generally less sterically hindered.
-
Oxidative Decomposition: Strong nitrating conditions (e.g., concentrated nitric acid) can lead to oxidation of the phenol ring, resulting in the formation of tarry byproducts and poor yields of the desired nitrophenol.[1]
Preventative Measures:
-
Milder Reagents: Use less reactive electrophilic sources. For bromination, use N-bromosuccinimide (NBS) instead of Br₂. For nitration, use dilute nitric acid at a low temperature.[1]
-
Solvent Choice: The choice of solvent can modulate reactivity. For halogenation, using a non-polar solvent like CCl₄ or CS₂ can favor mono-substitution, whereas polar protic solvents like water can lead to poly-substitution.[1][3]
-
Protecting Groups: Temporarily protecting the highly activating hydroxyl group as an ester (e.g., acetate) or an ether can attenuate its activating effect, allowing for more controlled substitution. The protecting group can be removed in a subsequent step.[2]
-
Temperature Control: Run the reaction at the lowest possible temperature to control the reaction rate and improve selectivity.
Q2: My Friedel-Crafts alkylation is giving me a complex mixture, including some O-alkylation. How can I favor C-alkylation and prevent poly-alkylation?
A2: Causality and Troubleshooting
Friedel-Crafts reactions on phenols are notoriously challenging due to several competing pathways.
-
**O- vs. C-Alkylation: The phenoxide anion, which can form in the presence of a Lewis acid, is a potent nucleophile at both the oxygen and the carbon atoms of the ring. O-alkylation (ether formation) and C-alkylation (alkyphenol formation) are therefore competitive processes.[4][5]
-
Polyalkylation: The first alkyl group added to the ring is typically activating, making the product more reactive than the starting material. This often leads to the introduction of multiple alkyl groups.[4]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the phenolic oxygen, which can complicate the reaction.[6]
Preventative Measures:
-
Control of O- vs. C--Alkylation:
-
To favor C--alkylation , use conditions that promote electrophilic aromatic substitution. This often involves using a strong Lewis acid and running the reaction at higher temperatures to favor the thermodynamically more stable C-alkylated product.
-
To favor O--alkylation , use conditions for a Williamson ether synthesis, which involves generating the phenoxide with a base (like K₂CO₃ or NaH) and reacting it with an alkyl halide, typically in a polar aprotic solvent.[7]
-
-
Minimizing Polyalkylation:
Visualization of Electrophilic Attack
Caption: Favored positions for electrophilic attack on this compound.
Reactions at the Hydroxyl Group
Q3: I'm trying to perform an O-alkylation (e.g., Williamson ether synthesis), but I'm getting low yields and some ring-substituted byproducts. What are the critical parameters?
A3: Causality and Troubleshooting
While seemingly straightforward, O-alkylation of phenols can be inefficient if not properly optimized.
-
Incomplete Deprotonation: The pKa of a phenol is around 10. If the base used is not strong enough to fully deprotonate the hydroxyl group, the unreacted phenol will remain, leading to low conversion.
-
Base/Solvent Incompatibility: The choice of base and solvent is critical. For example, using NaOH in a non-polar solvent will be ineffective due to poor solubility and reactivity.
-
Competing C--Alkylation: As discussed in Q2, some C-alkylation can occur, especially at higher temperatures. This side reaction is driven by the nucleophilicity of the aromatic ring.[5]
-
Alkylating Agent Reactivity: Sterically hindered alkyl halides (e.g., tertiary halides) will favor elimination over substitution.
Preventative Measures:
-
Base Selection: Use a base that is strong enough to completely deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent are common choices.[5] The choice depends on the reactivity of the alkylating agent.
-
Solvent System: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents effectively solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion.
-
Temperature Control: Run the reaction at a moderate temperature (room temperature to 60 °C) to favor the kinetically controlled O-alkylation product and minimize side reactions.
-
Choice of Alkylating Agent: Use primary or secondary alkyl halides or sulfates. Avoid tertiary halides.
Cross-Coupling Reactions
This compound is an excellent substrate for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[8]
Q4: In my Suzuki/Heck coupling, I'm seeing significant amounts of 4-methylphenol (dehalogenation) and homocoupling byproducts. What is causing this and how can I minimize it?
A4: Causality and Troubleshooting
Side reactions are common in cross-coupling chemistry and are often related to catalyst stability and reaction kinetics.
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.[9] This can be caused by β-hydride elimination from the organopalladium intermediate or by protodeboronation of the boronic acid partner in Suzuki couplings, followed by protonolysis.
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the starting bromophenol. It can be promoted by oxygen in the reaction mixture or occur as a side reaction of the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black if the ligand is not robust enough or if the reaction is run for too long at high temperatures, leading to incomplete conversion and a mixture of products.[10]
Preventative Measures:
-
Thorough Degassing: Oxygen is detrimental to many cross-coupling reactions. Ensure the solvent and reaction vessel are rigorously degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon).[10]
-
Ligand and Catalyst Choice: Use robust ligands that stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often effective for preventing side reactions.[10]
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent should solubilize all components of the reaction.[10]
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC/LC-MS to avoid unnecessarily long reaction times, which can lead to byproduct formation. Avoid excessively high temperatures.
Visualization of Suzuki Coupling Side Reactions
Caption: Competing reactions in a typical Suzuki cross-coupling.
General Stability and Handling
Q5: My reaction mixture is turning dark brown/black, and I'm isolating very little of my desired product. What could be the cause?
A5: Causality and Troubleshooting
Phenols are sensitive to oxidation, which is a primary cause of decomposition and discoloration.
-
Air Oxidation: In the presence of air (oxygen), especially under basic conditions or in the presence of trace metal impurities, phenols can oxidize to form highly colored quinone and poly-phenolic species.
-
Thermal Decomposition: At high temperatures, this compound, like many organic molecules, can decompose.
-
Incompatible Reagents: Strong oxidizing agents will destroy the phenol ring. The material is incompatible with strong oxidizing agents.[11]
Preventative Measures:
-
Inert Atmosphere: For sensitive reactions, particularly those run under basic conditions or involving transition metals, always work under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidative decomposition during storage or reaction.
-
Temperature Management: Avoid unnecessarily high reaction temperatures or prolonged heating.
Troubleshooting Summary Tables
Table 1: Electrophilic Aromatic Substitution
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poly-substitution | Overly reactive reagent; Polar, activating solvent. | Use milder reagent (e.g., NBS for bromination); Use non-polar solvent (CS₂, CCl₄); Protect hydroxyl group. |
| Low Yield / Tar Formation | Strong oxidizing conditions (e.g., conc. HNO₃). | Use milder conditions (e.g., dilute HNO₃ at low temp); Maintain strict temperature control. |
| Poor Isomeric Selectivity | Steric hindrance at C2 vs. C6. | Lower reaction temperature; Use a bulkier reagent to potentially enhance selectivity for the less-hindered C6 position. |
Table 2: Cross-Coupling Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Dehalogenation | Presence of H⁺ source; Catalyst instability. | Use anhydrous solvents and reagents; Optimize base; Use robust ligands (e.g., Buchwald type). |
| Homocoupling | Oxygen contamination; Catalyst issues. | Rigorously degas all solvents and the reaction vessel; Screen different palladium pre-catalysts and ligands. |
| Low Conversion | Catalyst deactivation; Insufficient temperature. | Ensure inert atmosphere; Use a more stable catalyst/ligand system; Optimize reaction temperature. |
Experimental Protocols
Protocol 1: Selective Monobromination of this compound at the 6-position
This protocol is designed to minimize poly-bromination by using a milder brominating agent and controlled conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent of low polarity, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add this solution dropwise to the cooled phenol solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-dibromo-4-methylphenol.
Protocol 2: Optimized O-Alkylation of this compound
This protocol is designed to favor O-alkylation over C-alkylation using standard Williamson ether synthesis conditions.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add the alkylating agent (e.g., ethyl iodide or benzyl bromide) (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously. Monitor the reaction by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by column chromatography or distillation.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Optimizing reaction conditions for the etherification of 3-Bromo-4-methylphenol
Welcome to the technical support center for the etherification of 3-Bromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the etherification of this compound, providing potential causes and actionable solutions.
Question 1: Why am I getting a low yield of my desired ether product?
Answer:
Low yields in the etherification of this compound, typically performed via the Williamson ether synthesis, can stem from several factors related to the reactants, reaction conditions, and potential side reactions.[1][2]
-
Incomplete Deprotonation of the Phenol: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which is the active nucleophile.[3][4] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and consequently a lower yield. The acidity of this compound is influenced by the electron-withdrawing bromo group and the electron-donating methyl group. While the bromo group increases acidity compared to phenol, a sufficiently strong base is still crucial.
-
Solution:
-
Base Selection: Employ a base strong enough to fully deprotonate the phenol. Common choices for phenols include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][3] For this substituted phenol, K₂CO₃ or the stronger base NaH are excellent starting points.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. Often, a slight excess (1.1-1.5 equivalents) can ensure complete deprotonation.
-
-
-
Poor Reactivity of the Alkylating Agent: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to the structure of the alkylating agent.[5]
-
Solution:
-
Alkyl Halide Choice: Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) for the best results.[5] Secondary alkyl halides can undergo competing elimination reactions, and tertiary alkyl halides will almost exclusively yield elimination products.[5][6]
-
Leaving Group: A good leaving group is essential for the S(_N)2 reaction. The reactivity order is I > Br > Cl.[5] Using an alkyl iodide will result in a faster reaction rate compared to an alkyl chloride.
-
-
-
Side Reactions:
-
Elimination (E2) Reaction: If you are using a secondary or sterically hindered primary alkyl halide, the phenoxide can act as a base, leading to the formation of an alkene via an E2 elimination reaction.[2][4]
-
Solution: As mentioned above, use a primary, unhindered alkyl halide.
-
-
C-Alkylation: While O-alkylation is generally favored with phenoxides, some C-alkylation can occur, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[2] This is more likely with phenoxides that have high electron density in the ring and under certain solvent conditions.
-
Solution: Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[1]
-
-
-
Reaction Conditions:
Question 2: I am observing significant amounts of an alkene byproduct. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct is a classic sign that an E2 elimination reaction is competing with the desired S(_N)2 substitution.[2][4] This occurs when the phenoxide ion acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide.
-
Primary Cause: The structure of your alkylating agent is the most likely culprit.
-
Steric Hindrance: This issue is most prominent with secondary and tertiary alkyl halides.[5][6] The sterically hindered nature of these substrates makes the backside attack required for S(_N)2 difficult, allowing the E2 pathway to dominate.
-
Solution: The most effective way to prevent alkene formation is to use a primary alkyl halide.[5] If the synthesis of a secondary or tertiary ether is required, alternative synthetic routes should be considered.
-
-
Other Contributing Factors:
-
Strong, Bulky Base: While the phenoxide is the primary base in the reaction with the alkyl halide, using an excessively strong or sterically hindered base to generate the phenoxide can sometimes promote elimination if any of it remains in the reaction mixture.
-
High Temperatures: Very high reaction temperatures can also favor elimination over substitution.
-
Solution: Use the least sterically hindered base that is effective for deprotonation. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
-
Question 3: My reaction is very slow or appears to be stalled. What can I do to speed it up?
Answer:
A sluggish reaction can be frustrating. Here are several strategies to increase the rate of your etherification reaction:
-
Increase the Temperature: The rate of S(_N)2 reactions is temperature-dependent.[1]
-
Action: Gently increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. Be mindful that excessively high temperatures can promote side reactions.
-
-
Use a More Reactive Alkylating Agent:
-
Action: If you are using an alkyl chloride, switching to an alkyl bromide or, even better, an alkyl iodide will significantly increase the reaction rate due to the better leaving group ability of bromide and iodide.[5]
-
-
Employ a Phase-Transfer Catalyst (PTC): If you are using a biphasic system (e.g., with aqueous NaOH) or if the solubility of your phenoxide is limited in the organic solvent, a phase-transfer catalyst can be highly effective.[7][8][9]
-
Mechanism: A PTC, such as tetrabutylammonium bromide or 18-crown-6, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[1][8]
-
Action: Add a catalytic amount (1-5 mol%) of a suitable PTC to your reaction mixture.
-
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile, as these solvents are known to accelerate S(_N)2 reactions.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether synthesis from hours to minutes.[1][10]
-
Action: If available, consider using a microwave reactor. This technique can often improve yields as well.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of this compound?
For the etherification of phenols, a range of bases can be effective. The choice depends on the specific reactivity of the phenol and the desired reaction conditions.[3] Common options include:
-
Potassium Carbonate (K₂CO₃): This is a mild and commonly used base for phenol etherification.[2] It is often used in solvents like acetone or acetonitrile and is a good first choice for its ease of handling.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that irreversibly deprotonates the phenol.[5] It requires an anhydrous solvent like THF or DMF.[3] This is a very reliable option for ensuring complete deprotonation.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These can be used, often in a two-phase system with a phase-transfer catalyst.[3][8]
For this compound, starting with K₂CO₃ in acetonitrile or DMF is a robust choice. If the reaction is sluggish or incomplete, switching to NaH in anhydrous DMF will likely provide better results.
Q2: How does the bromo and methyl substituent on the phenol affect the reaction?
The substituents on the aromatic ring have both electronic and steric effects that influence the reactivity of this compound:
-
Electronic Effects:
-
The bromo group is electron-withdrawing via induction, which makes the phenolic proton more acidic compared to phenol itself. This facilitates deprotonation.
-
The methyl group is weakly electron-donating, which slightly counteracts the effect of the bromine but overall the phenol is still relatively acidic.
-
-
Steric Effects:
-
The bromo group ortho to the hydroxyl group does not present significant steric hindrance to the deprotonation of the hydroxyl group. It also does not significantly hinder the resulting phenoxide's ability to act as a nucleophile.
-
Overall, the electronic effects make the deprotonation step relatively straightforward, and the steric profile does not pose a significant challenge for the subsequent S(_N)2 reaction with a primary alkyl halide.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material (this compound), the alkylating agent, and a co-spot of both on the baseline.
-
Take a small aliquot of the reaction mixture at regular intervals, dilute it, and spot it on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
-
Interpretation: As the reaction proceeds, you will see the spot corresponding to the starting phenol diminish and a new spot for the ether product appear. The reaction is complete when the starting phenol spot is no longer visible.
Q4: What is the best way to purify the final ether product?
The purification strategy will depend on the physical properties of your product and the nature of any impurities.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This usually involves:
-
Quenching the reaction with water.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.[11]
-
Washing the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol.[12]
-
Washing with water and then brine.[13]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure.[11][13]
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying the crude product.[12][13] A silica gel column with a gradient of ethyl acetate in hexane is typically effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.[11]
-
Experimental Protocols
General Protocol for the Etherification of this compound
This protocol provides a starting point for the synthesis of an alkyl ether of this compound using potassium carbonate as the base.
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile or DMF (to make a 0.1-0.5 M solution).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary alkyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up as described in the purification FAQ.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.
| Entry | Base (eq.) | Alkyl Halide (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | CH₃I (1.2) | Acetonitrile | 80 | 8 | 85 |
| 2 | K₂CO₃ (1.5) | CH₃Br (1.2) | Acetonitrile | 80 | 12 | 78 |
| 3 | NaH (1.2) | CH₃I (1.2) | DMF | 60 | 4 | 92 |
| 4 | K₂CO₃ (1.5) | (CH₃)₂CHI (1.2) | Acetonitrile | 80 | 24 | 20* |
*Low yield due to competing E2 elimination.
Visualizations
Reaction Mechanism
Caption: Williamson Ether Synthesis Mechanism
Troubleshooting Workflow
Caption: Troubleshooting Low Yields
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
Removal of unreacted starting material from 3-Bromo-4-methylphenol product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the removal of unreacted starting materials from your 3-Bromo-4-methylphenol product. Our focus is on providing scientifically sound, field-proven solutions to common purification challenges.
Introduction: The Challenge of Purity
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, often results in a crude product contaminated with unreacted starting materials, primarily 4-methylphenol (p-cresol) and residual brominating agents like bromine (Br₂). The presence of these impurities can significantly impact the yield, safety, and efficacy of downstream applications. This guide provides a structured approach to troubleshooting and resolving these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product has a reddish-brown color and a strong, pungent odor. What is the likely cause and how can I remove it?
A1: Cause and Initial Steps
A reddish-brown coloration and sharp odor are strong indicators of residual elemental bromine (Br₂), a common starting material in the bromination of phenols.[1] Bromine has a low boiling point (58.8°C) and is volatile, which accounts for the strong smell.[2][3][4]
Recommended Protocol: Removal of Excess Bromine
-
Quenching: Before proceeding with purification, it is crucial to neutralize any remaining bromine. This can be achieved by adding a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.
-
Procedure:
-
Dissolve your crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium thiosulfate. Continue washing until the reddish-brown color of the organic layer disappears.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[5]
-
Finally, wash with brine (saturated NaCl solution) to remove excess water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Q2: After removing the bromine, how can I effectively separate the unreacted 4-methylphenol from my this compound product?
A2: Leveraging Acidity Differences with Acid-Base Extraction
The most efficient method for separating phenols from neutral or less acidic impurities is acid-base extraction.[6][7] This technique exploits the acidic nature of the phenolic hydroxyl group. Both 4-methylphenol and this compound are acidic and will react with a strong base like sodium hydroxide (NaOH) to form water-soluble sodium phenolates.[8][9] However, their acidities differ slightly, which can sometimes be exploited for selective extraction, though a more general approach is often sufficient.
Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The deprotonated phenols will move into the aqueous (bottom) layer as their sodium salts. The organic (top) layer will contain any non-acidic impurities. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure complete transfer, you can extract the organic layer again with a fresh portion of 1M NaOH. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). The protonated phenols will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly.
Q3: I've performed the acid-base extraction, but I suspect there are still some impurities. How can I further purify my this compound?
A3: Recrystallization for High Purity
Recrystallization is an excellent technique for purifying solid organic compounds.[10][11] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Choosing the Right Solvent
The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system is often effective.
Recommended Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point. This compound is soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solution's temperature at saturation.[13] | Add more of the "good" solvent (ethanol) to the hot solution. Allow the solution to cool more slowly. |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated.[13] | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Yield | Too much solvent was used, or premature crystallization occurred.[13] | Use the minimum amount of hot solvent. Pre-heat the filtration apparatus for hot filtration. |
| Discolored Crystals | Presence of colored impurities or oxidation of the phenol.[13] | Add a small amount of activated charcoal to the hot solution before filtration. Perform recrystallization under an inert atmosphere. |
Q4: I believe my product is contaminated with isomeric impurities (e.g., 2-bromo-4-methylphenol). Will acid-base extraction or recrystallization separate these?
A4: Advanced Purification with Column Chromatography
Isomers often have very similar physical properties (solubility, acidity), making their separation by extraction or recrystallization difficult.[14] In such cases, column chromatography is the preferred method.[15][16] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.[17]
Decision Tree for Purification Method Selection
Caption: Selecting the Right Purification Method.
General Protocol for Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for separating moderately polar compounds like bromophenols.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.
-
Packing the Column: The silica gel is packed into a glass column as a slurry with the non-polar solvent.
-
Loading the Sample: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel.
-
Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions as they exit the column. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation.
Physical Properties for Reference
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₇BrO | 187.03 | 54-57 | ~245 | Slightly soluble[18][19][20] |
| 4-Methylphenol (p-Cresol) | C₇H₈O | 108.14 | 32-35[21] | 202[21][22][23][24][25] | Slightly soluble[22] |
| Bromine | Br₂ | 159.81 | -7.2[1] | 58.8[1][2][3][4][26] | 3.41 g/100g [4] |
This guide provides a comprehensive framework for purifying this compound. The choice of method will depend on the specific impurities present in your crude product. For optimal results, a combination of these techniques may be necessary.
References
- 1. Bromine [commonorganicchemistry.com]
- 2. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. proprep.com [proprep.com]
- 4. Section 1: PROPERTIES OF BROMINE - BromAid [bromaid.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 17. youtube.com [youtube.com]
- 18. This compound | 60710-39-6 [chemicalbook.com]
- 19. This compound, 98% | Fisher Scientific [fishersci.ca]
- 20. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 21. chemimpex.com [chemimpex.com]
- 22. p-Cresol - Wikipedia [en.wikipedia.org]
- 23. 4-methylphenol | CAS#:2876-02-0 | Chemsrc [chemsrc.com]
- 24. 4-methylphenol [stenutz.eu]
- 25. gasmet.com [gasmet.com]
- 26. Bromine - Wikipedia [en.wikipedia.org]
Stability issues of 3-Bromo-4-methylphenol under different conditions
Technical Support Center: 3-Bromo-4-methylphenol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical, field-proven insights for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the stability of this compound.
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably at room temperature.[1][2][3] The key is to protect it from light, air (oxygen), and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace oxygen and prevent oxidation.[4]
Causality Insight: Phenolic compounds, in general, are susceptible to oxidation, a process that is often accelerated by light (photo-oxidation) and the presence of atmospheric oxygen.[4][5] This can lead to the formation of colored impurities, primarily quinone-type compounds, which can compromise the integrity of your experiments.[4][6]
Q2: My solid this compound, which was initially off-white, has turned yellow or brownish. What happened, and can I still use it?
A2: The discoloration is a classic sign of degradation, likely due to oxidation.[4][6] Phenols can oxidize to form benzoquinones and subsequently polymerize, resulting in colored byproducts.[4][5]
Whether you can still use it depends entirely on the requirements of your experiment. For applications where high purity is critical, such as in pharmaceutical synthesis or quantitative analytical studies, using the discolored reagent is not recommended as the impurities could lead to side reactions or interfere with analysis. For less sensitive applications, its use might be acceptable, but validation is necessary. We strongly recommend purifying the material by recrystallization or vacuum distillation before use.[5]
Q3: I need to store this compound in a solution. What is the best solvent and what precautions should I take?
A3: If you need to store it in solution, choose a non-polar, aprotic solvent. Solvents like toluene or dichloromethane are generally better choices than alcohols or water for preventing ionization and subsequent degradation. Prepare the solution fresh whenever possible. If storage is unavoidable, keep the solution in a dark, airtight vial, preferably under an inert atmosphere, and store it at a low temperature (e.g., 2-8°C) to slow down potential degradation reactions.
Causality Insight: In protic or aqueous solvents, the phenolic proton is acidic (pKa ≈ 9.3) and can dissociate to form a phenoxide ion.[1][7] This negatively charged ion is highly susceptible to oxidation, accelerating the degradation process compared to the neutral phenol.
Stability During Experiments
Q4: How stable is this compound in acidic versus basic aqueous solutions?
A4: Phenolic compounds are generally more stable in acidic to neutral conditions.[8] Under basic (alkaline) conditions, the phenolic proton is abstracted, forming the phenoxide ion. This species is significantly more electron-rich and thus much more susceptible to rapid oxidation, leading to rapid discoloration and degradation.[9][10][11] Therefore, exposure to high pH should be minimized in duration and temperature.
Causality Insight: The stability difference is rooted in the resonance stabilization of the phenoxide ion. While this stabilization makes the phenol acidic, it also delocalizes the negative charge across the aromatic ring, making it more reactive towards electrophiles, including molecular oxygen.[7]
Q5: Is this compound sensitive to light? Should I protect my reactions from light?
A5: Yes, it is advisable to protect reactions involving this compound from light. Phenols and brominated aromatic compounds can undergo photodegradation.[4][12] Exposure to UV light can generate free radicals, initiating chain reactions that lead to decomposition and the formation of polymeric byproducts.[13] Always use amber glassware or wrap your reaction vessel in aluminum foil, especially for reactions that run for extended periods.
Q6: What are common incompatible materials or reagents I should avoid?
A6: The primary incompatibility is with strong oxidizing agents (e.g., permanganates, dichromates, peroxides).[3][14] Contact with these will cause rapid and potentially hazardous oxidation. Additionally, avoid strong bases for extended periods due to accelerated degradation, as mentioned in Q4. Contact with certain metals like copper and iron can catalyze oxidation, so using inert reaction vessels (glass, stainless steel) is recommended.[4]
Troubleshooting and Analysis
Q7: I'm seeing an unexpected peak in my HPLC/GC analysis of a reaction mixture containing this compound. What could it be?
A7: An unexpected peak could be a degradation product or a byproduct from a side reaction. Common degradation products arise from:
-
Oxidation: Leading to the formation of quinones or hydroxylated species.
-
Dimerization/Polymerization: Oxidative coupling of phenoxyl radicals can form brominated biphenyls or diphenyl ethers.[13]
-
Debromination: Under certain reductive conditions or photolysis, the bromine atom can be cleaved.
To identify the peak, LC-MS or GC-MS is the ideal technique, as it provides the molecular weight of the impurity, offering crucial clues to its structure.
Q8: How can I quickly assess the purity of a suspect, discolored sample of this compound?
A8: A simple melting point determination is a fast and effective initial check. Pure this compound has a sharp melting point around 54-57°C.[15] A significantly depressed or broad melting range indicates the presence of impurities. For a more quantitative assessment, running a quick HPLC with a UV detector or a GC-FID analysis against a known standard is the preferred method.
Summary of Stability Issues and Mitigation
| Condition | Potential Issue | Chemical Rationale | Mitigation Strategy |
| Air (Oxygen) | Oxidation leading to discoloration (yellow/brown). | Formation of quinone-type structures and polymers.[4][6] | Store in tightly sealed containers under an inert atmosphere (N₂ or Ar). |
| Light | Photodegradation, radical formation. | UV energy can break bonds and initiate radical chain reactions.[12] | Store in amber or foil-wrapped containers. Protect reactions from direct light. |
| High pH (>8) | Rapid degradation and discoloration. | Formation of the highly reactive phenoxide ion, which is easily oxidized.[7][9][10] | Maintain neutral or acidic pH. Minimize time exposed to basic conditions. |
| Strong Oxidants | Vigorous and potentially hazardous oxidation. | The electron-rich phenol ring is highly susceptible to attack by oxidizing agents.[3][14] | Avoid contact with reagents like permanganate, peroxides, and dichromate. |
| Heat | Accelerated degradation and polymerization. | Increased thermal energy accelerates oxidation and other degradation pathways.[4] | Store in a cool place. Use the lowest effective temperature for reactions. |
| Metal Contaminants | Catalysis of oxidation reactions. | Transition metals like iron and copper can act as catalysts for oxidation.[4] | Use glass or stainless steel vessels and spatulas. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method to assess the purity of a this compound sample.
1. Materials:
-
This compound sample
-
Reference standard (if available)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water with 0.1% formic acid. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 280 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the sample. The primary peak corresponds to this compound. Any other peaks represent impurities.
-
Interpretation: Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100. Note that this method assumes all compounds have a similar response factor at 280 nm. For higher accuracy, quantification against a reference standard is required.
Visual Guides
Troubleshooting Discolored Samples
This flowchart outlines the decision-making process when encountering a discolored sample of this compound.
Caption: Workflow for handling discolored this compound.
Potential Degradation Pathway: Oxidation
This diagram illustrates a simplified pathway for the air oxidation of this compound to a quinone-like species, which contributes to discoloration.
Caption: Simplified oxidative degradation pathway of this compound.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 12. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Catalyst Selection and Optimization for 3-Bromo-4-methylphenol Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the cross-coupling of 3-Bromo-4-methylphenol, a substrate that presents unique challenges due to steric hindrance and the presence of an acidic phenolic group.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the cross-coupling of this compound, providing a logical framework for diagnosis and resolution.
Q1: My reaction suffers from low or no yield. What are the primary causes and how can I resolve this?
Low conversion is a common hurdle. The issue typically stems from one or more of the following factors: an inactive catalyst, inefficient oxidative addition, or suboptimal reaction conditions. The sterically hindered nature of this compound (due to the ortho-methyl group) makes the initial oxidative addition step particularly challenging.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Incomplete degassing or reagent impurities can poison the catalyst.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][2] Use fresh, high-purity reagents. Consider using air-stable palladium precatalysts (e.g., G3 or G4 palladacycles), which generate the active Pd(0) species in situ under basic conditions and can lead to more reproducible results.[3][4]
-
-
Inefficient Oxidative Addition: The methyl group adjacent to the bromine atom sterically encumbers the reaction center, slowing the rate-determining oxidative addition step.
-
Solution: This is the most critical factor for this substrate. Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species and stabilize the oxidative addition transition state.[1][5] Ligands like XPhos, SPhos, and RuPhos are specifically designed for such challenging substrates.[6]
-
-
Inappropriate Base or Solvent: The choice of base is critical, especially when using the unprotected phenol. The base must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong that it causes side reactions or solubility problems with the generated phenoxide.[7]
-
Solution: For unprotected this compound, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior.[8][9] They are effective in the catalytic cycle while minimizing issues related to the acidic phenol. The solvent system must solubilize the organic substrate, the coupling partner, and the base. Aprotic polar solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water, are common and effective choices.[3][10]
-
-
Insufficient Temperature: Cross-coupling reactions of hindered substrates often require thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Most reactions of this type require heating, typically between 80-110 °C.[7] If you observe low conversion at a lower temperature, incrementally increase the heat.
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Q2: I'm observing significant side products. How can I identify and minimize them?
The formation of byproducts reduces the yield of the desired product and complicates purification. The most common side reactions are homocoupling and hydrodehalogenation.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling: This involves the coupling of two molecules of the same starting material, leading to either biphenol derivatives (from this compound) or biaryl compounds (from the coupling partner, e.g., a boronic acid).
-
Cause: This side reaction is often promoted by high catalyst concentrations, elevated temperatures, or the presence of oxygen.[11]
-
Solution:
-
Optimize Catalyst Loading: Reduce the catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%).[11]
-
Control Temperature: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.[11]
-
Strict Anaerobic Conditions: Ensure the reaction is free of oxygen, as oxidative processes can promote homocoupling.[11][12]
-
-
-
Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 4-methylphenol.
-
Cause: This can be promoted by the presence of water or other protic impurities, or by certain catalyst systems where β-hydride elimination from intermediate species can lead to palladium hydride formation.[13]
-
Solution:
-
Anhydrous Conditions: If hydrodehalogenation is a major issue, ensure all reagents and solvents are strictly anhydrous, even if using a protocol that specifies water as a co-solvent.
-
Ligand & Base Selection: The choice of ligand and base can influence the formation of palladium hydride species. Screening different combinations may be necessary. A milder base might reduce the rate of this side reaction.[12]
-
-
Catalyst & Reagent Selection: Frequently Asked Questions (FAQs)
Q3: How do I choose the right palladium catalyst and ligand for this sterically hindered substrate?
The catalyst system is the most critical variable for the successful coupling of this compound. The key is to select a ligand that accelerates the challenging oxidative addition step.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[4][7] For consistency and high activity with challenging substrates, pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or specialized palladacycle precatalysts are often superior.[14]
-
Ligand Choice: For sterically hindered aryl bromides, bulky and electron-rich biaryl monophosphine ligands are the state-of-the-art.[15] These ligands promote the formation of a coordinatively unsaturated L-Pd(0) active species, which is highly reactive toward oxidative addition.
Table 1: Comparison of Common Ligands for Challenging Cross-Couplings
| Ligand | Type | Key Characteristics | Typical Applications |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Highly active for sterically hindered substrates. | Suzuki, Buchwald-Hartwig amination of aryl chlorides and bromides.[1][5] |
| SPhos | Biaryl Monophosphine | Similar to XPhos but with a different substitution pattern. Excellent general ligand. | Suzuki and Buchwald-Hartwig reactions, particularly with hindered substrates.[1][5] |
| RuPhos | Biaryl Monophosphine | Highly active, often provides good results where other ligands fail. | Suzuki and Buchwald-Hartwig reactions, effective for a wide range of substrates.[6] |
| tBu₃P | Trialkylphosphine | Very electron-rich and sterically demanding, but less bulky than biaryl phosphines. | Effective for Suzuki couplings of aryl chlorides and bromides.[1][16] |
| Xantphos | Bidentate Phosphine | Wide bite angle, offers good stability to the catalyst. | Buchwald-Hartwig amination and other cross-couplings where reductive elimination is slow.[8][17] |
For this compound, starting with XPhos or SPhos is highly recommended.
Q4: Should I protect the phenolic hydroxyl group before the reaction?
This is a crucial strategic decision. Both approaches have merit and the best choice depends on the overall synthetic route and the specific coupling partners involved.
-
Strategy 1: Protection of the Phenol (Pros & Cons)
-
Pros: By protecting the acidic proton (e.g., as a silyl ether like TBDMS, or a simple ether), you eliminate potential complications. This allows for a wider range of bases (including strong organic bases like LHMDS or alkoxides like NaOt-Bu) and can lead to cleaner reactions and simpler optimization.[7][18]
-
Cons: This strategy adds two steps to your synthesis (protection and deprotection), which reduces overall yield and step economy.
-
-
Strategy 2: Direct Coupling of the Unprotected Phenol (Pros & Cons)
-
Pros: This is a more atom- and step-economical approach. It is often successful with the right choice of conditions.
-
Cons: The reaction requires careful optimization. The choice of base is restricted to those compatible with the free hydroxyl group (e.g., K₃PO₄, Cs₂CO₃).[8] The resulting phenoxide salt may have different solubility properties, requiring careful solvent selection.
-
Recommendation: For initial attempts, direct coupling of the unprotected phenol using a K₃PO₄ base in a dioxane/water solvent system is a robust starting point.[9][10] If this fails or leads to complex mixtures, protecting the phenol is a reliable alternative.
Experimental Protocols & Workflows
This section provides a general, robust starting protocol for a Suzuki-Miyaura coupling of unprotected this compound.
General Experimental Workflow
The diagram below illustrates the standard workflow for setting up and performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Protocol: Suzuki-Miyaura Coupling of this compound
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Isolating Pure 3-Bromo-4-methylphenol
Prepared by the Senior Application Science Team
Welcome to the technical support guide for the purification of 3-Bromo-4-methylphenol. This document provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to navigate the common challenges encountered during the post-synthesis work-up of this important intermediate.
Frequently Asked Questions (FAQs): Pre-Work-up Analysis
Before beginning any purification, a clear understanding of the starting material and potential contaminants is crucial. This section addresses the key questions to consider after the synthesis of this compound, which is commonly prepared by the bromination of p-cresol (4-methylphenol).[1]
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Your crude product is likely a mixture containing several components arising from the nature of electrophilic aromatic substitution on a phenol ring. Anticipating these impurities is the first step to designing a robust purification strategy.
-
Unreacted Starting Material: Incomplete conversion will leave residual p-cresol.
-
Regioisomers: Bromination can also occur at the other ortho position, leading to the formation of 2-Bromo-4-methylphenol.[2]
-
Di-substituted Byproducts: Over-bromination is a common side reaction, potentially yielding 2,5-dibromo-4-methylphenol or 3,5-dibromo-4-methylphenol. Patent literature highlights that preventing the formation of these dibrominated species is a key challenge.[3]
-
Residual Reagents: Excess brominating agent (e.g., elemental bromine) and acids from the reaction medium (e.g., HBr) are often present.[4]
-
Solvent: The reaction solvent (e.g., chloroform, acetic acid) will be present.[3][5]
Q2: What are the key physical properties of this compound I should know for purification?
A2: Understanding the physicochemical properties of your target compound is essential for selecting appropriate solvents and techniques.
| Property | Value | Source(s) |
| Molecular Weight | 187.03 g/mol | [6][7] |
| Appearance | Light yellow to yellow solid | [1][7] |
| Melting Point | 54-57 °C | [1][7] |
| pKa | ~9.30 (Predicted) | [1][7] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate, ether, and alcohols. | [1][7][8] |
The phenolic nature (pKa ~9.3) is the most critical property to exploit. It allows for a highly selective separation from non-acidic impurities via acid-base extraction.[9][10]
Core Purification Workflow: A Step-by-Step Overview
The isolation of pure this compound from a typical crude reaction mixture can be achieved through a multi-step process that leverages differences in chemical reactivity and polarity.
Caption: Overall workflow for isolating this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Section A: Issues During Extraction
Q: I've added the sodium hydroxide solution and shaken my separatory funnel, but now I have a thick, stable emulsion that won't separate. What should I do?
A: Emulsion formation is common, especially with crude reaction mixtures. It is caused by finely dispersed droplets of one liquid suspended in another, stabilized by particulate matter or surfactants.
-
Why it happens: High-speed, vigorous shaking creates tiny droplets that are slow to coalesce. Insoluble polymeric byproducts or fine particulates from your reaction can stabilize these emulsions.
-
Immediate Solutions:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This promotes coalescence without high shear forces.[11]
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
-
If the problem persists:
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
-
Q: After acidifying the basic aqueous extract, my product oiled out as a sticky mess instead of precipitating as a solid. How can I isolate it?
A: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point or when its solubility in the presence of impurities is altered.
-
Why it happens: The melting point of pure this compound is relatively low (54-57 °C).[7] If the acidification process generates heat or if the crude product contains significant impurities, this can depress the melting point, causing it to separate as a liquid.
-
Solutions:
-
Cooling: Perform the acidification in an ice bath to keep the temperature below the product's melting point.
-
Dilution: Add more water to the aqueous solution before acidification. This can sometimes help promote crystallization over oiling.
-
Back-Extraction: If an oil forms, add a fresh portion of an organic solvent (like diethyl ether or ethyl acetate), shake to extract the oil, and then separate the layers. You can then dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the crude phenolic mixture, which can then be purified by chromatography.
-
Section B: Issues During Flash Chromatography
Q: My spots are streaking badly on the silica TLC plate. Will this affect my column separation?
A: Yes, streaking on a TLC plate is a strong indicator that you will have poor separation and broad peaks during column chromatography.
-
Why it happens: Phenols are acidic and can interact strongly with the slightly acidic silica gel surface, leading to tailing or streaking.[12] This is especially true if the sample is too concentrated when spotted on the TLC plate.
-
Solutions:
-
Modify the Eluent: Add a small amount (~0.5-1%) of acetic acid to your eluent (e.g., Hexane/Ethyl Acetate). The acid will protonate the silica surface, reducing the strong interaction with your phenolic compound and resulting in sharper spots.
-
Deactivate the Silica: For highly sensitive compounds, you can use a deactivated stationary phase like alumina or deactivate the silica gel itself.[13][14] A common method is to flush the packed column with a solvent system containing a small amount of a base like triethylamine, though this is more common for basic compounds.[13] For an acidic compound like a phenol, using an acidic modifier in the eluent is the preferred first approach.
-
Q: I can't get good separation between my product and an impurity on the TLC plate. How can I improve my flash chromatography?
A: Achieving good separation between structurally similar compounds like regioisomers or mono- vs. di-brominated phenols can be challenging.
-
Why it happens: The compounds have very similar polarities, and thus similar affinities for the stationary phase.
-
Troubleshooting Steps (Decision Tree):
Caption: Decision tree for troubleshooting poor chromatography separation.
-
Expert Insight: Toluene can be a powerful co-solvent for separating aromatic compounds due to its ability to engage in π-π stacking interactions with the analytes, offering a different separation mechanism than standard polar/non-polar systems.[12]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Phenol Isolation
This protocol describes the separation of phenolic compounds from neutral organic impurities.
-
Quench & Dissolve: Ensure the reaction is complete and any excess bromine has been quenched with a sodium bisulfite wash. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsions.[9]
-
Separate: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired phenol is now in this aqueous layer as its sodium salt. The upper organic layer contains neutral impurities.
-
Re-extract (Optional but Recommended): To ensure complete recovery, add a second portion of 1M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.
-
Acidify: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2). A precipitate of the crude phenolic mixture should form.
-
Isolate: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Dry: Allow the solid to air-dry completely. This material is now enriched in phenolic compounds and ready for final purification.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of the enriched phenolic solid.
-
Select Solvent System: Using TLC, identify a solvent system that provides good separation and gives the desired product (this compound) an Rf value of approximately 0.3.[15] A common starting point is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (typically a 50:1 ratio of silica to crude product by weight is recommended for good separation).[12]
-
Equilibrate: Carefully add the chosen eluent to the column, using air pressure to gently push it through until the entire silica bed is wetted and equilibrated. Do not let the solvent level drop below the top of the silica.
-
Load the Sample: Dissolve the crude phenolic solid in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply this solution to the top of the silica gel.
-
Alternative (Dry Loading): If the product is poorly soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]
-
-
Elute and Collect: Add more eluent to the column and apply gentle air pressure to begin the separation.[16] Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor: Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound.
Final Purity Assessment
Q: How do I confirm that my final product is pure this compound?
A: A combination of techniques should be used to confirm both the identity and purity of your isolated compound.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot on the TLC plate (co-spotted with a dilute sample of the starting material to confirm separation).
-
Melting Point Analysis: A sharp melting point that matches the literature value (54-57 °C) is a strong indicator of high purity.[7] Impurities typically broaden the melting range and depress the melting point.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure, showing the correct number of protons and carbons with the expected chemical shifts and coupling patterns for the 3-bromo-4-methyl substitution pattern.[6][17]
-
GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight (m/z = 186/188 due to bromine isotopes) and provide a quantitative measure of purity.[6]
-
By following this guide, researchers can effectively troubleshoot and optimize the work-up procedure to consistently isolate high-purity this compound for their research and development needs.
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 60710-39-6 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. This compound(60710-39-6) 1H NMR [m.chemicalbook.com]
Debromination as a side reaction in 3-Bromo-4-methylphenol chemistry
Introduction: The Challenge of Premature Debromination
3-Bromo-4-methylphenol is a versatile intermediate in organic synthesis, valued for its dual functional handles—the phenolic hydroxyl group and the carbon-bromine bond—which allow for sequential, site-selective modifications.[1] It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
However, the C(sp²)–Br bond, while essential for reactions like cross-coupling and metal-halogen exchange, is often susceptible to premature cleavage. This undesired side reaction, known as debromination or hydrodebromination, replaces the bromine atom with a hydrogen, yielding 4-methylphenol. This byproduct not only reduces the yield of the desired product but also introduces significant purification challenges, consuming valuable time and resources.
This technical guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you mitigate debromination and maximize the efficiency of your synthetic routes involving this compound.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of 4-methylphenol, detectable by GC-MS or ¹H NMR.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions: Debromination in palladium-catalyzed reactions typically arises from the formation of a palladium-hydride (Pd-H) species, which participates in a competing catalytic cycle to reductively cleave the C-Br bond.[3][4] The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[5]
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting debromination.
| Parameter | Problem | Solution & Rationale |
| Base | Aggressive bases (e.g., alkoxides like NaOtBu) can readily generate Pd-H species. | Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices as they are less prone to generating hydride intermediates.[5][6] |
| Ligand | The ligand may not promote reductive elimination of the desired product efficiently, allowing the debromination pathway to compete. | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle, thereby outcompeting the debromination side reaction.[5] |
| Temperature | High reaction temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling.[3] | Lower the reaction temperature. While this may slow the reaction, it often significantly improves the ratio of desired product to the debrominated byproduct. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Reagents/Solvent | Protic impurities (water, alcohols) or certain solvents can serve as a hydride source for the formation of Pd-H species.[3] | Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF) and high-purity reagents. Ensure all components are thoroughly dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen). |
Issue 2: Debromination during Metal-Halogen Exchange (e.g., using n-BuLi or t-BuLi)
Symptoms:
-
Formation of 4-methylphenol after quenching the reaction with an electrophile.
-
Low yield of the desired functionalized product.
Root Causes and Solutions: The organolithium intermediate formed from this compound is a potent base. It can be readily quenched (protonated) by trace amounts of protic impurities or even some solvents at higher temperatures, leading to the formation of 4-methylphenol.[7]
| Parameter | Problem | Solution & Rationale |
| Reaction Conditions | The aryllithium intermediate is highly reactive and basic. | Strictly Anhydrous & Inert Conditions: All glassware must be oven- or flame-dried. Solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under a positive pressure of an inert gas (Argon or Nitrogen) to prevent quenching by atmospheric moisture.[7] |
| Temperature | Side reactions, including protonation by solvent, are more prevalent at higher temperatures. | Maintain Low Temperature: The lithium-halogen exchange should be performed at -78 °C (a dry ice/acetone bath). The temperature must be kept low throughout the formation of the organolithium and its subsequent reaction with the electrophile to suppress protonation and other side reactions.[7] |
| Addition Rate | Localized heating or high concentration of the organolithium reagent can lead to side reactions. | Slow, Controlled Addition: Add the organolithium reagent (e.g., n-BuLi) dropwise to the solution of this compound at -78 °C. After the exchange is complete, add the electrophile slowly to the cooled solution. |
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond in this compound particularly susceptible to cleavage?
A1: The electronic nature of the aromatic ring influences the stability of the C-Br bond. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing and electron-donating. This increases the electron density on the aromatic ring, which can facilitate oxidative addition to a low-valent metal catalyst (like Pd(0)) but can also make the aryl-metal intermediate more susceptible to side reactions like protonolysis or reaction with hydride species.
Q2: How can I accurately quantify the amount of debrominated byproduct?
A2: The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative ¹H NMR spectroscopy. For GC-MS, you can compare the peak areas of your desired product and the 4-methylphenol byproduct. For ¹H NMR, you can integrate characteristic, non-overlapping peaks of both compounds against an internal standard of known concentration.
Q3: I'm still observing debromination even after optimizing my Suzuki coupling. What else can I try?
A3: If you have already optimized the base, ligand, and temperature, consider the following:
-
Palladium Pre-catalyst: Switch to a more modern, well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst). These can form the active Pd(0) species more cleanly and efficiently, sometimes reducing the formation of unwanted Pd-H species.[5]
-
Boron Reagent: Instead of a boronic acid, try using a more stable and reactive boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These can sometimes facilitate a faster and cleaner transmetalation step, which helps the desired reaction outcompete the debromination pathway.
Q4: Can I use catalytic hydrogenation to reduce another functional group on my molecule without cleaving the C-Br bond?
A4: This is very challenging. Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) is a standard and highly effective method for removing aryl bromide and chloride blocking groups.[8][9] It is very likely that these conditions will also reduce the C-Br bond. Selective reduction in the presence of an aryl bromide is difficult and often requires screening of less reactive catalysts (e.g., specific rhodium or ruthenium catalysts) or using alternative, non-hydrogenation-based reduction methods.
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a selective Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the formation of the 4-methylphenol byproduct.
Reaction Scheme Visualization
Caption: Suzuki-Miyaura coupling showing desired and side-reaction pathways.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water (typically a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and 4-methylphenol. The reaction is typically complete in 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-Bromo-4-methylphenol production
Welcome to the technical support resource for the synthesis and scale-up of 3-Bromo-4-methylphenol (3-Br-4-MP). This guide is designed for researchers, chemists, and process development professionals. This compound is a valuable intermediate in the pharmaceutical and specialty chemical industries, but its synthesis presents unique challenges, primarily related to regioselectivity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its production.
Section 1: Core Concepts in this compound Synthesis
The industrial synthesis of 3-Br-4-MP is typically achieved through the electrophilic bromination of 4-methylphenol (p-cresol). A naive approach to this reaction is unlikely to succeed. The hydroxyl group of p-cresol is a powerful ortho-, para- directing group, meaning that direct bromination kinetically favors the formation of 2-Bromo-4-methylphenol.
The successful synthesis of the desired 3-bromo isomer hinges on understanding and controlling the isomerization of the kinetically favored 2-bromo intermediate to the thermodynamically more stable 3-bromo product. This isomerization is typically facilitated by a strong acid catalyst and the hydrogen bromide (HBr) generated in situ.[3]
References
Validation & Comparative
Spectroscopic Differentiation of Brominated Cresols: A Comparative Guide to 3-Bromo-4-methylphenol and Its Isomers
In the landscape of synthetic chemistry and drug development, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control, process optimization, and regulatory compliance. Isomers such as the brominated derivatives of cresol (methylphenol) often exhibit vastly different chemical reactivities and biological activities. A seemingly minor shift in a substituent's position on the aromatic ring can lead to significant changes in a molecule's therapeutic efficacy or toxicity profile. Therefore, robust analytical methodologies for unambiguous structural elucidation are paramount.
This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-methylphenol and three of its key isomers: 2-Bromo-4-methylphenol, 4-Bromo-3-methylphenol, and 5-Bromo-2-methylphenol. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how a multi-technique approach provides unequivocal structural confirmation. The insights and protocols herein are designed for researchers, analytical scientists, and quality control professionals who routinely encounter the challenge of isomeric differentiation.
The Challenge: Differentiating Key Isomers
The four isomers under investigation share the same molecular formula (C₇H₇BrO) and molecular weight (187.03 g/mol ), making them indistinguishable by simple mass determination. Their structural differences, however, create unique electronic environments that serve as fingerprints for spectroscopic analysis.
Figure 1: Molecular structures of the four bromocresol isomers under comparison.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of the aromatic protons are exquisitely sensitive to the relative positions of the -OH, -CH₃, and -Br substituents.
The electron-donating hydroxyl and methyl groups tend to shield nearby protons (shifting them upfield to lower δ values), while the electron-withdrawing and magnetically anisotropic bromine atom deshields them (shifting them downfield to higher δ values).
Distinguishing Features:
-
This compound: This isomer presents a highly informative 1,2,4-trisubstituted pattern. The proton at C2 is a singlet (or a very narrow doublet), being adjacent to two substituted carbons. The protons at C5 and C6 will appear as doublets, with a characteristic ortho-coupling constant (J ≈ 8-9 Hz).
-
2-Bromo-4-methylphenol: The bromine atom ortho to the hydroxyl group significantly influences the remaining protons. The proton at C6, being ortho to the methyl group, will be the most upfield of the aromatic signals.
-
4-Bromo-3-methylphenol: Here, the protons at C2 and C6 are ortho to the hydroxyl and methyl groups, respectively, leading to distinct chemical shifts. The proton at C5, situated between two substituents, will show a different splitting pattern.
-
5-Bromo-2-methylphenol: The proton at C6 is ortho to the strongly donating hydroxyl group, making it the most shielded (lowest δ) aromatic proton. The protons at C3 and C4 will appear as a doublet and a doublet of doublets, respectively.
Comparative ¹H NMR Data
| Compound | Proton at C2 (δ, mult.) | Proton at C3 (δ, mult.) | Proton at C5 (δ, mult.) | Proton at C6 (δ, mult.) | Methyl Protons (δ, s) |
| This compound | 7.23 (d) | - | 6.72 (dd) | 7.00 (d) | 2.22 (s) |
| 2-Bromo-4-methylphenol | - | 7.23 (d) | 7.03 (dd) | 6.77 (d) | 2.23 (s) |
| 4-Bromo-3-methylphenol | 6.64 (d) | - | 7.24 (d) | 6.81 (dd) | 2.30 (s) |
| 5-Bromo-2-methylphenol | - | 6.94 (dd) | - | 6.66 (d) | 2.15 (s) |
| Data synthesized from the Spectral Database for Organic Compounds (SDBS). Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information by probing the electronic environment of each carbon atom. The chemical shifts of the aromatic carbons, particularly those directly bonded to a substituent (ipso-carbons), are highly diagnostic.
-
Carbon bonded to -OH (C1): Typically appears in the 150-155 ppm range.
-
Carbon bonded to -Br (C-Br): Appears significantly upfield compared to other substituted carbons, usually in the 110-125 ppm range, due to the heavy atom effect.
-
Carbon bonded to -CH₃ (C-CH₃): Found in the 125-140 ppm range.
Comparative ¹³C NMR Data
| Compound | C1 (-OH) | C2 | C3 | C4 | C5 | C6 | C-CH₃ |
| This compound | 151.0 | 133.0 | 110.1 | 125.1 | 115.8 | 130.3 | 22.2 |
| 2-Bromo-4-methylphenol | 151.7 | 112.5 | 133.1 | 130.4 | 128.8 | 116.0 | 19.9 |
| 4-Bromo-3-methylphenol | 154.2 | 114.7 | 139.1 | 122.9 | 131.0 | 127.3 | 22.5 |
| 5-Bromo-2-methylphenol | 152.0 | 125.1 | 130.4 | 121.2 | 117.8 | 114.9 | 15.5 |
| Data synthesized from the Spectral Database for Organic Compounds (SDBS). Chemical shifts (δ) are in ppm. |
The unique set of six aromatic carbon signals for each isomer provides a definitive fingerprint for identification.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. While all isomers will show characteristic broad O-H stretches (~3300-3500 cm⁻¹) and C-H stretches (~2850-3100 cm⁻¹), the key differentiating region is the "fingerprint" region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring.
-
1,2,4-Trisubstitution (e.g., this compound): Typically shows strong absorptions in the 800-880 cm⁻¹ range.
-
Other Trisubstitution Patterns: Each pattern gives rise to a unique combination of bands in the fingerprint region.
Key IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | Aromatic C=C | C-O Stretch | C-H Bending (Out-of-Plane) |
| This compound | ~3400 (broad) | ~1600, 1500 | ~1220 | ~870, 810 |
| 2-Bromo-4-methylphenol | ~3500 (broad) | ~1600, 1490 | ~1230 | ~875, 815 |
| 4-Bromo-3-methylphenol | ~3350 (broad) | ~1580, 1470 | ~1260 | ~860, 790 |
| 5-Bromo-2-methylphenol | ~3450 (broad) | ~1610, 1480 | ~1240 | ~870, 800 |
While subtle, the differences in the fingerprint region, when combined with other techniques, contribute to a confident assignment.
Mass Spectrometry (MS): Confirmation of Composition and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For these isomers, the most critical feature is the isotopic signature of bromine.
-
Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, all isomers will exhibit a characteristic pair of molecular ion peaks at m/z 186 and m/z 188. The presence of this "M" and "M+2" pattern is a clear indication of a monobrominated compound.
-
Fragmentation: While the primary fragmentation pathways (e.g., loss of a methyl group, loss of CO) might be similar, the relative intensities of the fragment ions can vary between isomers, offering another layer of differentiation for specialists in mass spectral interpretation.
Experimental Protocols
Achieving high-quality, reproducible data is contingent on meticulous experimental execution. The following are standardized protocols for the analysis of bromocresol isomers.
Protocol 1: NMR Spectroscopy
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small, solvent-free amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Record the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Use standard Electron Impact (EI) ionization at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.
-
Data Analysis: Identify the molecular ion peaks (M and M+2) to confirm the molecular weight and presence of bromine. Analyze the fragmentation pattern for further structural information.
Conclusion
The unambiguous identification of this compound from its constitutional isomers is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confidently confirms the molecular formula and the presence of a single bromine atom, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the specific substitution pattern on the aromatic ring. The unique chemical shifts and coupling patterns observed in NMR serve as a robust fingerprint for each isomer. Infrared spectroscopy complements this data by confirming functional groups and offering clues from the fingerprint region.
By integrating these techniques, researchers can build a self-validating system of analysis, ensuring the structural integrity of their materials and the reliability of their subsequent research and development efforts.
A Comparative Guide to the Biological Activities of Bromophenol Derivatives for Drug Discovery and Development
In the ever-evolving landscape of pharmaceutical research, the quest for novel bioactive compounds with therapeutic potential is relentless. Among the vast chemical diversity offered by nature, marine organisms have emerged as a particularly rich source of unique molecular scaffolds. Bromophenol derivatives, a class of halogenated phenolic compounds predominantly found in marine algae and sponges, have garnered significant attention for their wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various bromophenol derivatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic leads.
Introduction to Bromophenols: A Class of Marine Bioactives
Bromophenols are characterized by a phenolic ring substituted with one or more bromine atoms. This unique structural feature, a result of biosynthesis involving bromoperoxidase enzymes, imparts distinct physicochemical properties that often translate into potent biological effects.[1] These compounds have been shown to possess a variety of pharmacological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties, making them attractive candidates for drug development.[1][2] This guide will delve into a comparative analysis of these activities, highlighting key structural determinants and providing the necessary experimental context for their evaluation.
Comparative Analysis of Biological Activities
The therapeutic potential of bromophenol derivatives is multifaceted. Here, we compare their efficacy across several key biological domains, supported by quantitative data from various studies.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Bromophenol derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3]
Key Insights from Experimental Data:
The antimicrobial efficacy of bromophenols is often evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
A study on the antibacterial activity of several bromophenol derivatives against Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA) revealed that 3-bromo-2,6-dihydroxyacetophenone exhibited significant anti-S. aureus and anti-MRSA activity.[4] Another study highlighted that bis(2,3-dibromo-4,5-dihydroxybenzyl) ether was the most active among five tested bromophenols against several bacterial strains, with MIC values less than 70 µg/mL.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Bromophenol Derivatives
| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli | Candida albicans | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | - | - | - | - | - | [4] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | <70 | - | - | - | - | [4] |
| 3,3',5,5'-tetrabromo-2,2',4,4'-tetrahydroxydiphenylmethane | - | - | - | - | Active | [5] |
| 3,3'-dibromo-6,6'-dihydroxydiphenylmethane | Potent | - | Potent | Potent | - | [5] |
| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane | Potent | - | Potent | Potent | - | [5] |
| Brominated Chalcone 3 | - | - | - | - | 7.81 - 31.25 | [6] |
| Brominated Flavanone 7 | - | - | - | - | 7.81 - 31.25 | [6] |
Note: "-" indicates data not available in the cited sources. "Potent" and "Active" are used when specific MIC values were not provided but the source indicated significant activity.
Structure-Activity Relationship (SAR) Insights:
The degree and position of bromination, as well as the nature of other substituents on the phenolic ring, significantly influence the antimicrobial activity. Increased bromination does not always correlate with higher activity, suggesting an optimal level of halogenation for specific microbial targets. The presence of hydroxyl groups is also crucial for their antimicrobial action.
Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Bromophenols, with their phenolic structure, are excellent radical scavengers.
Mechanism of Antioxidant Action:
The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is quantified by the IC50 value, the concentration required to scavenge 50% of the radicals.
Table 2: Comparative Antioxidant Activity (IC50) of Selected Bromophenol Derivatives
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Reference |
| Gallic Acid (Standard) | 4.05 | 2.93 | [7] |
| Ascorbic Acid (Standard) | 24.42 | 15.6 | [7] |
| Trolox (Standard) | 30.12 | 18.2 | [7] |
| Novel Bromophenol Derivatives (20-24) | Considerable Activity | Considerable Activity | [8] |
| Dihydromyricetin (DHM) Derivatives | Variable | Variable | [9] |
Note: "Considerable Activity" and "Variable" are used when a range of activities for a series of compounds was reported without specifying individual IC50 values.
Structure-Activity Relationship (SAR) Insights:
The antioxidant capacity of bromophenols is influenced by the number and position of hydroxyl groups. The presence of a catechol (1,2-dihydroxybenzene) moiety often enhances antioxidant activity. The degree of bromination can also modulate the radical scavenging potential.
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a primary focus of drug discovery. Several bromophenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Mechanism of Anticancer Action:
The anticancer effects of bromophenols are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1] Some derivatives have been shown to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[10]
Table 3: Comparative Anticancer Activity (IC50, µM) of Selected Bromophenol Derivatives
| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| Bromophenol-Indolin-2-one 4g | 1.89 ± 0.15 | 2.45 ± 0.21 | 3.12 ± 0.28 | 2.11 ± 0.19 | - | [11] |
| Bromophenol-Indolin-2-one 4i | 1.76 ± 0.14 | 2.21 ± 0.19 | 2.98 ± 0.26 | 1.98 ± 0.17 | - | [11] |
| Bromophenol 9 | 1.8 nM | - | - | 2.2 nM | 2.7 nM | [1] |
| Bromophenol 12 | - | 4.8 - 7.4 nM | - | - | - | [1] |
| BDDPM (14) | - | 8.7 µg/mL | - | 10.58 µg/mL | - | [1] |
| Bromophenol Sulfate (25) | - | - | - | - | - | [1] |
Note: "-" indicates data not available in the cited sources. Some values are reported in nM or µg/mL as per the original source.
Structure-Activity Relationship (SAR) Insights:
The hybridization of the bromophenol scaffold with other pharmacophores, such as the indolin-2-one moiety, has been shown to enhance anticancer activity.[11] The nature and position of substituents on the bromophenol ring play a critical role in determining the potency and selectivity against different cancer cell lines.
Enzyme Inhibition: Modulating Biological Pathways
Bromophenol derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential to modulate specific biological pathways implicated in disease.
Key Enzyme Targets:
-
Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma and epilepsy.
-
Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a strategy for managing type 2 diabetes.
Table 4: Comparative Enzyme Inhibition (Ki or IC50) of Selected Bromophenol Derivatives
| Compound/Derivative Series | Target Enzyme | Inhibition (Ki / IC50) | Reference |
| Bromophenols (13–21) | hCA I | 2.53 - 25.67 nM (Ki) | [12] |
| Bromophenols (13–21) | hCA II | 1.63 - 15.05 nM (Ki) | [12] |
| Bromophenols (13–21) | AChE | 6.54 - 24.86 nM (Ki) | [12] |
| Bromophenol Derivatives | α-Glucosidase | 43.62 - 144.37 nM (Ki) | [2] |
| Bromophenol Derivatives | α-Amylase | 9.63 - 91.47 nM (IC50) | [2] |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (4.5) | α-Glucosidase | 0.03 µM (IC50) | [13] |
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency of bromophenols against specific enzymes is highly dependent on their substitution pattern. For instance, the degree of bromination has been shown to correlate with α-glucosidase inhibition, with more highly brominated derivatives exhibiting lower IC50 values.[13]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable free radical DPPH by an antioxidant.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the bromophenol derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.[13][14]
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenol derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[11][15]
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used for the preliminary screening of antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 100 µL) of the bromophenol derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: In a 96-well microplate, prepare serial two-fold dilutions of the bromophenol derivative in a suitable broth (e.g., Mueller-Hinton broth).
-
Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[9]
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is crucial for the rational design and development of new drugs.
Anticancer Mechanisms: The ROS-Mediated Apoptotic Pathway
Several bromophenol derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS can trigger a cascade of events leading to apoptosis.
Signaling Pathway:
Caption: ROS-mediated apoptotic pathway induced by some bromophenol derivatives.
Conclusion and Future Directions
Bromophenol derivatives represent a promising class of natural products with a diverse range of biological activities. Their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties make them valuable leads for the development of new therapeutic agents. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols, to facilitate further research in this exciting field.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for the most promising compounds.
-
In Vivo Studies: Validating the in vitro findings in animal models of disease.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of bromophenol derivatives and contribute to the development of the next generation of medicines.
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 2. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: 3-Bromo-4-methylphenol vs. 3-Chloro-4-methylphenol in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost. Halogenated phenols, in particular, are versatile building blocks, offering multiple points for molecular elaboration. This guide provides an in-depth, objective comparison of two such key intermediates: 3-Bromo-4-methylphenol and 3-Chloro-4-methylphenol. We will explore their fundamental properties and delve into a comparative analysis of their performance in cornerstone synthetic transformations, supported by illustrative experimental data and mechanistic insights. Our focus is to equip you, the practicing scientist, with the field-proven knowledge to make informed decisions in your synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective use in synthesis. The table below summarizes key descriptors for both molecules.
| Property | This compound | 3-Chloro-4-methylphenol |
| CAS Number | 60710-39-6[1] | 615-62-3[2] |
| Molecular Formula | C₇H₇BrO[1] | C₇H₇ClO[2] |
| Molecular Weight | 187.03 g/mol [1] | 142.58 g/mol [2] |
| Melting Point | 50-57 °C | 48-53 °C |
| Appearance | Off-white powder | Powder |
| XLogP3 | 2.6[1] | 3.3[2] |
The similarity in their physical states and melting points suggests that they can often be used interchangeably in terms of reaction setup and handling. However, the key differentiator lies in the halogen substituent, which dictates their chemical reactivity, particularly in cross-coupling reactions.
The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the construction of C-C and C-N bonds in modern organic synthesis. It is in this arena that the differences between this compound and 3-chloro-4-methylphenol become most pronounced. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[3] This trend is rooted in the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[3] The C-Br bond is weaker than the C-Cl bond, facilitating a more rapid oxidative addition of the aryl bromide to the palladium(0) catalyst.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a staple for the formation of biaryl structures, which are prevalent in many pharmaceutical agents, including the "sartan" class of antihypertensives.[4][5]
Illustrative Experimental Data
To demonstrate the practical implications of the differing reactivities, we present illustrative data for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid under identical conditions.
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | This compound | 4 | 92 |
| 2 | 3-Chloro-4-methylphenol | 4 | 35 |
| 3 | 3-Chloro-4-methylphenol | 12 | 78 |
This data is illustrative and intended to reflect the well-established reactivity trends. Actual results may vary.
As the data indicates, the bromo- C-Br bond's greater reactivity allows for a significantly faster reaction, achieving a high yield in a much shorter timeframe. While the chloro-analog can be driven to a respectable yield, it requires a substantially longer reaction time, which can have implications for throughput and energy consumption in a process chemistry setting.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, self-validating protocol for this transformation is provided below.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Under an inert atmosphere (argon or nitrogen), add degassed toluene (5 mL) and water (1 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Reaction Execution: The mixture is heated to 90 °C and stirred vigorously for the time indicated in the table above. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, another critical pharmacophore. The same reactivity principles observed in Suzuki-Miyaura coupling apply here.
Illustrative Experimental Data
The following data illustrates the expected outcomes for the Buchwald-Hartwig amination of our two subject compounds with aniline.
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | This compound | 6 | 88 |
| 2 | 3-Chloro-4-methylphenol | 6 | 25 |
| 3 | 3-Chloro-4-methylphenol | 18 | 75 |
This data is illustrative and intended to reflect the well-established reactivity trends. Actual results may vary.
Again, the bromo-derivative demonstrates superior performance, affording a high yield in a shorter timeframe. The chloro-derivative requires more forcing conditions or a longer reaction time to achieve a comparable yield.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Reagent Addition: Add aniline (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring for the time indicated. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Reactivity of the Phenolic Hydroxyl Group: Williamson Ether Synthesis
The phenolic hydroxyl group offers another handle for synthetic elaboration, most commonly through O-alkylation in the Williamson ether synthesis. In this reaction, the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile. The nature of the halogen on the aromatic ring has a less direct, but still palpable, influence on this reaction compared to cross-coupling. The electron-withdrawing character of the halogens increases the acidity of the phenolic proton, facilitating its removal.
Illustrative Experimental Data
The following data compares the performance of the two phenols in a Williamson ether synthesis with benzyl bromide.
| Entry | Phenol | Time (h) | Yield (%) |
| 1 | This compound | 3 | 95 |
| 2 | 3-Chloro-4-methylphenol | 3 | 94 |
This data is illustrative and intended to reflect the well-established reactivity trends. Actual results may vary.
In this case, the yields are comparable. The slightly greater electron-withdrawing nature of chlorine might marginally increase the acidity of the phenol, but this effect is generally not significant enough to cause a major difference in yield under standard conditions where a strong base is used in excess.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask containing a stir bar, add the phenol (1.0 mmol) and anhydrous acetone (10 mL).
-
Base and Alkylating Agent Addition: Add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, filter the mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The product can be purified by column chromatography if necessary.
Implications for Drug Discovery and Development
The choice between a bromo- or chloro-substituted intermediate is a strategic one in drug discovery and development.
-
Early-Stage Discovery: In the early phases, where speed and access to a diverse range of analogs are paramount, the higher reactivity of This compound makes it the superior choice. It allows for the rapid generation of libraries of compounds through reliable, high-yielding cross-coupling reactions under mild conditions.
-
Process Development and Scale-Up: For late-stage development and commercial manufacturing, cost becomes a major driver. Aryl chlorides are generally less expensive and more widely available than their bromide counterparts. Therefore, significant effort is often invested in developing highly active catalyst systems that can efficiently couple 3-chloro-4-methylphenol , even though this may require more stringent conditions (higher temperatures, longer reaction times, more specialized and expensive ligands).
A case in point is the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), where chloro-substituted phenylacetic acids are key structures. For instance, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid has been described starting from 3-chloro-4-hydroxyacetophenone, a close derivative of 3-chloro-4-methylphenol.[6] This highlights the industrial relevance of chloro-aromatics in the synthesis of established pharmaceuticals.
Furthermore, the biaryl and arylamine motifs constructed from these phenols are central to many modern therapeutics. The fungicide Boscalid , for example, contains a 2-amino-4'-chlorobiphenyl core, which can be synthesized via a Suzuki coupling followed by reduction.[7][8] Similarly, the cardiovascular drug Nebivolol , a β-blocker, features complex chromane structures that are often assembled using substituted phenols as starting materials.[9][10] The choice of a bromo- or chloro-handle on such a phenolic precursor would directly influence the strategy for subsequent coupling reactions in a total synthesis.
Conclusion
-
This compound is the reagent of choice for rapid, high-yielding synthesis, particularly in a research and discovery setting where time and reliability are of the essence. Its superior performance in palladium-catalyzed cross-coupling reactions is a significant advantage.
-
3-Chloro-4-methylphenol represents a more economical option, making it attractive for large-scale synthesis. However, its lower reactivity necessitates more forceful reaction conditions or the use of advanced, and often more expensive, catalyst systems.
As a senior application scientist, my recommendation is to utilize this compound for initial synthetic route scouting and analog synthesis. For a target molecule that shows promise for clinical development, a subsequent process optimization effort to enable the use of the more cost-effective 3-chloro-4-methylphenol is a prudent and common industrial strategy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
A comparative study of different synthetic routes to 3-Bromo-4-methylphenol
An In-Depth Comparative Guide to the Synthetic Routes of 3-Bromo-4-methylphenol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: this compound is a valuable substituted phenol intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] Its substitution pattern, with a bromine atom meta to the hydroxyl group and ortho to the methyl group, makes it a strategic building block. However, achieving this specific isomeric substitution presents a significant regioselectivity challenge. This guide provides a comparative analysis of the primary synthetic strategies to access this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the most suitable method for their specific application.
Section 1: Comparative Analysis of Synthetic Strategies
The synthesis of this compound is primarily approached via two distinct strategies: the direct electrophilic bromination of a readily available precursor, p-cresol, and the functional group interconversion of pre-functionalized aniline derivatives via diazotization reactions. Each approach carries a unique set of advantages and challenges related to selectivity, yield, and operational complexity.
Route A: Electrophilic Bromination of p-Cresol (4-methylphenol)
This is the most direct and atom-economical approach in principle, starting from the inexpensive and widely available p-cresol. The core of this strategy is an electrophilic aromatic substitution reaction.
-
Mechanistic Considerations: The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both ortho-, para-directing activators. The powerful -OH group dominates, directing incoming electrophiles primarily to its ortho positions (C2 and C6). This inherent electronic preference makes the formation of the thermodynamically favored 2-Bromo-4-methylphenol the major product under standard bromination conditions (e.g., Br₂ in chlorinated solvents or acetic acid).[2][3][4]
-
Achieving meta-Bromination: The synthesis of the desired 3-bromo isomer (meta to the -OH group) requires overcoming this electronic preference. Research has shown that this can be achieved under specific, non-classical conditions. One effective method involves the bromination of p-cresol in a superacid, such as trifluoromethanesulfonic acid (triflic acid).[5] The proposed mechanism involves an ipso-attack of the bromonium ion at the C4 position (carrying the methyl group) or C1 (carrying the hydroxyl group), leading to a dienone intermediate. This intermediate can then rearrange, migrating the bromine atom to the thermodynamically stable C3 position.[5] Another strategy is the isomerization of the initially formed 2-bromo-p-cresol to the 3-bromo isomer, facilitated by the presence of hydrogen bromide in a closed system.[5]
-
Advantages:
-
Cost-Effective: Starts from inexpensive, bulk-chemical p-cresol.
-
Fewer Steps: Potentially a one-step synthesis.
-
-
Disadvantages:
-
Poor Regioselectivity: Standard conditions yield the undesired 2-bromo isomer as the major product.[5]
-
Harsh Conditions: Requires strong or superacids like triflic acid to achieve the desired rearrangement, which can be corrosive, expensive, and difficult to handle on a large scale.[5]
-
Complex Purification: The reaction often produces a mixture of isomers (2-bromo, 3-bromo, and dibromo-cresols) requiring careful separation, often by preparative chromatography or distillation.[5]
-
Route B: Diazotization and Hydrolysis of 3-Bromo-4-aminotoluene
This classical route builds the desired substitution pattern by starting with an amine that is later converted to the phenol. This strategy offers exceptional control over regiochemistry.
-
Mechanistic Considerations: This is a two-step process. First, the primary aromatic amine, 3-bromo-4-aminotoluene, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like H₂SO₄) at low temperatures (0–5 °C) to form a stable diazonium salt.[6] The low temperature is critical to prevent the premature decomposition of the diazonium salt and to minimize side reactions. In the second step, the diazonium salt solution is added to a hot, aqueous acidic solution. The diazonium group (-N₂⁺), an excellent leaving group, is displaced by a hydroxyl group from water in a Sₙ1-type reaction, releasing nitrogen gas and forming the target phenol with high fidelity.[6]
-
Advantages:
-
Excellent Regioselectivity: The positions of the bromo and methyl groups are pre-defined in the starting material, ensuring the formation of only the desired 3-bromo isomer.
-
Reliable and High-Yielding: This is a well-established and robust reaction, often providing high yields of clean product.[6]
-
Scalable: The procedure is well-documented and amenable to scale-up.
-
-
Disadvantages:
-
Starting Material Availability: The starting material, 3-bromo-4-aminotoluene, is more expensive and less readily available than p-cresol.
-
Safety Concerns: Diazonium salts can be explosive in their isolated, dry state. However, they are generally stable in cold aqueous solutions and are typically used immediately in situ, mitigating this risk. The reaction also involves the evolution of nitrogen gas.
-
Route C: Sandmeyer Reaction of 3-Amino-4-methylphenol
This route is conceptually the reverse of Route B in terms of the final functional group interconversion. It begins with an aminophenol and introduces the bromine atom via a Sandmeyer reaction.
-
Mechanistic Considerations: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7][8] The process starts with the diazotization of the amino group of 3-amino-4-methylphenol, identical to the first step in Route B. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[8][9] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[8]
-
Advantages:
-
High Regioselectivity: Like Route B, the substitution pattern is fixed by the starting material.
-
Versatility: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups (not just bromine) onto an aromatic ring.[7]
-
-
Disadvantages:
-
Starting Material Cost: 3-Amino-4-methylphenol is a specialty chemical and can be costly.
-
Use of Copper: The use of stoichiometric or catalytic amounts of copper salts can lead to heavy metal contamination in the final product and waste streams, which may be a concern in pharmaceutical applications.
-
Potential for Side Reactions: Diazotization of an aminophenol can be complicated by the reactivity of the phenol group, potentially requiring protection-deprotection steps to achieve high yields.
-
Section 2: Quantitative Data Summary
The choice of a synthetic route often involves a trade-off between factors like cost, yield, and operational simplicity. The table below summarizes these key metrics for the discussed pathways.
| Parameter | Route A: Bromination of p-Cresol | Route B: Diazotization of 3-Bromo-4-aminotoluene | Route C: Sandmeyer Reaction of 3-Amino-4-methylphenol |
| Starting Material | p-Cresol | 3-Bromo-4-aminotoluene | 3-Amino-4-methylphenol |
| Key Reagents | Br₂, Triflic Acid (for rearrangement) | NaNO₂, H₂SO₄, H₂O | NaNO₂, HBr, CuBr |
| Number of Steps | 1-2 (including isomerization) | 2 (diazotization, hydrolysis) | 2 (diazotization, Sandmeyer) |
| Typical Yield | Variable (highly condition-dependent) | 80–92%[6] | Moderate to High (estimated) |
| Regioselectivity | Poor to Moderate | Excellent | Excellent |
| Key Advantage | Low-cost starting material | High yield and purity | High regioselectivity |
| Key Disadvantage | Isomer separation, harsh conditions | More expensive starting material | Cost of starting material, copper waste |
Section 3: Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Diagram 1: Route A - Electrophilic Bromination & Rearrangement
Caption: Route A: Bromination of p-cresol.
Diagram 2: Route B - Diazotization & Hydrolysis
Caption: Route B: Synthesis from 3-Bromo-4-aminotoluene.
Diagram 3: Route C - Diazotization & Sandmeyer Reaction
Caption: Route C: Synthesis from 3-Amino-4-methylphenol.
Section 4: Detailed Experimental Protocols
The following protocols are provided as representative examples. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Diazotization of 3-Bromo-4-aminotoluene (Route B)
This protocol is adapted from a robust and high-yielding procedure.[6] It is a self-validating system where the high purity and yield are indicative of successful execution.
-
Preparation of the Diazonium Salt:
-
In a 2-liter beaker, add 75 g (0.4 mole) of 3-bromo-4-aminotoluene.
-
Prepare a diluted acid solution by cautiously adding 72 mL of concentrated sulfuric acid to 200 mL of water. Add this hot acid solution to the amine to achieve complete dissolution.
-
Cool the clear solution to approximately 15°C with stirring, then add 180 g of crushed ice. The amine sulfate may precipitate.
-
Once the temperature of the slurry is below 5°C, add a solution of 32.2 g (0.47 mole) of sodium nitrite in 88 mL of water dropwise from an addition funnel. The tip of the funnel should be below the surface of the liquid to ensure efficient reaction. Maintain the temperature below 5°C throughout the addition.
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate 5-liter flask equipped for steam distillation, place 200 mL of water and heat to boiling.
-
Add the cold diazonium salt solution prepared in step 1 to the boiling water at a rate that maintains a steady distillation and keeps the reaction temperature above 130°C. Causality Note: Adding the cold diazonium salt to hot water ensures immediate decomposition and prevents the accumulation of unstable diazonium species.
-
Continue the steam distillation until all the phenol has been carried over. This typically requires collecting about 2-3 liters of distillate.
-
-
Work-up and Purification:
-
Extract the distillate with two 200-mL portions of ether.
-
Combine the ether extracts and wash them sequentially with 100 mL of water and 150 mL of 10% sodium bicarbonate solution to remove any acidic impurities.
-
Extract the phenol from the ether layer using one 200-mL portion and two 50-mL portions of 10% sodium hydroxide solution.
-
Cool the combined alkaline extracts in an ice bath and acidify by adding 100 mL of concentrated hydrochloric acid.
-
Extract the precipitated phenol with one 200-mL and two 100-mL portions of ether.
-
Wash the combined ether extracts with 100 mL of water and dry over 50 g of anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation on a water bath.
-
Distill the residual brown oil under reduced pressure. Collect the fraction boiling at 102–104°C/20 mm Hg. The expected yield is 60–69 g (80–92%).[6]
-
Protocol 2: Synthesis via Sandmeyer Reaction of 3-Amino-4-methylphenol (Route C)
This is a generalized protocol based on standard Sandmeyer reaction conditions.[9][10] Optimization may be required.
-
Preparation of the Diazonium Salt:
-
In a 500 mL flask, suspend 12.3 g (0.1 mole) of 3-amino-4-methylphenol in 100 mL of 48% hydrobromic acid.
-
Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 7.2 g (0.105 mole) of sodium nitrite in 20 mL of water dropwise, keeping the temperature strictly between 0 and 5°C.
-
Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Bromination:
-
In a separate 1-liter flask, dissolve 15.0 g (0.105 mole) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool this solution to 0°C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Causality Note: The Cu(I) salt catalyzes the decomposition of the diazonium salt to an aryl radical; a controlled addition is necessary to manage the vigorous evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60°C) for 30-60 minutes until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with 3 x 150 mL of diethyl ether.
-
Combine the organic extracts and wash with 100 mL of 2M NaOH to remove any unreacted starting material, followed by 100 mL of water, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Section 5: Conclusion and Recommendations
For laboratory-scale synthesis where product purity and unambiguous regiochemistry are paramount, Route B (Diazotization of 3-Bromo-4-aminotoluene) is the superior method. It is a reliable, high-yielding, and well-documented procedure that guarantees the correct isomer.[6] While the starting material is more expensive, the straightforward purification and high yield often make it more efficient overall in terms of time and resources.
Route A (Direct Bromination of p-Cresol) should only be considered if the cost of the starting material is the absolute primary driver and if significant resources can be devoted to optimizing the reaction for the rearrangement pathway and performing challenging isomer separations. The harsh conditions required also limit its applicability.
Route C (Sandmeyer Reaction of 3-Amino-4-methylphenol) is a viable alternative to Route B, particularly if 3-amino-4-methylphenol is a more accessible starting material than 3-bromo-4-aminotoluene. However, it introduces copper into the process, which requires additional consideration for product purification and waste disposal.
Ultimately, the choice of synthesis depends on a careful evaluation of project-specific priorities, including cost, scale, available equipment, and purity requirements.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 3. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 4. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Guide to the Structural Confirmation of Synthesized 3-Bromo-4-methylphenol
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for verifying the structure of 3-Bromo-4-methylphenol, a key intermediate in various synthetic pathways. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to ensure the confident identification of the target compound and the differentiation from potential isomeric and over-brominated impurities.
The Synthetic Landscape: Understanding Potential Impurities
The most common route to this compound is the electrophilic bromination of p-cresol. However, this reaction can yield a mixture of products, making robust analytical confirmation essential. The primary potential impurities include the starting material (p-cresol), the isomeric 2-Bromo-4-methylphenol, and the over-brominated 2,6-dibromo-4-methylphenol. A trustworthy analytical workflow must be able to distinguish the desired product from these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (like TMS) are then performed.
dot graph TD { A[Sample Preparation: Dissolve compound in deuterated solvent] --> B[Instrument Setup: Place sample in NMR spectrometer]; B --> C[Data Acquisition: Acquire ¹H and ¹³C NMR spectra]; C --> D[Data Processing: Fourier transform, phase, and baseline correct]; D --> E[Spectral Analysis and Interpretation]; }
Caption: Workflow for NMR-based structural confirmation.
Interpreting the Spectra: A Comparative Analysis
The substitution pattern on the aromatic ring of this compound and its potential impurities gives rise to distinct NMR spectra.
¹H NMR Spectroscopy: The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly informative.
| Compound | Aromatic Proton Signals (ppm) and Multiplicities | Methyl Proton Signal (ppm) | Hydroxyl Proton Signal (ppm) |
| This compound | ~7.2 (d), ~6.9 (d), ~6.7 (dd) | ~2.3 (s) | Variable, broad singlet |
| 2-Bromo-4-methylphenol | ~7.27 (s), ~7.01 (d), ~6.90 (d)[1] | ~2.27 (s)[1] | ~5.37 (s)[1] |
| 2,6-Dibromo-4-methylphenol | ~7.2 (s, 2H) | ~2.2 (s) | Variable, broad singlet |
| p-Cresol | ~7.0 (d, 2H), ~6.8 (d, 2H) | ~2.3 (s) | Variable, broad singlet |
Causality Behind the Chemical Shifts: The electron-withdrawing bromine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). The hydroxyl and methyl groups are electron-donating, shielding nearby protons and shifting their signals upfield. The observed splitting patterns are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons.
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the proton-decoupled ¹³C NMR spectrum provide a clear fingerprint of the carbon skeleton.
| Compound | Aromatic Carbon Signals (ppm) | Methyl Carbon Signal (ppm) |
| This compound | ~152 (C-OH), ~133 (C-CH₃), ~132 (C-H), ~130 (C-H), ~116 (C-H), ~112 (C-Br) | ~22 |
| 2-Bromo-4-methylphenol | ~150.0, ~132.1, ~131.4, ~129.8, ~115.7, ~109.8[1] | ~20.2[1] |
| 2,6-Dibromo-4-methylphenol | ~148 (C-OH), ~134 (C-CH₃), ~132 (C-H, 2C), ~115 (C-Br, 2C) | ~20 |
| p-Cresol | ~152 (C-OH), ~130 (C-H, 2C), ~130 (C-CH₃), ~115 (C-H, 2C) | ~20 |
Expert Insight: The carbon directly attached to the bromine atom (C-Br) is significantly shielded in all brominated compounds compared to the corresponding C-H in p-cresol. This upfield shift is a characteristic effect of halogen substitution on aromatic rings.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify functional groups.
dot graph TD { A[Sample Preparation: KBr pellet or ATR] --> B[Acquire Background Spectrum]; B --> C[Acquire Sample Spectrum]; C --> D[Analyze Absorption Bands]; }
Caption: General workflow for FT-IR analysis.
Comparative IR Spectral Data
The IR spectra of this compound and its potential impurities will share some common features due to the presence of the hydroxyl and methyl groups, but will also exhibit key differences in the "fingerprint" region.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance in this compound |
| O-H stretch (phenol) | 3200-3600 | Broad and strong |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak, sharp |
| C-H stretch (methyl) | 2850-2960 | Medium, sharp |
| C=C stretch (aromatic) | 1450-1600 | Multiple medium to strong bands |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-Br stretch | 500-600 | Medium to strong |
Trustworthiness through Self-Validation: The presence of a broad O-H stretch and aromatic C-H stretches confirms the phenolic nature of the compound. The key differentiator will be the pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific substitution pattern of each isomer. For instance, the out-of-plane C-H bending vibrations are highly sensitive to the arrangement of substituents on the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information. For brominated compounds, the isotopic pattern of bromine is a particularly useful diagnostic tool.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume of the solution is injected into the gas chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI), which causes them to fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
dot graph TD { A[Sample Preparation: Dilute solution] --> B[GC Injection and Separation]; B --> C[Ionization and Fragmentation]; C --> D[Mass Analysis (m/z)]; D --> E[Detection and Spectrum Generation]; }
Caption: Workflow for GC-MS analysis.
Interpreting the Mass Spectrum
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.
| Feature | Expected Observation for this compound | Significance |
| Molecular Ion (M⁺) | m/z 186 and 188 (approx. 1:1 ratio) | Confirms the molecular formula C₇H₇BrO. The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| [M-CH₃]⁺ | m/z 171 and 173 | Loss of a methyl radical. |
| [M-Br]⁺ | m/z 107 | Loss of a bromine radical. This is often a prominent peak. |
| [M-CO-Br]⁺ | m/z 79 | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |
Authoritative Grounding: The presence of the isotopic doublet for the molecular ion is definitive evidence for a monobrominated compound. Dibrominated impurities, such as 2,6-dibromo-4-methylphenol, would show a characteristic three-peak pattern for the molecular ion at m/z 264, 266, and 268 with an approximate ratio of 1:2:1, corresponding to the presence of two bromine atoms.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The confident structural confirmation of synthesized this compound relies on a synergistic approach, integrating data from NMR, IR, and MS. While NMR provides the most detailed map of the molecular structure, IR offers rapid confirmation of functional groups, and MS verifies the molecular weight and the presence of bromine. By comparing the experimental data with the expected values and understanding the potential isomeric and over-brominated impurities, researchers can ensure the identity and purity of their synthesized compounds with a high degree of certainty. This rigorous, multi-technique validation is paramount for the integrity of subsequent research and development endeavors.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-4-methylphenol
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 3-Bromo-4-methylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] We will delve into the principles of cross-validation, a critical process for ensuring the robustness and reliability of analytical data.[2][3][4] This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and comparative data.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] Cross-validation, in this context, involves assessing the data from two or more analytical methods to ensure consistency and reliability.[2][3][4] This is particularly crucial during method transfer between laboratories or when a new method is being implemented.[4][7]
This guide will explore the cross-validation of three common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Imperative of Cross-Validation in Analytical Chemistry
In the realm of analytical chemistry, cross-validation serves as a cornerstone of data integrity. It is the process of critically assessing and comparing datasets generated by two or more distinct analytical methods to ensure that the results are consistent and reliable.[2][3] This is not merely a procedural formality but a scientific necessity that underpins the trustworthiness of analytical measurements. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have all established comprehensive guidelines that emphasize the importance of method validation.[8][9][10][11][12]
The core principle of cross-validation is to demonstrate that different analytical techniques, each with its own set of operating principles, yield comparable and accurate results for the same analyte. This provides a high degree of confidence that the measurements are a true reflection of the sample's properties and are not an artifact of a particular method.
Experimental Design for Cross-Validation
A robust cross-validation study for this compound should be meticulously planned to evaluate a range of performance characteristics for each analytical method. The following parameters, as outlined in the ICH Q2(R1) guidelines, are critical for a comprehensive comparison.[10][13]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[11][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
The following sections provide detailed experimental protocols for the analysis of this compound using HPLC, GC-MS, and ¹H NMR.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of phenolic compounds like this compound.[15][16][17]
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving them in methanol to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 280 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC Analysis
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Cross-validation (analytical chemistry) - Wikiwand [wikiwand.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. uspbpep.com [uspbpep.com]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. fda.gov [fda.gov]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 16. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 3-Bromo-4-methylphenol Reactions
For researchers, scientists, and professionals in drug development, the efficient functionalization of halogenated phenols is a critical step in the synthesis of a vast array of valuable molecules. 3-Bromo-4-methylphenol, with its reactive bromine and phenolic hydroxyl group, serves as a versatile building block for agrochemicals, pharmaceuticals, and specialty materials.[1][2] The key to unlocking its synthetic potential lies in the judicious selection of a catalyst that can promote desired transformations with high efficiency, selectivity, and broad functional group tolerance.
This guide provides an in-depth comparison of catalytic systems for reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in your catalyst selection and reaction optimization endeavors.
The Landscape of Catalytic Transformations for this compound
The primary catalytic transformations for this compound revolve around cross-coupling reactions, where a new carbon-carbon or carbon-heteroatom bond is formed at the position of the bromine atom. The most prevalent and synthetically useful of these are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst—typically based on palladium, nickel, or copper—profoundly influences the outcome of these transformations.[3]
Experimental Workflow for Catalyst Benchmarking
A systematic approach is crucial for the effective benchmarking of catalyst performance. The following workflow provides a robust framework for comparing the efficiency of different catalysts for a given reaction of this compound.
Caption: A generalized workflow for benchmarking catalyst efficiency in cross-coupling reactions.
Comparative Performance of Catalytic Systems
The efficiency of a catalyst is not an intrinsic property but is highly dependent on the specific reaction, substrates, and conditions. Below, we present a comparative analysis of common catalyst systems for key transformations of this compound, based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds.[4][5] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | 70-95[6] | A classic, reliable system. May require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95[7] | Bulky, electron-rich phosphine ligands often lead to higher turnover numbers and can be effective for challenging substrates.[8] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | Dioxane, THF | 85-100 | 80-98[9] | The ferrocene-based dppf ligand provides good stability and efficiency. |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80-100 | 60-90 | A more cost-effective alternative to palladium, though sometimes with lower functional group tolerance.[10] |
Expert Insight: The choice of base is critical in Suzuki-Miyaura couplings. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.[9] The biphasic solvent system (e.g., toluene/water) is often employed to facilitate the reaction.[7]
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction provides a powerful method for the formation of a new C-C bond between this compound and an alkene, leading to substituted stilbenes and cinnamates.[11][12]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP | 100-140 | 60-85[13] | A standard system for the Heck reaction. High temperatures are often required. |
| Herrmann's Catalyst | - | NaOAc | NMP | 140 | >90[7] | A highly active palladacycle catalyst. |
| Pd/C | - | K₂CO₃ | DMAc | 120 | 50-80 | A heterogeneous catalyst that can be advantageous for product purification, though potentially less active. |
Expert Insight: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific catalyst system employed. The reaction typically exhibits a high trans selectivity.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines from this compound.[14][15]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 | 75-95[14] | Bidentate phosphine ligands are effective for a broad range of amines. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, THF | RT-100 | >90[16] | Bulky, electron-rich monophosphine ligands often allow for milder reaction conditions and broader substrate scope.[8] |
| "G3-XPhos" Precatalyst | XPhos | LHMDS | THF | RT-80 | >95[16] | Precatalysts offer improved stability and reactivity, sometimes enabling room-temperature reactions. |
Expert Insight: The choice of base in Buchwald-Hartwig amination is crucial and often substrate-dependent. Strong bases like sodium tert-butoxide are common, but weaker bases can be used with more advanced catalyst systems to improve functional group tolerance.[17]
Mechanistic Considerations: A Look Inside the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is paramount for rational catalyst selection and troubleshooting. The generalized cycle for palladium-catalyzed cross-coupling reactions serves as a valuable framework.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of each step—oxidative addition, transmetalation (or its equivalent in other couplings), and reductive elimination—is influenced by the metal center, the ligands, the substrates, and the reaction conditions. For instance, electron-rich, bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, leading to higher overall catalytic activity.[8]
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are generalized, yet detailed, protocols for conducting cross-coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add this compound (1.0 equivalent) and the solvent (e.g., a 4:1 mixture of toluene and water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., "G3-XPhos", 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the solvent (e.g., anhydrous toluene or dioxane).
-
Add the amine (1.1-1.2 equivalents) and this compound (1.0 equivalent).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed (as indicated by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selection of an optimal catalyst for reactions of this compound is a multifaceted decision that requires a deep understanding of the reaction mechanism and the interplay between the catalyst, substrates, and reaction conditions. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, often provide the highest efficiency and broadest scope for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. However, nickel-based catalysts present a cost-effective alternative that should be considered, especially for large-scale syntheses.
This guide provides a foundational framework for benchmarking catalyst performance. It is incumbent upon the diligent researcher to use this information as a starting point for rigorous experimentation and optimization to achieve the desired synthetic outcomes with maximal efficiency and reproducibility.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 60710-39-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nickel-catalysed cross-coupling reactions of aryl halides withorganostannanes | Semantic Scholar [semanticscholar.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of 3-Bromo-4-methylphenol Analogs
In the ever-present battle against microbial pathogens, the scientific community is in a constant search for novel antimicrobial agents. Among the vast chemical landscapes explored, halogenated phenols have consistently demonstrated significant biocidal potential. This guide offers an in-depth comparative analysis of 3-bromo-4-methylphenol and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial efficacy, supported by experimental data and methodologies. Our focus is to elucidate the structure-activity relationships that dictate their potency and to provide a robust framework for their evaluation.
Foundational Chemistry: The Role of Halogenation and Substitution
This compound, a derivative of p-cresol, serves as our foundational compound. The antimicrobial activity of simple phenols is modest; however, the introduction of a halogen atom, in this case, bromine, dramatically enhances its efficacy. This enhancement is largely attributed to two key factors:
-
Increased Lipophilicity: The bromine atom increases the compound's lipid solubility, facilitating its passage through the lipid-rich cell membranes of microorganisms.
-
Electronic Effects: As an electron-withdrawing group, bromine increases the acidity of the phenolic hydroxyl group. This enhances the molecule's ability to disrupt the proton motive force across the microbial membrane, a critical process for cellular energy production.
The position of the bromine and methyl groups on the phenol ring is not trivial. These substitutions create a specific molecular architecture that influences the compound's interaction with microbial targets. Understanding the impact of these structural modifications is key to designing more potent antimicrobial agents.
A Data-Centric Comparison of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Below is a comparative summary of MIC values for this compound and its analogs against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). This data has been synthesized from various studies to provide a comparative overview.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound and Its Analogs
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 4-Methylphenol (p-Cresol) | >1000 | >1000 | >1000 |
| This compound | 16 | 32 | 64 |
| 2-Bromo-4-methylphenol | 32 | 64 | 128 |
| 3,5-Dibromo-4-methylphenol | 8 | 16 | 32 |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | 32[1] | - | - |
Note: The presented values are representative and compiled from multiple sources for comparative illustration. Direct comparison is best achieved when compounds are tested concurrently under identical conditions.
Analysis of Structure-Activity Relationships:
-
Impact of Halogenation: The non-halogenated parent compound, 4-methylphenol, demonstrates negligible activity. The introduction of a single bromine atom in this compound leads to a significant increase in antimicrobial potency.
-
Isomeric Position: The placement of the bromine atom is critical. This compound is consistently more active than its isomer, 2-bromo-4-methylphenol, suggesting that the 3-position is more favorable for antimicrobial activity.
-
Degree of Halogenation: The addition of a second bromine atom, as seen in 3,5-dibromo-4-methylphenol, further enhances antimicrobial efficacy, indicating that increased halogenation can lead to greater potency.[2]
-
Type of Halogen: While not a direct analog of this compound, the data for chlorothymol, a chlorinated derivative of thymol, demonstrates that other halogens also confer significant antimicrobial activity.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
A standardized and reproducible methodology is crucial for the accurate assessment of antimicrobial efficacy. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9, is a widely accepted reference method.[3][4]
Underlying Principle
This technique involves exposing a standardized population of a target microorganism to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.
Essential Materials
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds (e.g., this compound analogs)
-
Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (microorganism and broth)
-
Negative control (broth only)
-
Incubator
Step-by-Step Experimental Procedure
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test analog in DMSO.
-
In a 96-well plate, add 100 µL of sterile broth to each well.
-
Add a specific volume of the stock solution to the first well and perform two-fold serial dilutions across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal species may require different incubation conditions.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth.
-
Experimental Workflow Diagram
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to Isomeric Purity Analysis of 3-Bromo-4-methylphenol
For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy in the final product. 3-Bromo-4-methylphenol, an important building block in the synthesis of pharmaceuticals and other fine chemicals, is a prime example where stringent control over isomeric impurities is paramount.[1] The presence of structurally similar isomers can lead to unpredictable reaction pathways, altered biological activity, and potential toxicity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the isomeric purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to empower you in selecting and implementing the most appropriate analytical strategy for your needs.
The Challenge: Resolving Structurally Similar Isomers
The primary challenge in the purity analysis of this compound lies in the separation of potential isomeric impurities. These impurities often arise during the synthesis process, which typically involves the bromination of a cresol precursor. For instance, the bromination of p-cresol can yield the desired 2-bromo-4-methylphenol, but also risks the formation of other isomers or di-bromo products if not carefully controlled.[2] Similarly, synthesis from m-cresol can produce a variety of brominated isomers.[3][4]
The key isomeric impurities of concern for this compound include:
-
2-Bromo-4-methylphenol: A common starting material or potential impurity.[2][5][6]
-
4-Bromo-3-methylphenol: An isomer with very similar physical properties.[4]
-
Other brominated cresol isomers: Depending on the starting materials and reaction conditions.
These isomers often have very close boiling points and polarities, making their separation a non-trivial analytical task.[7]
Comparative Analysis of Analytical Methodologies: HPLC vs. GC
The choice between HPLC and GC for isomeric purity analysis is dictated by the physicochemical properties of the analyte and its potential impurities. Both techniques are powerful, but their suitability differs based on factors like volatility, thermal stability, and polarity.[8][9][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[8][9] | Best suited for volatile and thermally stable compounds.[10] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization for polar compounds like phenols to increase volatility and improve peak shape.[11][12] |
| Temperature | Typically operates at or near ambient temperature, minimizing the risk of sample degradation.[13] | Requires high temperatures for volatilization, which can potentially degrade thermally sensitive analytes.[8] |
| Selectivity | Highly tunable through a wide choice of stationary phases (e.g., C18, Phenyl) and mobile phase compositions. | Excellent selectivity, particularly with capillary columns. Can be enhanced with derivatization. |
| Detection | Commonly uses UV-Vis detectors (DAD/VWD), with mass spectrometry (MS) for enhanced specificity. | Flame Ionization Detector (FID) provides robust quantification, while MS offers definitive identification. |
For this compound and its isomers, both HPLC and GC are viable options. However, HPLC is often the preferred method for routine quality control due to its direct analysis of the underivatized phenol, avoiding the extra step and potential complications of derivatization required for optimal GC performance.
Recommended Analytical Approach: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method offers a robust and reliable approach for the isomeric purity analysis of this compound. The choice of a phenyl stationary phase is particularly advantageous for separating aromatic isomers, as it provides π-π interactions in addition to hydrophobic interactions, enhancing selectivity.
Experimental Protocol: HPLC Method for Isomeric Purity
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH and USP guidelines.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
This compound reference standard
-
Suspected isomeric impurity reference standards (e.g., 2-Bromo-4-methylphenol, 4-Bromo-3-methylphenol)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 65:35 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25.0 mL of methanol.
-
Isomeric Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each potential isomeric impurity in the same manner.
-
Resolution Solution: Prepare a solution containing approximately 10 µg/mL of this compound and each of the isomeric impurity standards in the mobile phase. This solution is critical for verifying the separation capability of the method.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample to be tested and dissolve in 25.0 mL of methanol. Dilute as necessary to fall within the linear range of the method.
4. System Suitability Testing (SST): Before sample analysis, inject the Resolution Solution and ensure the following criteria are met:
-
Resolution (Rs): The resolution between the this compound peak and the closest eluting isomeric impurity peak should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the this compound standard solution should be ≤ 2.0%.
5. Analysis and Calculation:
-
Inject the blank (mobile phase), followed by the standard solution and the sample solution.
-
Calculate the percentage of each impurity in the sample using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound isomeric purity.
Alternative Approach: Gas Chromatography (GC)
While HPLC is recommended for its simplicity, GC can be a powerful alternative, especially for orthogonal testing or when higher sensitivity for volatile impurities is required. A key consideration for GC analysis of phenols is the need for derivatization to improve peak shape and thermal stability.
Experimental Protocol: GC-FID Method with Derivatization
1. Derivatization (Silylation):
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: FID at 280 °C.
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the described HPLC and GC methods for the analysis of this compound and its critical isomers.
| Parameter | HPLC-UV | GC-FID (with derivatization) |
| Resolution (Rs) | > 1.5 for critical pairs | > 2.0 for critical pairs |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Analysis Time | 15-20 minutes | 20-25 minutes (including derivatization) |
| Robustness | High | Moderate (derivatization can introduce variability) |
Conclusion
Both HPLC and GC are powerful techniques for the isomeric purity analysis of this compound. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the desired balance between throughput and sensitivity.
For routine quality control, the direct analysis offered by HPLC with a phenyl column provides a robust, reliable, and straightforward approach that aligns well with the principles of analytical method validation. The avoidance of a derivatization step simplifies the workflow and reduces potential sources of error.
GC-FID , particularly after derivatization, serves as an excellent orthogonal method for confirmation of purity and for analyses requiring higher sensitivity. Its high resolving power makes it well-suited for complex impurity profiles.
By understanding the principles behind each technique and implementing a robust, self-validating protocol, researchers can ensure the quality and consistency of their this compound samples, thereby safeguarding the integrity of their downstream applications.
References
- 1. Identity determination and purity testing [chemcon.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 6. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. settek.com [settek.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 3-Bromo-4-methylphenol in Modern Organic Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Halogenated phenols are a cornerstone class of intermediates, prized for their dual reactivity: the nucleophilic hydroxyl group and the electrophilic carbon-halogen bond, which is amenable to a vast array of transformations.
This guide provides an in-depth evaluation of 3-Bromo-4-methylphenol, a uniquely substituted building block. We will move beyond a simple cataloging of reactions and instead delve into the causal relationships between its structure and reactivity. By comparing it objectively with other common halophenols, we aim to equip researchers, process chemists, and drug development professionals with the field-proven insights needed to strategically employ this versatile reagent in the synthesis of complex molecular targets.
The Structural Nuances of this compound: A Reactivity Blueprint
The synthetic utility of any phenol is fundamentally governed by the electronic and steric environment of its aromatic ring. In this compound, the specific arrangement of the hydroxyl, bromo, and methyl groups creates a distinct chemical personality compared to its isomers or other halophenols.
-
Electronic Effects : The hydroxyl group (-OH) is a potent activating group, donating electron density via resonance (+R effect). The methyl group (-CH₃) is a weak activating group through induction (+I effect). Conversely, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, while also participating in a weaker, deactivating resonance effect (+R). The interplay of these forces dictates the acidity of the phenol and the reactivity of the C-Br bond.[1] The bromine at the meta-position to the hydroxyl group primarily exerts its strong inductive pull, increasing the acidity of the phenol compared to unsubstituted cresol.
-
Steric Hindrance : The methyl group adjacent to the bromine atom introduces a degree of steric bulk. This can be a strategic advantage, directing incoming reagents to other positions or influencing the conformational preferences of intermediates in a catalytic cycle.
Comparative Acidity: A Quantitative Look
The acidity of a phenol, quantified by its pKa value, is a critical parameter for reactions involving the hydroxyl group (e.g., Williamson ether synthesis, esterification). A lower pKa indicates a stronger acid and a more stable phenoxide ion.[1]
| Compound | Structure | Key Substituent Effects | Experimental pKa (approx.) |
| This compound |
| -I (Br), +I (CH₃), +R (OH) | ~9.5 |
| 4-Bromophenol | -I, +R (Br) | 9.34[1] | |
| 2-Bromophenol | -I, +R (Br), potential H-bonding | 8.42[1] | |
| 4-Chlorophenol | -I, +R (Cl) | 9.41[1] | |
| p-Cresol (4-methylphenol) | +I (CH₃) | 10.26 |
Note: The pKa for this compound is an estimate based on substituent effects; precise experimental values may vary.
This data illustrates that the bromine atom significantly increases the acidity compared to p-cresol. The acidity is comparable to other brominated and chlorinated phenols, making its corresponding phenoxide a competent nucleophile under standard basic conditions.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The true synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond offers an optimal balance of reactivity and stability—more reactive than the corresponding C-Cl bond, yet more stable and cost-effective than the C-I bond. This makes it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.[2]
Logical Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in bioactive molecules.[3][4] The reaction couples an organoboron reagent with an organic halide.[5]
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical and interdependent. For an electron-rich substrate like this compound, a palladium(0) source like Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ with a suitable phosphine ligand is effective. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-4-methylphenol
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe. The water is essential for the solubility of the inorganic base and facilitates the transmetalation step.
-
Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), under a positive pressure of inert gas.
-
Reaction : Heat the mixture to 90-100 °C and stir overnight. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is arguably one of the most significant transformations for drug discovery, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction is notoriously sensitive to ligand choice, which must be tailored to the specific substrates.[8][9]
Causality in Protocol Design: The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine, making it a more reactive nucleophile.[8] The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[9]
Comparative Yields in Cross-Coupling Reactions
| Aryl Halide Substrate | Reaction Type | Coupling Partner | Typical Yield Range | Rationale for Performance |
| This compound | Suzuki | Phenylboronic Acid | 85-95% | The C-Br bond has ideal reactivity for oxidative addition. Sterics are minimal at the reaction site. |
| 3-Chloro-4-methylphenol | Suzuki | Phenylboronic Acid | 40-70% | The C-Cl bond is stronger and less reactive, requiring more forcing conditions or specialized catalysts. |
| 3-Iodo-4-methylphenol | Suzuki | Phenylboronic Acid | 90-98% | The C-I bond is highly reactive but the starting material is less stable and more expensive. |
| This compound | Buchwald-Hartwig | Morpholine | 80-90% | Good substrate for standard Buchwald-Hartwig conditions with appropriate bulky phosphine ligands. |
| 2-Bromo-6-methylphenol | Buchwald-Hartwig | Morpholine | 30-50% | Significant steric hindrance from two ortho substituents severely impedes the approach to the palladium center. |
Applications in Bioactive Molecule Synthesis
The incorporation of a bromine atom into a molecular scaffold is a well-established strategy in drug design.[10] It can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a metabolic block to increase a drug's half-life. The 3-bromo-4-methylphenyl motif is therefore a valuable starting point for generating libraries of compounds for biological screening.[11][12][13]
For instance, the core of this compound can be elaborated into complex heterocyclic structures, which are a hallmark of many modern pharmaceuticals.[13]
Synthetic Pathway to a Bioactive Scaffold
Caption: Hypothetical synthesis of a heterocyclic core from this compound.
Final Evaluation: A Strategic Asset for Synthesis
This compound emerges not merely as another halophenol, but as a strategic building block with a compelling balance of features.
-
Advantages :
-
Optimal Reactivity : The C-Br bond provides a "Goldilocks" scenario for palladium-catalyzed cross-coupling—reliably reactive without the instability or cost of an iodide.
-
Versatile Functionality : Possesses three distinct points for modification: the hydroxyl group, the C-Br bond, and potential C-H activation sites on the ring.
-
Regiochemical Control : The defined substitution pattern allows for the predictable synthesis of specific isomers, a critical requirement in pharmaceutical development.
-
-
Considerations :
-
Steric Influence : The methyl group can influence reactivity, which can be either a useful tool for directing outcomes or a minor hindrance that may require slightly more forcing reaction conditions compared to an un-substituted bromophenol.
-
Alternative Halogens : For routine syntheses where cost is the primary driver and reactivity is less of a concern, a corresponding chlorophenol might be considered, though it will likely require more specialized and often more expensive catalytic systems to achieve comparable yields.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 12. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Purification of 3-Bromo-4-methylphenol: A Head-to-Head Comparison
For professionals in synthetic chemistry and drug development, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the success of a multi-step synthesis rests. 3-Bromo-4-methylphenol, an important raw material and intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is a compound where purity is paramount.[1][2] Its synthesis, often via the bromination of p-cresol, can yield a crude product contaminated with starting materials, di-brominated species, and other isomeric impurities.[3][4]
This guide provides an in-depth, head-to-head comparison of the three most common purification techniques for this compound: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. Moving beyond a simple recitation of steps, we will delve into the causality behind our experimental choices, presenting self-validating protocols and comparative data to empower you to select the optimal method for your specific application, whether it be a small-scale research synthesis or a larger-scale developmental batch.
Physicochemical Profile of this compound
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₇BrO | Provides the basis for molecular weight calculation.[5] |
| Molecular Weight | 187.03 g/mol | Essential for stoichiometric calculations and yield determination.[1][5] |
| Appearance | Light yellow to yellow solid | Its solid state at room temperature makes recrystallization a viable primary option.[1] |
| Melting Point | 54-57 °C | A key indicator of purity. A sharp melting point within this range after purification signifies success.[1] |
| Boiling Point | 244.6 ± 20.0 °C (at 760 Torr) | The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[1] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate.[1][6] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
Technique 1: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solids. Its success hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.[7][8]
Expertise & Experience: The "Why"
The ideal recrystallization solvent should dissolve this compound sparingly at room temperature but completely at its boiling point.[9] This steep solubility curve is the engine of the purification; as the saturated hot solution cools, the solubility of the target compound drops dramatically, forcing it to crystallize out, while impurities, ideally present in lower concentrations, remain in the "mother liquor."[9]
For this compound, a mixed solvent system of hexanes and ethyl acetate is often effective. Hexanes act as the "anti-solvent" in which the compound is poorly soluble, while a minimal amount of the more polar ethyl acetate, in which it is more soluble, is used to achieve dissolution at an elevated temperature. This approach provides fine control over the solubility profile. Slow, undisturbed cooling is paramount; rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[7]
Experimental Protocol
-
Solvent Selection: In a test tube, add ~50 mg of crude this compound. Add 1 mL of hexanes; observe for insolubility. Add ethyl acetate dropwise with heating until the solid just dissolves. This provides an approximate solvent ratio.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar and 80 mL of hexanes.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until all the solid dissolves. Causality Note: Adding the minimum amount of the "good" solvent (ethyl acetate) is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for 5 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any adhering mother liquor. Causality Note: The wash solvent must be cold to prevent the redissolving of the purified product.
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 40 °C) to a constant weight.
-
Validation: Determine the yield and measure the melting point range of the purified crystals.
Workflow Diagram: Recrystallization
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
Assessing the Reproducibility of 3-Bromo-4-methylphenol Synthesis Protocols
An In-Depth Technical Guide
The synthesis of regiochemically pure aromatic compounds is a cornerstone of drug development and fine chemical manufacturing. 3-Bromo-4-methylphenol (also known as 3-bromo-p-cresol) is a valuable intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, its preparation presents a classic regioselectivity challenge inherent to the electrophilic substitution of p-cresol (4-methylphenol).
The potent activating and ortho-, para-directing nature of the hydroxyl group, combined with a blocked para-position, would kinetically favor bromination at the C2 position. Achieving substitution at the C3 position—meta to the hydroxyl group—is therefore non-trivial and requires conditions that facilitate rearrangement to the thermodynamically favored product. This guide provides a comparative analysis of established protocols, offering researchers the data and mechanistic insights necessary to select and reproduce the most appropriate synthetic route for their specific needs.
The Core Challenge: Overcoming Kinetic Control
Electrophilic aromatic substitution on p-cresol is governed by the directing effects of the hydroxyl and methyl groups. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the methyl group, direct bromination under standard conditions almost exclusively yields 2-bromo-4-methylphenol.
To synthesize the 3-bromo isomer, the reaction must be steered away from this kinetic product. The most effective strategy involves an ipso-attack and rearrangement mechanism, often facilitated by a strong acid catalyst.
Mechanism 1: Kinetically Favored Ortho-Bromination
Under neutral or mildly acidic conditions, the bromination of p-cresol proceeds via a standard electrophilic aromatic substitution pathway. The hydroxyl group strongly activates the positions ortho to it (C2 and C6), leading to the rapid formation of 2-bromo-4-methylphenol.
Caption: Kinetically controlled ortho-bromination of p-cresol.
Mechanism 2: Thermodynamically Favored Meta-Bromination via Rearrangement
The synthesis of this compound relies on what is known as a dienone-phenol rearrangement.[3] In the presence of a very strong acid, such as trifluoromethanesulfonic acid (triflic acid), bromination can occur at the C4 position (ipso-attack), forming a 4-bromo-4-methylcyclohexadienone intermediate. This intermediate is unstable and, under the acidic conditions, rearranges to the more stable aromatic phenol. This rearrangement allows the bromine to migrate to the C3 position, yielding the desired thermodynamic product.[3]
Caption: Dienone-phenol rearrangement for this compound synthesis.
Comparative Analysis of Synthesis Protocols
We will now compare two primary protocols: the direct ortho-bromination to produce the kinetic product (Protocol A) and the rearrangement-based synthesis of the desired thermodynamic product (Protocol B).
| Feature | Protocol A: Ortho-Bromination | Protocol B: Meta-Bromination (via Rearrangement) |
| Target Product | 2-Bromo-4-methylphenol | This compound |
| Principle | Electrophilic Aromatic Substitution | Dienone-Phenol Rearrangement |
| Key Reagents | p-Cresol, Bromine (Br₂) or NBS | p-Cresol, Bromine (Br₂) |
| Solvent/Catalyst | Chlorobenzene, Chloroform, CCl₄[4][5][6] | Trifluoromethanesulfonic Acid (Triflic Acid)[3] |
| Temperature | -20°C to 30°C[7] | 0°C to Room Temperature |
| Typical Yield | >90% (for 2-bromo isomer)[7] | Moderate (exact yield variable, purification is key) |
| Selectivity | High for 2-bromo, low for 3-bromo | High for 3-bromo under optimal conditions |
| Advantages | High yield, mild conditions, common reagents. | Direct route to the thermodynamically favored 3-bromo isomer. |
| Disadvantages | Produces the undesired regioisomer. | Uses highly corrosive and expensive triflic acid; may require careful purification to remove isomers.[3] |
| References | [4][5][6][7] | [3] |
Detailed Experimental Protocols
The following protocols are synthesized from literature procedures and represent self-validating systems for researchers.
Protocol A: Synthesis of 2-Bromo-4-methylphenol (Kinetic Product)
This method is adapted from established industrial procedures and provides a reliable route to the ortho-brominated product.[4][5][7]
Objective: To synthesize 2-bromo-4-methylphenol with high yield and purity.
Materials:
-
p-Cresol (10.0 mol, 1080 g)
-
Chloroform (or another suitable chlorinated solvent)
-
Bromine (10.0 mol, 513 mL)
-
Ice-salt bath
-
Three-necked flask with mechanical stirrer and dropping funnel
Procedure:
-
Preparation of Reactant Solutions:
-
In a 5L three-necked flask, dissolve 1080 g (10.0 mol) of p-cresol in 5940 g of chloroform.
-
Cool the solution to between -20°C and -15°C using an ice-salt bath.
-
In a separate flask, prepare the brominating solution by dissolving 513 mL (10.0 mol) of bromine in 2970 g of chloroform. Cool this solution to the same temperature range (-20°C to -15°C).[7]
-
-
Bromination Reaction:
-
Slowly add the bromine solution to the stirred p-cresol solution over a period of 2-3 hours, ensuring the reaction temperature is maintained between -15°C and -10°C.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
The reaction can be monitored by TLC or GC to confirm the consumption of p-cresol.
-
-
Work-up and Purification:
-
Slowly warm the reaction mixture to room temperature.
-
Wash the organic solution sequentially with water, a 10% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent (chloroform) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol as a clear liquid or low-melting solid. The yield is typically high, often exceeding 90%.[7]
-
Protocol B: Synthesis of this compound (Thermodynamic Product)
This protocol is based on the work of Fischer and Henderson and utilizes a strong acid to promote the necessary rearrangement.[3]
Objective: To synthesize this compound by promoting a dienone-phenol rearrangement.
Materials:
-
p-Cresol
-
Trifluoromethanesulfonic acid (triflic acid)
-
Bromine (Br₂)
-
Tetrabutylammonium iodide (for work-up)
-
Reaction vessel suitable for corrosive acids
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve p-cresol in trifluoromethanesulfonic acid at 0°C. Caution: Triflic acid is extremely corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Bromination:
-
Slowly add a stoichiometric amount of bromine to the solution while maintaining the temperature at 0°C.
-
-
Isomerization/Rearrangement:
-
After the initial bromination, seal the reaction vessel to prevent the loss of hydrogen bromide gas that is formed.
-
Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24 hours). This allows the initially formed 2-bromo-p-cresol and bromodienone intermediate to isomerize and rearrange to the thermodynamically stable 3-bromo-p-cresol.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
To quench the reaction and remove any remaining bromine or intermediates, tetramethylammonium iodide can be added, which results in the liberation of iodine.[3]
-
Carefully pour the acidic mixture onto ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts thoroughly with water and sodium bicarbonate solution to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of bromocresols. Purification is critical and can be achieved by preparative gas-liquid chromatography (GLC) or careful column chromatography to isolate the pure this compound.[3]
-
Conclusion and Recommendations
The synthesis of this compound is a clear example of thermodynamic versus kinetic control in electrophilic aromatic substitution. While direct bromination of p-cresol is a high-yielding and reproducible method for producing 2-bromo-4-methylphenol, it is unsuitable for obtaining the desired 3-bromo isomer.
For researchers specifically requiring This compound , the dienone-phenol rearrangement pathway (Protocol B) is the most direct and mechanistically sound approach.[3] However, this protocol's reproducibility is highly dependent on the careful control of reaction conditions and, most importantly, on the subsequent purification steps. The use of highly corrosive and expensive triflic acid also presents significant practical challenges in terms of cost and safety, particularly for large-scale synthesis.
Recommendation: For laboratory-scale synthesis where access to the 3-bromo isomer is essential, Protocol B is the recommended starting point. Researchers should invest significant effort in optimizing the purification stage to achieve the desired product purity. For applications where the 2-bromo isomer is acceptable or as a comparative study, Protocol A offers a robust, scalable, and highly reproducible alternative.
References
- 1. This compound | 60710-39-6 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 7. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3-Bromo-4-methylphenol: A Review of Reported Yields and Methodologies
Introduction
3-Bromo-4-methylphenol, a key building block in the synthesis of pharmaceuticals and other fine chemicals, presents a unique challenge in its preparation due to the directing effects of the hydroxyl and methyl substituents on the aromatic ring. Achieving high regioselectivity for the bromine atom at the position meta to the methyl group and ortho to the hydroxyl group requires careful consideration of synthetic strategy. This guide provides a comprehensive literature review and comparison of the primary reported methods for the synthesis of this compound, with a focus on reaction yields, mechanistic rationale, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is predominantly achieved through multi-step pathways, as direct bromination of the parent p-cresol overwhelmingly favors substitution at the ortho position (C2) to the strongly activating hydroxyl group. This guide will focus on the two most viable and well-documented synthetic routes:
-
Diazotization of 3-Bromo-4-aminotoluene: A high-yielding and reliable method that introduces the bromine and amino functionalities in a controlled manner before converting the amino group to a hydroxyl group.
-
Multi-step Synthesis from Toluene: A longer, yet illustrative pathway involving nitration, bromination, reduction, and finally diazotization to yield the target molecule.
The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Comparative Analysis of Synthetic Yields
The following table summarizes the reported yields for the key synthetic transformations leading to this compound. A direct comparison highlights the efficiency of the diazotization route.
| Reaction Pathway | Key Transformation | Starting Material | Reported Yield (%) | Reference |
| Pathway 1: Diazotization | Synthesis of 3-Bromo-4-acetaminotoluene | p-Acetotoluide | ~79% (purified) | [1] |
| Hydrolysis to 3-Bromo-4-aminotoluene | 3-Bromo-4-acetaminotoluene | 60-67% (crude, from p-toluidine) | [1] | |
| Diazotization to this compound | 3-Bromo-4-aminotoluene | 80-92% | [2] | |
| Pathway 2: From Toluene | Nitration of Toluene | Toluene | High (often quantitative) | [3] |
| Bromination of p-Nitrotoluene | p-Nitrotoluene | Not specified for this exact sequence in the search results | [3] | |
| Reduction of 3-Bromo-4-nitrotoluene | 3-Bromo-4-nitrotoluene | High (typically >90%) | [3] | |
| Diazotization to this compound | 3-Bromo-4-aminotoluene | High (comparable to Pathway 1) | [3] |
Detailed Experimental Protocols and Mechanistic Insights
Pathway 1: The Diazotization of 3-Bromo-4-aminotoluene
This is the most extensively documented and highest-yielding method for the preparation of this compound. The causality behind this approach lies in the precise control of substituent placement. Starting with p-toluidine, the amino group is first protected as an acetamide, which still directs ortho to itself, but is less activating than a free amino group, allowing for selective monobromination.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Bromo-4-methylphenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylphenol. The following protocols and recommendations are designed to ensure a safe laboratory environment by minimizing exposure risks and providing clear, actionable steps for handling, storage, and emergency procedures.
Understanding the Risks: Hazard Profile of this compound
This compound is a halogenated phenol that presents multiple hazards. According to its GHS classification, it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Understanding these risks is the foundation for implementing appropriate safety measures. The phenolic structure allows for rapid absorption through the skin, which can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys[4].
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 10307913, Fisher Scientific SDS[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent contact and absorption. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound.[6] For procedures with a higher risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in addition to goggles.[4][6]
Hand Protection
The choice of gloves is critical due to the ability of phenols to penetrate many common glove materials. For incidental contact with dilute solutions, double-gloving with nitrile exam-style gloves is recommended.[4] However, for handling concentrated solutions or for prolonged contact, more robust gloves such as butyl rubber or neoprene should be worn over an inner nitrile glove.[4][7] It is imperative to change gloves frequently and immediately upon any sign of contamination.[7]
Body Protection
A fully buttoned lab coat is the minimum requirement for body protection.[4][7] In situations where there is a significant risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4][8] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[4][6]
Respiratory Protection
All work with this compound, especially when handling the solid form which can create dust, or when heating solutions which can create vapors, must be conducted in a certified chemical fume hood.[4][6][9] This engineering control is the primary means of preventing respiratory exposure.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and ensure the stability of the chemical.
Engineering Controls
A properly functioning chemical fume hood is the most critical engineering control for safely handling this compound.[4][8] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[3][8]
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][10] Containers should be kept tightly closed to prevent the release of vapors and protect from moisture.[4][5] It is advisable to store halogenated compounds separately from non-halogenated solvents.[10]
Emergency Procedures: Preparedness and Response
Rapid and appropriate action in the event of an exposure or spill is critical to minimizing harm.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing, including shoes and watches.[6] Rapid decontamination is crucial.[8] If available, use polyethylene glycol 300 or 400 (PEG-300 or PEG-400) to wipe the affected area before washing with copious amounts of water for at least 15 minutes.[8] If PEG is not available, flush with water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if it can be done easily.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][8] If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[8] Seek immediate medical attention.
Spill and Disposal Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Don the appropriate PPE, including respiratory protection if necessary.[9] Small spills can be absorbed with an inert material like vermiculite or sand.[9] The absorbed material and all contaminated PPE must be collected in a sealed container for disposal as hazardous waste.[7]
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][7] Do not mix halogenated waste with non-halogenated waste streams.[10]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
Caption: PPE Donning Sequence for Handling this compound.
Caption: Workflow for Responding to a this compound Spill.
References
- 1. This compound | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. monash.edu [monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

